4-Fluoro-3,5-dinitrophenol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-fluoro-3,5-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O5/c7-6-4(8(11)12)1-3(10)2-5(6)9(13)14/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHRUGRXVVCAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565966 | |
| Record name | 4-Fluoro-3,5-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151222-64-9 | |
| Record name | 4-Fluoro-3,5-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Fluoro-3,5-dinitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-3,5-dinitrophenol (CAS No. 151222-64-9), a fluorinated aromatic compound of interest in medicinal chemistry and materials science. While public domain data on this specific isomer is limited, this document synthesizes available information on its physicochemical properties, extrapolates potential synthetic pathways, discusses its putative applications in drug development based on the broader class of fluorinated nitroaromatics, and outlines appropriate safety protocols and analytical methodologies by drawing parallels with closely related compounds. This guide aims to serve as a foundational resource for researchers initiating projects involving 4-Fluoro-3,5-dinitrophenol, highlighting both the known characteristics and the current gaps in knowledge.
Chemical Identity and Physicochemical Properties
4-Fluoro-3,5-dinitrophenol is a substituted aromatic compound featuring a fluorine atom and two nitro groups attached to a phenol backbone.
| Property | Value | Source |
| CAS Number | 151222-64-9 | [PubChem |
| Molecular Formula | C₆H₃FN₂O₅ | [PubChem |
| Molecular Weight | 202.10 g/mol | [PubChem |
| IUPAC Name | 4-fluoro-3,5-dinitrophenol | [PubChem |
| Computed XLogP3 | 1.3 | [PubChem |
| Hydrogen Bond Donor Count | 1 | [PubChem |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 1 | |
| Exact Mass | 202.00259936 Da | [PubChem |
| Topological Polar Surface Area | 112 Ų | [PubChem |
Table 1: Physicochemical Properties of 4-Fluoro-3,5-dinitrophenol.
Synthesis and Reactivity
Postulated Synthetic Pathway
A logical approach would involve the nitration of a suitable fluorophenol precursor. The directing effects of the hydroxyl and fluoro substituents would guide the regioselectivity of the nitration.
Caption: Postulated two-step synthesis of 4-Fluoro-3,5-dinitrophenol from 4-Fluorophenol.
Step-by-step Methodology:
-
Mononitration of 4-Fluorophenol: 4-Fluorophenol would be treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to favor mononitration. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine is a deactivating but also ortho-, para-directing group. The nitration would likely occur at the positions ortho to the hydroxyl group.
-
Dinitration: The resulting 4-fluoro-nitrophenol intermediate would then be subjected to a second nitration step, likely under more forcing conditions (e.g., higher concentration of acids, elevated temperature), to introduce the second nitro group.
Reactivity Profile
The chemical reactivity of 4-Fluoro-3,5-dinitrophenol is dictated by its functional groups:
-
Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be readily abstracted by a base to form a phenoxide. The acidity of this phenol is expected to be significantly increased by the electron-withdrawing effects of the two nitro groups and the fluorine atom.
-
Aromatic Ring: The aromatic ring is highly electron-deficient due to the presence of two nitro groups and a fluorine atom. This makes it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the nitro groups.
-
Nitro Groups: The nitro groups can be reduced to amino groups using various reducing agents, which could be a key transformation for the synthesis of derivatives for drug discovery.
-
Fluorine Atom: The fluorine atom is generally a poor leaving group in nucleophilic aromatic substitution unless the ring is highly activated by electron-withdrawing groups, which is the case in this molecule.
Applications in Drug Development and Research
While specific applications of 4-Fluoro-3,5-dinitrophenol are not well-documented, its structural motifs suggest potential utility in several areas of drug discovery and development.
Role of Fluorine in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. Fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2]
Caption: Key roles of fluorine incorporation in drug design.
Dinitrophenols as Pharmacological Probes
The dinitrophenol moiety is famously known for its ability to act as a protonophore, uncoupling oxidative phosphorylation in mitochondria.[3][4][5] This property, while historically exploited for weight loss with highly toxic consequences, makes dinitrophenol derivatives valuable tools in studying cellular metabolism and mitochondrial function.[6][7] Low doses of 2,4-dinitrophenol are being investigated for potential therapeutic applications in neurodegenerative diseases.[5][7] It is plausible that 4-Fluoro-3,5-dinitrophenol could be investigated for similar purposes, with the fluorine atom potentially modulating its potency, selectivity, and pharmacokinetic profile.
Potential as a Synthetic Building Block
The reactivity of the aromatic ring and the potential for functional group interconversion make 4-Fluoro-3,5-dinitrophenol a potentially useful intermediate for the synthesis of more complex molecules. The nitro groups can be reduced to amines, which can then be further functionalized, and the fluorine atom could potentially be displaced by other nucleophiles under specific conditions.
Safety and Handling
GHS Hazard Classification (Presumed):
-
Acute Toxicity: Likely to be toxic or fatal if swallowed, in contact with skin, or if inhaled.[9][11]
-
Skin Corrosion/Irritation: May cause skin irritation.[9]
-
Eye Damage/Irritation: May cause serious eye irritation.[9]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[9]
-
Explosive Properties: Dinitrophenol compounds can be explosive when dry.[8][11]
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with an appropriate cartridge should be used.
-
Handling: Avoid creating dust. Keep away from heat, sparks, and open flames. Avoid shock and friction.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[11]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9]
Analytical Methods
Validated analytical methods for the quantitative determination of 4-Fluoro-3,5-dinitrophenol are not described in the available literature. However, standard analytical techniques for small organic molecules can be readily adapted.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector would be a suitable method for the quantification of 4-Fluoro-3,5-dinitrophenol.
Proposed HPLC Method:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid like formic acid to ensure protonation of the phenol) would likely provide good separation.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.
-
Quantification: An external or internal standard method can be developed using a certified reference standard of 4-Fluoro-3,5-dinitrophenol.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight and to study the fragmentation pattern of the molecule, aiding in its identification.[14] Liquid chromatography-mass spectrometry (LC-MS) would be a powerful tool for both qualitative and quantitative analysis.[6][15]
Conclusion
4-Fluoro-3,5-dinitrophenol is a chemical entity with potential applications in various research fields, particularly in medicinal chemistry. Its synthesis is achievable through standard aromatic nitration reactions, and its reactivity is governed by its constituent functional groups. While specific data on its biological activity and applications are scarce, the known properties of fluorinated compounds and dinitrophenols provide a strong rationale for its investigation as a pharmacological probe or a synthetic intermediate. Due to the inherent hazards associated with dinitrophenols, strict safety precautions must be observed when handling this compound. The development and validation of specific analytical methods will be crucial for any research involving 4-Fluoro-3,5-dinitrophenol. Further research is needed to fully elucidate the properties and potential of this compound.
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Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-dinitrophenol (DNP): a weight loss agent with significant acute toxicity and risk of death. Journal of medical toxicology, 7(3), 205–212. [Link]
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Introduction: Navigating the Synthesis of a Challenging Aromatic Compound
An In-depth Technical Guide to the Synthesis of 4-Fluoro-3,5-dinitrophenol
4-Fluoro-3,5-dinitrophenol is a substituted aromatic compound featuring a phenol backbone with a fluorine atom at the C4 position and two nitro groups at the C3 and C5 positions.[1] Its structural isomers, such as 4-fluoro-2,6-dinitrophenol, are noted for their use as intermediates in the pharmaceutical and agrochemical industries.[2][3][4][5] While direct, peer-reviewed synthesis pathways for the 4-fluoro-3,5-dinitro isomer are not prominently documented in readily accessible literature, this guide proposes a robust and chemically sound multi-step synthetic route.
The primary challenge in synthesizing this specific isomer lies in controlling the regioselectivity of the electrophilic nitration. The hydroxyl group of a phenol is a strongly activating, ortho, para-director, while the fluorine atom is a deactivating, yet also ortho, para-directing substituent. A direct nitration of 4-fluorophenol would predictably yield substitution at the C2 and C6 positions, ortho to the powerful hydroxyl directing group.[6][7] Therefore, a successful synthesis necessitates a strategic approach that circumvents these directing effects to install the nitro groups meta to the eventual hydroxyl group.
This whitepaper outlines a plausible and logical synthetic pathway starting from the commercially available 4-fluoroaniline. The strategy relies on leveraging the directing properties of a protected amine group to achieve the desired 3,5-dinitration pattern, followed by the conversion of the amine to the target hydroxyl group.
Proposed Synthetic Pathway: A Strategic Multi-Step Approach
The proposed synthesis is a four-step process designed to precisely control the placement of the functional groups on the aromatic ring. The pathway begins with the protection of the amine in 4-fluoroaniline, followed by a regioselective dinitration, deprotection, and finally, conversion of the aniline to a phenol via a diazonium salt intermediate.
Caption: Proposed four-step synthesis of 4-Fluoro-3,5-dinitrophenol.
Detailed Experimental Protocols and Mechanistic Insights
This section provides a step-by-step methodology for the proposed synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), given the hazardous nature of the reagents and products involved.[8]
Step 1: Protection of 4-Fluoroaniline
-
Objective: To protect the highly activating amino group as an acetamido group. This modification moderates the activating effect and protects the amine from oxidation during the subsequent nitration step.
-
Reaction: 4-Fluoroaniline + Acetic Anhydride → 4-Fluoroacetanilide
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoroaniline (0.1 mol) in 50 mL of glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (0.11 mol) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture into 200 mL of ice-cold water while stirring.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 4-fluoroacetanilide.
Step 2: Dinitration of 4-Fluoroacetanilide
-
Expertise & Causality: The acetamido group is a moderately activating ortho, para-director. In this substrate, the para position is blocked by the fluorine atom. Therefore, electrophilic substitution is directed to the positions ortho to the acetamido group, which are C3 and C5. The strong deactivating effect of the first introduced nitro group slows the reaction but does not prevent the second nitration under forcing conditions.
-
Reaction: 4-Fluoroacetanilide + 2 HNO₃ (in H₂SO₄) → 4-Fluoro-3,5-dinitroacetanilide + 2 H₂O
Protocol:
-
Carefully add 4-fluoroacetanilide (0.05 mol) in small portions to 50 mL of concentrated sulfuric acid in a 250 mL flask, keeping the temperature below 20 °C with an ice-salt bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (0.12 mol) to concentrated sulfuric acid (30 mL) in a separate flask, cooled in an ice bath.
-
Cool the solution of 4-fluoroacetanilide in sulfuric acid to 0 °C.
-
Add the cold nitrating mixture dropwise to the 4-fluoroacetanilide solution over 30-45 minutes. The temperature must be strictly maintained between 0 and 5 °C. Runaway nitration reactions are highly exothermic and dangerous.[8]
-
After the addition, allow the reaction to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for another 2 hours.
-
Carefully pour the reaction mixture onto 300 g of crushed ice.
-
The yellow precipitate of 4-fluoro-3,5-dinitroacetanilide is collected by vacuum filtration, washed thoroughly with cold water, and dried.
Step 3: Deprotection via Hydrolysis
-
Objective: To remove the acetyl protecting group and regenerate the amine functionality.
-
Reaction: 4-Fluoro-3,5-dinitroacetanilide + H₂O (in H₂SO₄) → 4-Fluoro-3,5-dinitroaniline + Acetic Acid
Protocol:
-
Combine the crude 4-fluoro-3,5-dinitroacetanilide (0.04 mol) with 60 mL of 70% sulfuric acid in a 250 mL round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to reflux (approximately 120-130 °C) for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and pour it carefully onto 250 g of crushed ice.
-
Neutralize the solution by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 7. The product will precipitate.
-
Collect the solid 4-fluoro-3,5-dinitroaniline by vacuum filtration, wash with water, and dry.
Step 4: Synthesis of 4-Fluoro-3,5-dinitrophenol
-
Trustworthiness: This final step employs the well-established Sandmeyer-type reaction sequence. The aromatic amine is converted into a diazonium salt, which is an excellent leaving group (N₂) and can be readily displaced by a hydroxyl group from the aqueous solvent upon heating.
-
Reaction: 4-Fluoro-3,5-dinitroaniline → [NaNO₂, H₂SO₄] → Diazonium Salt → [H₂O, Δ] → 4-Fluoro-3,5-dinitrophenol
Protocol:
-
In a 500 mL beaker, suspend 4-fluoro-3,5-dinitroaniline (0.03 mol) in 100 mL of 20% sulfuric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (0.033 mol) in 20 mL of water and cool the solution.
-
Add the sodium nitrite solution dropwise to the aniline suspension, keeping the tip of the addition funnel below the surface of the liquid. Maintain the temperature strictly between 0 and 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
To a separate 500 mL flask containing 100 mL of 10% sulfuric acid, heat the solution to boiling.
-
Slowly and carefully add the cold diazonium salt solution to the boiling acid. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, boil the solution for another 15 minutes.
-
Cool the mixture in an ice bath. The target compound, 4-fluoro-3,5-dinitrophenol, will precipitate.
-
Collect the product by vacuum filtration, wash with a small amount of cold water, and recrystallize from aqueous ethanol to obtain the purified product.
Data Presentation and Visualization
Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | Colorless to pale yellow liquid |
| 4-Fluoroacetanilide | C₈H₈FNO | 153.15 | White solid |
| 4-Fluoro-3,5-dinitroaniline | C₆H₄FN₃O₄ | 201.11 | Yellow solid |
| 4-Fluoro-3,5-dinitrophenol | C₆H₃FN₂O₅ | 202.10 [1] | Yellow crystalline solid (expected) [2][3] |
Properties for the final product are based on its PubChem entry and analogy with its isomers.[1][2][3]
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and purification.
Conclusion
This guide provides a comprehensive and technically grounded, albeit proposed, pathway for the synthesis of 4-fluoro-3,5-dinitrophenol. By employing a strategic use of a protecting group, the inherent regiochemical challenges of nitrating a substituted phenol are overcome. Each step is based on reliable and well-understood organic transformations, providing a high degree of confidence in the viability of the route. This work serves as a foundational blueprint for researchers and drug development professionals seeking to access this and other similarly challenging substituted aromatic compounds.
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An In-Depth Technical Guide to the Molecular Structure of 4-Fluoro-3,5-dinitrophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Fluoro-3,5-dinitrophenol, a halogenated nitroaromatic compound. While experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes available information, computational predictions, and expert analysis of analogous structures to offer a detailed understanding of its molecular characteristics, spectroscopic profile, potential synthesis, and safety considerations.
Introduction: The Significance of Fluorinated Dinitrophenols
Dinitrophenols (DNPs) are a class of organic compounds that have garnered significant scientific interest due to their potent biological activities, primarily as uncouplers of oxidative phosphorylation.[1][2] The introduction of a fluorine atom onto the aromatic ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. 4-Fluoro-3,5-dinitrophenol, with its unique substitution pattern, presents an intriguing subject for research in medicinal chemistry and materials science. Understanding its core molecular structure is fundamental to exploring its potential applications and reactivity.
Molecular Structure and Geometry
The molecular structure of 4-Fluoro-3,5-dinitrophenol (C₆H₃FN₂O₅) consists of a benzene ring substituted with a hydroxyl group, a fluorine atom, and two nitro groups.[3] The IUPAC name for this compound is 4-fluoro-3,5-dinitrophenol.[4]
Core Chemical Properties
A summary of the key chemical properties for 4-Fluoro-3,5-dinitrophenol is presented in Table 1. These values are computationally derived and provide a foundational understanding of the molecule's characteristics.[4]
| Property | Value | Source |
| Molecular Formula | C₆H₃FN₂O₅ | PubChem[3] |
| Molecular Weight | 202.10 g/mol | PubChem[4] |
| CAS Number | 151222-64-9 | PubChem[4] |
| XLogP3 | 1.3 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[4] |
Predicted Molecular Geometry
In the absence of experimental crystallographic data, the molecular geometry of 4-Fluoro-3,5-dinitrophenol can be reliably predicted using computational chemistry methods. Based on Valence Shell Electron Pair Repulsion (VSEPR) theory and density functional theory (DFT) calculations of analogous molecules, the benzene ring is expected to be planar.[5][6][7] The substituents—hydroxyl, fluorine, and two nitro groups—will lie in or close to the plane of the ring.
The bond angles and lengths are influenced by the electronic effects of the substituents. The nitro groups are strong electron-withdrawing groups, while the hydroxyl group is an electron-donating group, and fluorine is an electronegative, weakly deactivating group. These competing electronic influences will likely result in some distortion of the benzene ring from a perfect hexagon.
Predicted Bond Parameters (Estimated from computational models of similar compounds):
-
C-C (aromatic): Approximately 1.39 - 1.41 Å
-
C-H: Approximately 1.08 Å
-
C-O (hydroxyl): Approximately 1.36 Å
-
O-H: Approximately 0.96 Å
-
C-F: Approximately 1.35 Å
-
C-N: Approximately 1.47 Å
-
N-O: Approximately 1.22 Å
-
Bond Angles (in-ring): Approximately 118° - 122°
-
Bond Angles (substituents): C-C-O, C-C-F, and C-C-N angles are expected to be around 120°.
The spatial arrangement of the functional groups is critical to the molecule's reactivity and potential biological interactions. The following diagram illustrates the logical relationship of the structural components.
Caption: A plausible fragmentation pathway for 4-Fluoro-3,5-dinitrophenol.
Proposed Synthesis
Proposed Two-Step Synthesis from 3,5-Dinitrophenol:
-
Diazotization: The phenolic hydroxyl group can be converted to an amino group through a multi-step process, or a more direct approach would be to start with 3,5-dinitroaniline. Diazotization of 3,5-dinitroaniline with sodium nitrite in the presence of a strong acid (e.g., HBF₄) would yield the corresponding diazonium salt.
-
Balz-Schiemann Reaction: The resulting diazonium fluoroborate salt can then be subjected to thermal decomposition (the Balz-Schiemann reaction) to introduce the fluorine atom onto the aromatic ring, yielding 1-fluoro-3,5-dinitrobenzene.
-
Hydroxylation: The final step would involve a nucleophilic aromatic substitution to replace one of the nitro groups with a hydroxyl group, or a more complex series of reactions to introduce the hydroxyl group at the desired position. A more feasible approach might start from a fluorinated precursor.
Alternative Proposed Synthesis from 4-Fluorophenol:
-
Nitration: Direct nitration of 4-fluorophenol using a mixture of nitric acid and sulfuric acid. [8]The hydroxyl and fluoro groups are ortho-, para-directing. Nitration would likely occur at the positions ortho to the hydroxyl group (positions 2 and 6) and ortho to the fluorine atom (positions 3 and 5). The steric hindrance from the fluorine and hydroxyl groups might favor nitration at positions 3 and 5. Careful control of reaction conditions would be crucial to achieve the desired dinitration and avoid unwanted side products.
Experimental Protocol (Hypothetical, based on nitration of phenols):
-
To a stirred solution of concentrated sulfuric acid, cooled to 0-5 °C, slowly add 4-fluorophenol.
-
A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified period.
-
The reaction is quenched by pouring the mixture onto ice.
-
The precipitated product is collected by filtration, washed with cold water, and purified by recrystallization.
Caption: A conceptual workflow for the synthesis of 4-Fluoro-3,5-dinitrophenol.
Reactivity and Potential Applications
The reactivity of 4-Fluoro-3,5-dinitrophenol is dictated by its functional groups. The electron-withdrawing nitro groups make the aromatic ring electron-deficient and activate it towards nucleophilic aromatic substitution. The fluorine atom can act as a leaving group in such reactions. The acidic proton of the hydroxyl group can participate in acid-base reactions.
Given the known biological activity of other dinitrophenols as mitochondrial uncouplers, it is plausible that 4-Fluoro-3,5-dinitrophenol exhibits similar properties. [1][2]The fluorine atom may modulate this activity and influence its pharmacokinetic profile. Potential research applications could include:
-
Probes for studying mitochondrial function: Its potential as an uncoupling agent could be harnessed to investigate cellular metabolism.
-
Precursor for further chemical synthesis: The reactive sites on the molecule make it a potential building block for more complex molecules in drug discovery and materials science.
-
Antimicrobial or pesticidal agent: Many nitroaromatic compounds exhibit biocidal properties.
Hazard Analysis and Safe Handling
Disclaimer: This information is based on the general properties of dinitrophenols and fluorinated nitroaromatics. A specific Safety Data Sheet (SDS) for 4-Fluoro-3,5-dinitrophenol should be consulted if available.
Dinitrophenols are highly toxic compounds. [1][2][5]They can be fatal if swallowed, inhaled, or absorbed through the skin. The primary mechanism of toxicity is the uncoupling of oxidative phosphorylation, which leads to a rapid increase in metabolic rate and hyperthermia. [1] Potential Hazards:
-
Acute Toxicity: May be fatal if ingested, inhaled, or in contact with skin.
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.
-
Explosive Hazard: Dinitrophenols can be explosive when dry and may be sensitive to heat, shock, or friction. [2]* Environmental Hazard: Toxic to aquatic life.
Recommended Safe Handling Procedures:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Skin and Body Protection: Lab coat, and in some cases, additional protective clothing.
-
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust.
-
Storage: Store in a cool, dry, well-ventilated area away from heat and incompatible materials (e.g., strong bases, oxidizing agents). Store locked up.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
4-Fluoro-3,5-dinitrophenol is a molecule of significant interest due to the interplay of its fluorine, hydroxyl, and nitro functionalities. While direct experimental data is sparse, this guide provides a robust, technically grounded overview of its molecular structure, predicted spectroscopic characteristics, plausible synthetic routes, and essential safety precautions. This information serves as a valuable resource for researchers and professionals seeking to explore the chemistry and potential applications of this and related compounds. Further experimental investigation is warranted to validate these predictions and fully elucidate the unique properties of 4-Fluoro-3,5-dinitrophenol.
References
-
PubChem. 4-Fluoro-3,5-dinitrophenol. National Center for Biotechnology Information. [Link]
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PubChem. 4-Fluoro-3,5-dinitrophenol. National Center for Biotechnology Information. [Link]
- Aisenberg, A. C., & Potter, V. R. (1955). Effect of fluoride and dinitrophenol on acetate activation in kidney and liver homogenates. Journal of Biological Chemistry, 215(2), 737-749.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
- Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services.
- Tannert, S., et al. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 85(24), 16293–16301.
- Khetan, A., & Collins, T. J. (2007). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 41(24), 8341–8347.
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Chemistry LibreTexts. Geometry of Molecules. [Link]
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Khan Academy. Molecular geometry (VSEPR theory). [Link]
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Interpretation of mass spectra. [Link]
- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
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Wikipedia. 2,4-Dinitrophenol. [Link]
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An In-depth Technical Guide to the Solubility of 4-Fluoro-3,5-dinitrophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-3,5-dinitrophenol, a compound of interest in various chemical and pharmaceutical research domains. In the absence of extensive published solubility data, this document establishes a foundational understanding based on first principles of physical organic chemistry, predictive models, and established experimental protocols. It offers researchers a robust framework for approaching the formulation and handling of this compound. This guide details the theoretical underpinnings of solubility, the anticipated influence of the compound's unique structural features—a fluorine atom and two nitro groups on a phenol backbone—and provides detailed, step-by-step methodologies for empirical solubility determination.
Introduction and Physicochemical Profile
4-Fluoro-3,5-dinitrophenol is a substituted aromatic compound with the chemical formula C₆H₃FN₂O₅. Its structure is characterized by a phenol ring substituted with a fluorine atom and two nitro groups. While specific applications are not widely documented, its structural motifs suggest potential utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The nitro groups are strong electron-withdrawing groups, and the fluorine atom possesses unique electronic properties, making this molecule an interesting subject for studying structure-property relationships.
Table 1: Physicochemical Properties of 4-Fluoro-3,5-dinitrophenol
| Property | Value | Source |
| IUPAC Name | 4-fluoro-3,5-dinitrophenol | PubChem[1] |
| CAS Number | 151222-64-9 | PubChem[1] |
| Molecular Formula | C₆H₃FN₂O₅ | PubChem[1] |
| Molecular Weight | 202.10 g/mol | PubChem[1] |
| Appearance | Expected to be a yellow crystalline solid | (Inference from related dinitrophenols)[2] |
The Significance of Solubility in a Research and Development Context
Solubility is a critical physicochemical parameter that influences a compound's behavior in both chemical reactions and biological systems. For drug development professionals, poor aqueous solubility can hinder oral bioavailability, while in chemical synthesis, the choice of solvent is paramount for reaction kinetics, yield, and purification. Understanding the solubility of 4-Fluoro-3,5-dinitrophenol in a range of organic solvents is therefore essential for its effective application.
Theoretical Principles of Solubility
The adage "like dissolves like" provides a fundamental, albeit simplified, model for predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Molecular Structure and its Influence on Solubility
The solubility of 4-Fluoro-3,5-dinitrophenol is dictated by the interplay of its functional groups:
-
Phenolic Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This contributes to solubility in polar, protic solvents like alcohols.
-
Nitro Groups (-NO₂): These are highly polar, electron-withdrawing groups. They can participate in dipole-dipole interactions and act as hydrogen bond acceptors.
-
Fluorine Atom (-F): As the most electronegative element, fluorine's presence significantly impacts the electronic properties of the aromatic ring. While a C-F bond is polar, the small size of fluorine and its single bond to carbon mean that its contribution to overall molecular polarity can be complex. Fluorine substitution can increase lipophilicity and affect crystal lattice energy, thereby influencing solubility.[3]
-
Aromatic Ring: The benzene ring is nonpolar and contributes to solubility in nonpolar or moderately polar solvents through van der Waals forces.
Predicting Solubility in Common Organic Solvents
Based on these structural features, we can make informed predictions about the solubility of 4-Fluoro-3,5-dinitrophenol:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group will strongly interact with these solvents through hydrogen bonding, likely leading to good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): The polar nitro groups and the overall molecular dipole moment should facilitate strong dipole-dipole interactions with these solvents, resulting in high solubility. Dinitrophenols are often soluble in these types of solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic backbone will have some affinity for these solvents. However, the highly polar nitro and hydroxyl groups will likely limit solubility in very nonpolar solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can act as weak hydrogen bond acceptors, suggesting moderate to good solubility.
Synthesis of 4-Fluoro-3,5-dinitrophenol
Proposed Synthetic Pathway
A potential synthesis could start from 4-fluorophenol. The nitration of phenols is a well-established reaction, typically carried out using a mixture of nitric acid and sulfuric acid.
Caption: Proposed synthesis of 4-Fluoro-3,5-dinitrophenol.
General Experimental Protocol for Nitration
Caution: Nitration reactions are highly exothermic and can be dangerous if not controlled properly. All work should be conducted in a fume hood with appropriate personal protective equipment.
-
Preparation: Cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.
-
Reaction: Slowly add 4-fluorophenol to the cooled nitrating mixture with vigorous stirring, ensuring the temperature remains low.
-
Quenching: After the reaction is complete, pour the mixture over crushed ice to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Experimental Determination of Solubility
Given the lack of published data, empirical determination of solubility is crucial. The following protocols outline standard methods for both qualitative and quantitative solubility assessment.
Qualitative Solubility Assessment
This method provides a rapid indication of solubility in various solvents.
4.1.1. Experimental Protocol
-
Add approximately 10-20 mg of 4-Fluoro-3,5-dinitrophenol to a small test tube.
-
Add 1 mL of the chosen solvent in 0.2 mL increments, vortexing or shaking vigorously after each addition.
-
Observe and record whether the solid dissolves completely.
-
Categorize the solubility as:
-
Soluble: Dissolves completely.
-
Slightly Soluble: A portion of the solid dissolves.
-
Insoluble: No visible dissolution.
-
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
4.2.1. Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
4.2.2. Detailed Protocol
-
Sample Preparation: Add an excess amount of 4-Fluoro-3,5-dinitrophenol to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium. A shaker bath is ideal for this purpose.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the samples.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of 4-Fluoro-3,5-dinitrophenol using an appropriate analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility in units of mg/mL or mol/L.
Predicted Solubility Profile
The following table summarizes the expected qualitative solubility of 4-Fluoro-3,5-dinitrophenol in a range of common organic solvents, based on the theoretical principles discussed. This table should be used as a guideline for solvent selection in experimental work.
Table 2: Predicted Qualitative Solubility of 4-Fluoro-3,5-dinitrophenol
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the hydroxyl group. |
| Polar Aprotic | Acetone, DMSO, Acetonitrile | High | Strong dipole-dipole interactions with nitro groups. |
| Nonpolar | Hexane, Toluene | Low to Moderate | Limited by the polar functional groups. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Favorable dipole interactions and weak H-bonding. |
Conclusion
While specific experimental solubility data for 4-Fluoro-3,5-dinitrophenol is not widely available, a thorough understanding of its molecular structure allows for reasoned predictions of its behavior in various organic solvents. This guide provides the theoretical foundation and practical experimental protocols necessary for researchers to confidently work with this compound. The provided methodologies for qualitative and quantitative solubility determination will enable scientists to generate the precise data required for their specific applications, from reaction optimization to formulation development.
References
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PubChem. 4-Fluoro-3,5-dinitrophenol. National Center for Biotechnology Information. [Link]
-
Wikipedia. 2,4-Dinitrophenol. [Link]
- O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
- Yalkowsky, S.H., He, Y., Jain, N.
- Taylor, R., & Kennard, O. (1982). The Cambridge Structural Database. Acc. Chem. Res., 17(9), 320-326.
- Lin, T. N., & O'Connell, J. P. (2003). A predictive model for the solubility of organic solids in mixed solvents. Fluid Phase Equilibria, 211(2), 151-165.
- Müller, B. (2009). Fluorine in pharmaceuticals: looking beyond intuition. Science, 325(5941), 735-736.
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An In-Depth Technical Guide to the Stability and Storage of 4-Fluoro-3,5-dinitrophenol
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience in the field has repeatedly demonstrated the critical importance of understanding the fundamental properties of chemical compounds used in research and development. The stability and proper storage of a compound like 4-Fluoro-3,5-dinitrophenol are not merely logistical considerations; they are integral to the integrity, reproducibility, and safety of scientific research. This guide is structured to provide a comprehensive and practical understanding of this compound, moving beyond a simple recitation of facts to explain the underlying chemical principles that govern its behavior. Our aim is to empower researchers to make informed decisions, ensuring the quality of their starting materials and the safety of their laboratory environment.
Chemical and Physical Properties of 4-Fluoro-3,5-dinitrophenol
4-Fluoro-3,5-dinitrophenol is a substituted aromatic compound with the molecular formula C₆H₃FN₂O₅.[1] Its structure, characterized by a phenol group, two nitro groups, and a fluorine atom attached to the benzene ring, dictates its chemical reactivity and physical properties.
A summary of its key computed physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 202.10 g/mol | [1] |
| Molecular Formula | C₆H₃FN₂O₅ | [1] |
| XLogP3 | 1.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 1 | [1] |
The presence of two electron-withdrawing nitro groups significantly influences the acidity of the phenolic hydroxyl group. These groups, through inductive and resonance effects, stabilize the corresponding phenoxide anion, making 4-Fluoro-3,5-dinitrophenol a stronger acid than phenol itself. The acidity of substituted phenols is a critical parameter influencing their reactivity and solubility in aqueous media. For instance, 4-nitrophenol has a pKa of 7.14, while the presence of a second nitro group in 3,5-dinitrophenol lowers the pKa to 6.73, indicating increased acidity.[2]
Stability Profile of 4-Fluoro-3,5-dinitrophenol
The stability of 4-Fluoro-3,5-dinitrophenol is a multifaceted issue, influenced by thermal stress, light exposure, and hydrolysis. Understanding these degradation pathways is crucial for ensuring the integrity of the compound in research applications.
Thermal Stability
Dinitrophenols are known to be energetic materials, and their thermal stability is a primary safety concern.[3] While specific data for 4-Fluoro-3,5-dinitrophenol is limited, studies on analogous compounds provide valuable insights. For instance, the thermal decomposition of 2,4,6-trinitro-3,5-difluorophenol has been studied, revealing that the compound first melts and then undergoes rapid exothermic decomposition. The average apparent activation energy for this process was determined to be 122.65 kJ·mol⁻¹.[4] Similarly, studies on 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) showed a melting point of 82 °C followed by decomposition at higher temperatures, with a critical temperature of thermal explosion determined to be 249.03 °C.[5]
Based on these analogous structures, it is prudent to consider 4-Fluoro-3,5-dinitrophenol as a thermally sensitive compound. It is likely to be a solid at room temperature and may decompose exothermically upon heating. Therefore, exposure to high temperatures should be strictly avoided.
DOT Script for Thermal Decomposition Pathway
Caption: Conceptual pathway for the thermal decomposition of 4-Fluoro-3,5-dinitrophenol.
Photostability
The C-F bond, while generally strong, can be susceptible to cleavage under certain conditions, including photochemical reactions.[11] Photodegradation of fluoroquinolones, for instance, has been shown to result in defluorinated and hydroxylated products.[9][12] Therefore, it is reasonable to assume that exposure to light, particularly UV radiation, could lead to the degradation of 4-Fluoro-3,5-dinitrophenol.
Hydrolytic Stability
The hydrolytic stability of 4-Fluoro-3,5-dinitrophenol is influenced by the reactivity of the C-F bond and the potential for hydrolysis of the nitro groups. The C-F bond in aromatic compounds is generally stable; however, its stability can be influenced by the presence of other functional groups.[11] In the case of 4-Fluoro-3,5-dinitrophenol, the electron-withdrawing nitro groups may activate the benzene ring towards nucleophilic aromatic substitution, potentially making the fluorine atom susceptible to displacement by hydroxide ions under certain pH conditions.
While detailed hydrolytic stability data for this specific compound is not available, general principles suggest that prolonged exposure to highly acidic or basic aqueous solutions, especially at elevated temperatures, could lead to degradation. For many pharmaceuticals, hydrolytic stability is a key parameter assessed during development, with studies often conducted at different pH values (e.g., 4, 7, and 9) to determine the rate of degradation.[13]
Recommended Storage and Handling Conditions
Based on the stability profile and information from Safety Data Sheets of analogous compounds, the following storage and handling procedures are recommended for 4-Fluoro-3,5-dinitrophenol.
Storage
-
Temperature: Store in a cool, dry, and well-ventilated area.[14] Avoid exposure to heat, sparks, and open flames.[14] Storage in a refrigerator (2-8 °C) is a prudent measure to minimize thermal degradation.
-
Light: Protect from light.[14] Store in an amber or opaque container to prevent photodegradation.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Container: Keep the container tightly closed to prevent moisture ingress and potential hydrolysis.[14]
Handling
-
Personal Protective Equipment (PPE): Always handle 4-Fluoro-3,5-dinitrophenol in a certified chemical fume hood.[15] Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable).[15]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[16]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and reducing agents.[17] Dinitrophenols can form explosive salts with strong bases and ammonia.[17]
-
Spill Management: In case of a spill, avoid generating dust.[16] Carefully sweep up the solid material and place it in a sealed container for disposal.[16]
DOT Script for Safe Handling Workflow
Caption: A stepwise workflow for the safe handling of 4-Fluoro-3,5-dinitrophenol.
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of research data, it is essential to have robust analytical methods for assessing the stability of 4-Fluoro-3,5-dinitrophenol. The following section outlines a general protocol for a forced degradation study and a stability-indicating HPLC method.
Forced Degradation Study Protocol
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish degradation pathways.[3][6]
Objective: To evaluate the stability of 4-Fluoro-3,5-dinitrophenol under various stress conditions.
Materials:
-
4-Fluoro-3,5-dinitrophenol
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of 4-Fluoro-3,5-dinitrophenol in a solution of 0.1 M HCl. Heat the solution at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M NaOH. Keep the solution at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place a known amount of the solid compound in a calibrated oven at 105 °C for 24 hours.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: Analyze all samples at appropriate time points using a stability-indicating HPLC method (see section 4.2).
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[18]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[18]
Safe Disposal
Proper disposal of 4-Fluoro-3,5-dinitrophenol and its waste is essential to prevent environmental contamination and ensure laboratory safety.
-
Waste Classification: Dinitrophenols are generally considered hazardous waste.[15]
-
Disposal Procedure: All waste containing 4-Fluoro-3,5-dinitrophenol should be collected in a designated, properly labeled, and sealed hazardous waste container.[19] The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[14] Disposal should be carried out through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[19][20]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[19] The empty, rinsed container can then be disposed of as non-hazardous waste.[19]
Conclusion
4-Fluoro-3,5-dinitrophenol is a compound that requires careful handling and storage due to its potential for thermal, photochemical, and hydrolytic degradation. By understanding its chemical properties and implementing the recommended procedures outlined in this guide, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment. The provided protocols for stability assessment offer a framework for verifying the quality of this compound over time, which is a cornerstone of robust scientific practice.
References
- Wang, Y., et al. (2020). Kinetics of Thermal Decomposition of 2,4,6-Trinitro-3,5-difluorophenol.
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PubChem. (n.d.). 4-Fluoro-3,5-dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
- Ni, K., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry.
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
- Zhang, Y., et al. (2021). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN).
- Dalton, A. B., & Nizkorodov, S. A. (2021).
- Alsante, K. M., et al. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. TrAC Trends in Analytical Chemistry.
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrophenols. Retrieved from [Link]
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Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]
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Amherst College. (2019, December 9). Standard Operating Procedures (SOP) for working with 2,4-Dinitrophenol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Literature Search Framework for Dinitrophenols. Retrieved from [Link]
- Li, Y., et al. (2022). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). Molecules.
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PubChem. (n.d.). 4-Fluoro-3,5-dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
- Zhang, Y., et al. (2021). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN).
- Toński, M., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research.
- Toński, M., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research.
- An, T., et al. (2009). Photocatalytic degradation of 2,4-dinitrophenol.
- Salmón, A., et al. (2021). Long-term intake of the illegal diet pill DNP reduces lifespan in a captive bird model. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology.
- Usharani, T., et al. (2021). Efficient photocatalytic degradation of 2,4-dinitrophenol over mesoporous Zr and Ce co-doped TiO under visible light.
- Grunden, A. M., & Dunnick, J. K. (2016). Banned dinitrophenols still trigger both legal and forensic issues. Forensic Toxicology.
- Horbury, M. D., et al. (2021). How a toxic pollutant avoids photodegradation – relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. Physical Chemistry Chemical Physics.
- BAE Systems. (2018).
- An, T., et al. (2014). Photocatalytic degradation of 2,4-dinitrophenol (DNP) by multi-walled carbon nanotubes (MWCNTs)/TiO2 composite in aqueous solution under solar irradiation. Journal of Environmental Sciences.
- Reddy, G. S., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
- Prasada Rao, T. S., et al. (2009). Synthesis and evaluation of a molecularly imprinted polymer for 2,4-dinitrophenol. Journal of the Iranian Chemical Society.
- Van den Bossche, A. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid)
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- Bordwell, F. G., & Cheng, J. P. (1991). Substituent effects on the stabilities of phenoxyl radicals and the acidities of the corresponding phenols. Journal of the American Chemical Society.
- Tonski, M., et al. (2021). Hydrolytic stability of selected pharmaceuticals and their transformation products. Environmental Science and Pollution Research.
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U.S. Food & Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 2,4-dinitrophenol. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
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ExamSIDE.Com. (n.d.). Alcohols, Phenols and Ethers | Chemistry | JEE Main Previous Year Questions. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
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ExamSIDE.Com. (n.d.). Alcohols, Phenols and Ethers | Chemistry | JEE Main Previous Year Questions. Retrieved from [Link]
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A Technical Guide to the Spectral Analysis of 4-Fluoro-3,5-dinitrophenol
Foreword: A Predictive and Practical Approach
This document is designed for the research scientist and drug development professional. It moves beyond a simple listing of data, providing a framework for anticipating, acquiring, and interpreting the spectral characteristics of 4-fluoro-3,5-dinitrophenol. We will dissect the expected outcomes for Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, explaining the causal electronic and structural effects that govern the data.
Molecular Structure and Inherent Symmetry
The structure of 4-fluoro-3,5-dinitrophenol is foundational to understanding its spectral output. The molecule possesses a C₂ axis of symmetry running through the C1-OH and C4-F bond axis. This symmetry dictates that the two aromatic protons (at C2 and C6) are chemically and magnetically equivalent, as are the two nitro-substituted carbons (C3 and C5). This equivalence is a critical concept that simplifies the expected NMR spectra.
Caption: Workflow for the comprehensive spectral characterization of a compound.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of 4-fluoro-3,5-dinitrophenol and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a spectrometer (≥400 MHz). Use a standard single-pulse experiment. Ensure the spectral width covers the range of -1 to 13 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio for all carbon signals.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a multinuclear probe. Use a standard pulse sequence with and without proton decoupling to observe the H-F coupling.
-
Data Processing: Process all spectra using appropriate software. Fourier transform the FID, phase correct the spectrum, and perform a baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal.
Protocol 2: ATR-FTIR Spectroscopy
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal. This is a self-validating step that accounts for atmospheric H₂O and CO₂.
-
Sample Scan: Place a small, uniform amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Protocol 3: UV-Vis Spectroscopy
-
Stock Solution: Prepare a stock solution of the compound in a UV-transparent solvent like methanol or acetonitrile (e.g., 1 mg/mL).
-
Sample Preparation:
-
Neutral: Dilute an aliquot of the stock solution into a quartz cuvette using a neutral buffer (e.g., phosphate buffer, pH 7) to a final concentration that gives a maximum absorbance between 0.5 and 1.5.
-
Acidic: Repeat the dilution using an acidic buffer (e.g., phosphate buffer, pH 4).
-
Basic: Repeat the dilution using a basic buffer (e.g., phosphate buffer, pH 10).
-
-
Blanking: Use a cuvette containing only the respective buffer to zero the spectrophotometer.
-
Acquisition: Scan the absorbance of each sample across a range of at least 200-600 nm.
-
Analysis: Identify the λ_max for each condition and note the bathochromic shift observed in the basic solution.
Conclusion
This guide provides a comprehensive, predictive overview of the key spectral data points for 4-fluoro-3,5-dinitrophenol. By understanding the influence of its unique combination of functional groups and molecular symmetry, researchers can confidently approach the empirical analysis of this compound. The predicted NMR, IR, and UV-Vis data serve as a benchmark for structural confirmation, while the detailed protocols offer a clear path for obtaining high-quality, reliable experimental results. The pronounced halochromism observed in the UV-Vis spectrum not only aids in characterization but also suggests potential applications as a pH-sensitive probe.
References
- National Center for Biotechnology Information. "Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications." PubChem.
- ChemSpider. "4-Nitrophenol (C6H5NO3) properties." ChemSpider.
- Beijing Xinheng Research Technology Co., Ltd. "4-Fluoro-3,5-dinitrophenol - CAS:151222-64-9.
- National Center for Biotechnology Information. "4-Fluoro-3,5-dinitrophenol." PubChem.
- Wikipedia. "4-Nitrophenol." Wikipedia, The Free Encyclopedia.
- Magritek. "Simultaneous Proton and Fluorine decoupled 13C NMR." Magritek Blog.
Sources
Methodological & Application
Application Note & Protocol: N-Terminal Amino Acid Analysis Using Sanger's Reagent
An in-depth guide to N-terminal amino acid analysis using Sanger's reagent is provided below. This guide is structured as a detailed application note and protocol for researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the classical method of N-terminal amino acid analysis using Sanger's Reagent, 1-Fluoro-2,4-dinitrobenzene (FDNB). We will delve into the underlying chemical principles, provide a detailed, step-by-step protocol for the derivatization and analysis of proteins and peptides, and discuss the causality behind key experimental choices. This guide is intended for researchers in biochemistry, proteomics, and drug development who require robust methods for protein characterization.
Introduction: The Sanger Method
The determination of the N-terminal amino acid of a polypeptide is a foundational technique in protein chemistry. The method, pioneered by Frederick Sanger, for which he was awarded his first Nobel Prize in Chemistry in 1958, provides a means to identify the first amino acid in a protein sequence. This is achieved by labeling the free alpha-amino group of the N-terminal residue with a chemical tag.
The reagent at the heart of this method is 1-Fluoro-2,4-dinitrobenzene (FDNB) , a highly reactive compound that undergoes a nucleophilic aromatic substitution reaction with the non-protonated amino group. The resulting dinitrophenyl-amino acid (DNP-amino acid) derivative is intensely yellow, a chromophoric property that facilitates its detection and quantification after the polypeptide is hydrolyzed. The covalent bond formed between FDNB and the amino group is stable to acid hydrolysis, which is used to break the peptide bonds of the protein. This stability is crucial, as it allows the tagged N-terminal amino acid to be isolated and identified, typically by chromatography.
It is important to distinguish FDNB from similar compounds. While the user inquired about 4-Fluoro-3,5-dinitrophenol, the established and validated reagent for this application is 1-Fluoro-2,4-dinitrobenzene (FDNB). The 2,4-dinitro substitution pattern makes the fluorine atom highly susceptible to nucleophilic attack by the N-terminal amine, which is essential for the reaction's success under mild conditions.
Principle of the Method
The Sanger method is a multi-step process that can be broken down into three core phases: Labeling (Derivatization), Hydrolysis, and Identification.
-
Labeling: The polypeptide is reacted with FDNB under mildly alkaline conditions (pH ~8-9). At this pH, the N-terminal α-amino group is predominantly in its unprotonated, nucleophilic state (-NH2), allowing it to attack the electron-deficient benzene ring of FDNB at the carbon atom bonded to the fluorine. The fluorine atom is subsequently eliminated as a fluoride ion, forming a stable DNP-polypeptide. The ε-amino group of lysine and the phenolic hydroxyl group of tyrosine, among others, can also react, but only the α-amino group linkage signifies the N-terminus.
-
Hydrolysis: The DNP-polypeptide is subjected to strong acid hydrolysis (typically 6M HCl at >100°C for several hours), which cleaves all the peptide bonds, releasing the constituent amino acids. The DNP-N-terminal amino acid linkage is resistant to this hydrolysis.
-
Identification: The resulting mixture contains the yellow DNP-N-terminal amino acid and other free amino acids. The DNP-amino acid is extracted into an organic solvent (e.g., ether) and identified by comparing its chromatographic behavior (e.g., TLC or HPLC) to known DNP-amino acid standards.
The overall workflow is depicted in the diagram below.
Caption: Workflow of N-terminal analysis using the Sanger method.
Detailed Experimental Protocol
This protocol provides a generalized procedure. Optimal conditions, particularly reaction times and hydrolysis duration, may need to be adjusted based on the specific polypeptide being analyzed.
3.1. Materials and Reagents
-
Protein/Peptide Sample: Purified, buffer-exchanged into a non-amine-containing buffer.
-
1-Fluoro-2,4-dinitrobenzene (FDNB): (Caution: FDNB is a potent allergen and sensitizer. Handle with extreme care using appropriate personal protective equipment). Prepare a 5% (v/v) solution in ethanol.
-
Reaction Buffer: Sodium bicarbonate buffer (e.g., 0.1 M, pH 8.5).
-
Hydrolysis Acid: 6 M Hydrochloric Acid (HCl).
-
Extraction Solvent: Diethyl ether.
-
Chromatography Supplies:
-
For TLC: Silica gel plates, chromatography tank, solvent system (e.g., Chloroform:Methanol:Acetic Acid).
-
For HPLC: C18 column, appropriate mobile phase (e.g., acetonitrile/water gradient with TFA).
-
-
DNP-Amino Acid Standards: Commercially available standards for all relevant amino acids.
3.2. Step-by-Step Methodology
Step 1: Derivatization of the N-terminal Amino Acid
-
Dissolve the protein/peptide sample (approx. 5-10 mg) in 1 mL of the sodium bicarbonate reaction buffer.
-
Add 2 mL of the 5% FDNB solution in ethanol to the protein solution. The final mixture should be homogenous.
-
Incubate the reaction mixture at room temperature (or 40°C to speed up the reaction) for 2-4 hours with gentle agitation. The solution will typically turn yellow as the DNP derivative forms.
-
Causality Insight: The alkaline pH is critical to deprotonate the N-terminal α-amino group, making it a potent nucleophile. Ethanol is used as a co-solvent to ensure both the aqueous-soluble peptide and the organic-soluble FDNB remain in the same phase for the reaction to proceed efficiently.
-
Step 2: Removal of Unreacted Reagent and Protein Precipitation
-
After incubation, acidify the mixture to pH ~1 with 6 M HCl to stop the reaction.
-
Extract the mixture three times with equal volumes of diethyl ether to remove unreacted FDNB.
-
The DNP-protein will precipitate. Centrifuge the sample to pellet the precipitate and discard the supernatant.
-
Wash the pellet with acetone or ethanol to remove any remaining non-covalently bound impurities. Let the pellet air-dry.
Step 3: Acid Hydrolysis
-
Place the dried DNP-protein pellet into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum or flush with nitrogen to prevent oxidation of sensitive amino acids.
-
Heat the tube at 110°C for 12-24 hours.
-
Causality Insight: Harsh acid hydrolysis is required to break the highly stable peptide bonds. The DNP-N-terminal linkage is specifically designed to be resistant to these conditions, preserving the identity of the N-terminal residue.
-
Step 4: Extraction of the DNP-Amino Acid
-
After hydrolysis, cool the tube and remove the HCl, typically by evaporation under a stream of nitrogen or using a vacuum centrifuge.
-
Re-dissolve the dried hydrolysate in a small amount of water.
-
Extract the solution three times with equal volumes of diethyl ether. The yellow DNP-amino acid will partition into the organic ether phase, while the free, un-derivatized amino acids will remain in the aqueous phase.
-
Pool the ether extracts and evaporate to dryness.
Step 5: Chromatographic Identification
-
Re-dissolve the dried DNP-amino acid extract in a small, known volume of a suitable solvent (e.g., acetone or methanol).
-
Spot the sample alongside the DNP-amino acid standards onto a TLC plate or inject it into an HPLC system.
-
Develop the chromatogram. The DNP-amino acid from the sample is identified by comparing its retention factor (Rf) or retention time (RT) with that of the known standards.
-
Trustworthiness Check: Running authentic DNP-amino acid standards in parallel with the unknown sample is a self-validating step. A direct comparison of chromatographic mobility is the primary means of identification.
-
The chemical reaction at the core of the labeling phase is illustrated below.
Caption: Nucleophilic substitution reaction between FDNB and an N-terminal amino acid.
Data Interpretation and Limitations
Quantitative Analysis: The concentration of the identified DNP-amino acid can be determined using spectrophotometry, leveraging its strong absorbance in the visible range (around 360 nm). A standard curve can be generated using known concentrations of DNP-amino acid standards.
| DNP-Derivative | Molar Extinction Coefficient (ε) at ~360 nm (L·mol⁻¹·cm⁻¹) |
| DNP-Glycine | ~16,000 |
| DNP-Alanine | ~16,000 |
| DNP-Leucine | ~16,000 |
| DNP-Proline | Lower absorbance (secondary amine) |
| Di-DNP-Lysine | ~32,000 (two DNP groups) |
Note: Exact ε values can vary slightly with solvent conditions.
Limitations of the Sanger Method:
-
Destructive: The method requires the complete hydrolysis of the peptide, meaning only the N-terminal residue can be identified per run. To sequence a full peptide, one would need to use subtractive methods, which is laborious.
-
Blocked N-termini: If the N-terminal amino group is naturally modified (e.g., acetylated), it will not react with FDNB, yielding no result.
-
Side Reactions: Lysine (ε-amino), Tyrosine (phenolic OH), Cysteine (thiol), and Histidine (imidazole) can also react with FDNB, which can complicate analysis. Di-DNP-lysine will be produced from an N-terminal lysine.
-
Amino Acid Destruction: Some amino acids, like tryptophan, are partially or completely destroyed during acid hydrolysis.
Despite these limitations, the Sanger method remains a historically significant and valuable tool for protein characterization, particularly for determining the number of polypeptide chains in a protein (by quantifying the moles of DNP-amino acid released per mole of protein) and for confirming the identity of an N-terminal residue.
References
-
Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. [Link]
-
The Nobel Prize in Chemistry 1958. (n.d.). NobelPrize.org. Retrieved from [Link]
-
Berg, J.M., Tymoczko, J.L., & Stryer, L. (2002). The Primary Structure of a Protein Is Its Amino Acid Sequence. In Biochemistry (5th ed.). W. H. Freeman. Available from: [Link]
protocol for using 4-Fluoro-3,5-dinitrophenol in protein sequencing
Application Notes & Protocol
Utilizing 4-Fluoro-3,5-dinitrophenol for N-Terminal Protein Sequencing: A Modern Adaptation of the Sanger Method
Abstract
The determination of the N-terminal amino acid is a cornerstone of protein characterization, providing critical insights into protein identity, function, and post-translational modifications. This guide details a comprehensive protocol for N-terminal amino acid analysis using 4-Fluoro-3,5-dinitrophenol, a derivatizing agent analogous to the classic Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (DNFB).[1][2][3] The methodology is founded on the principles of nucleophilic aromatic substitution to covalently label the primary α-amino group of a polypeptide chain.[4] The resulting stable 2,4-dinitrophenyl (DNP) derivative is resistant to acid hydrolysis, allowing for the subsequent cleavage of all other peptide bonds.[5] The labeled N-terminal DNP-amino acid is then isolated and identified, typically by chromatographic techniques.[4][6] This document provides a step-by-step protocol, explains the causality behind experimental choices, and offers guidance on data interpretation and troubleshooting, grounded in the foundational work of Frederick Sanger.[7]
Principle and Scientific Rationale
The identification of the N-terminal residue of a protein or peptide is a critical first step in elucidating its primary structure. The method described herein is a variation of the technique developed by Frederick Sanger for sequencing insulin, which earned him the Nobel Prize in Chemistry in 1958.[1][6] The core of the method involves three main stages:
-
N-Terminal Derivatization: The polypeptide is reacted with 4-Fluoro-3,5-dinitrophenol under mildly alkaline conditions (pH 8-9). At this pH, the N-terminal α-amino group is predominantly in its unprotonated, nucleophilic state (-NH₂). It attacks the electron-deficient aromatic ring of the reagent at the carbon atom bearing the fluorine atom. The fluorine, being a good leaving group, is displaced in a nucleophilic aromatic substitution reaction.[1][4] This forms a highly stable covalent bond between the dinitrophenyl group and the N-terminal amino acid, yielding a yellow-colored DNP-polypeptide.[3][4]
-
Total Acid Hydrolysis: The DNP-polypeptide is subjected to strong acid hydrolysis (typically 6N HCl at >100°C for several hours).[4] This harsh treatment cleaves all the peptide bonds within the polypeptide chain, releasing the constituent amino acids. The bond linking the DNP group to the N-terminal amino acid's nitrogen is resistant to this hydrolysis.[5]
-
Chromatographic Identification: The resulting mixture contains one yellow DNP-amino acid (from the N-terminus) and a collection of free, unlabeled amino acids (from the internal and C-terminal positions). The DNP-amino acid is extracted and identified by comparing its chromatographic behavior (e.g., retention time in HPLC or Rƒ value in TLC) to that of known DNP-amino acid standards.[4][6][8]
Causality of Reagent Choice
While 1-fluoro-2,4-dinitrobenzene (DNFB) is the historical Sanger's reagent, other halogenated dinitroaromatic compounds like 4-Fluoro-3,5-dinitrophenol function via the same mechanism. The electron-withdrawing nature of the two nitro groups is essential, as it makes the aromatic ring highly susceptible to nucleophilic attack. The choice of fluorine as the leaving group is also critical; its high electronegativity contributes to the electron deficiency of the substituted carbon, facilitating the reaction under mild conditions.[1]
Visualized Workflow and Mechanism
Experimental Workflow
The overall process can be visualized as a linear progression from the intact protein to the final identification of its N-terminal residue.
Caption: A flowchart of the N-terminal analysis protocol.
Reaction Mechanism
The core of the protocol is the nucleophilic substitution reaction between the reagent and the peptide's N-terminus.
Caption: Nucleophilic substitution labels the N-terminus.
Detailed Experimental Protocol
Safety First: Dinitrophenols are toxic if inhaled, ingested, or absorbed through the skin. They can cause a dangerous increase in metabolic rate and body temperature.[9][10] Always handle these compounds in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3] All glassware that comes into contact with the reagent should be decontaminated with ammonia solution before standard washing.[3]
Materials and Reagents
| Reagent/Material | Specifications | Supplier Example | Purpose |
| 4-Fluoro-3,5-dinitrophenol | >98% Purity | PubChem CID: 14951572 | Derivatizing Agent |
| Protein/Peptide Sample | Purified, salt-free | User-provided | Analyte |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Sigma-Aldrich | Reaction Buffer |
| Ethanol (EtOH) | 200 Proof, Anhydrous | VWR | Reagent Solvent |
| Hydrochloric Acid (HCl) | Concentrated (12N) | Fisher Scientific | Hydrolysis Agent |
| Diethyl Ether or Ethyl Acetate | Anhydrous, ACS Grade | Sigma-Aldrich | Extraction Solvent |
| DNP-Amino Acid Standards Kit | Mixture of common DNP-AAs | Sigma-Aldrich | Identification |
| HPLC System with UV Detector | C18 Reverse-Phase Column | Agilent, Waters | Separation & Detection |
| Vacuum Centrifuge/SpeedVac | Thermo Fisher | Sample Drying | |
| Hydrolysis Tubes | Heavy-walled, vacuum-sealable | Pyrex | Acid Hydrolysis Vessel |
Step-by-Step Methodology
Step 1: N-Terminal Labeling (Derivatization)
-
Rationale: This step covalently attaches the DNP label to the N-terminal amino acid. A mildly alkaline pH ensures the α-amino group is deprotonated and thus maximally nucleophilic.[4]
-
Dissolve 1-5 mg of the protein or peptide sample in 1 mL of 0.5M sodium bicarbonate solution (pH ~8.5).
-
Prepare a 2% (v/v) solution of 4-Fluoro-3,5-dinitrophenol in ethanol.
-
Add a 2 to 3-fold molar excess of the dinitrophenol solution to the protein solution. A slight yellow color should be observed, which will intensify as the reaction proceeds.[4]
-
Incubate the reaction mixture at 40°C for 1-2 hours with gentle agitation.[3] Protect the reaction from direct light, as DNP derivatives can be light-sensitive.[3]
-
After incubation, acidify the mixture with a few drops of 6N HCl to stop the reaction.
-
Dry the sample completely using a vacuum centrifuge.
Step 2: Removal of Unreacted Reagent
-
Rationale: Excess reagent must be removed to prevent interference in the subsequent analysis. A non-polar solvent is used to wash away the relatively non-polar dinitrophenol, leaving behind the more polar DNP-protein.
-
To the dried pellet, add 1-2 mL of anhydrous diethyl ether or ethyl acetate.
-
Vortex thoroughly to resuspend the unreacted reagent.
-
Centrifuge to pellet the DNP-protein.
-
Carefully decant and discard the ether supernatant.
-
Repeat this wash step two more times.
-
After the final wash, dry the pellet completely under vacuum to remove all traces of the organic solvent.
Step 3: Acid Hydrolysis
-
Rationale: This step breaks all peptide bonds to liberate the amino acids. The DNP-amino acid linkage is stable to these conditions, preserving the identity of the N-terminal residue.[4][5]
-
Add 0.5-1 mL of constant-boiling 6N HCl to the dried DNP-protein pellet in a heavy-walled hydrolysis tube.[4][11]
-
Freeze the sample in a dry ice/ethanol bath and seal the tube under high vacuum to prevent oxidation of sensitive amino acids.
-
Heat the sealed tube at 110°C for 12-24 hours. Note: Hydrolysis time may need optimization depending on the protein's stability and sequence.
-
After hydrolysis, cool the tube to room temperature. Centrifuge briefly to collect the hydrolysate at the bottom.
-
Open the tube carefully and remove the HCl by drying the sample completely in a vacuum centrifuge.
Step 4: Extraction and Preparation for Analysis
-
Rationale: The yellow DNP-amino acid is more soluble in organic solvents than the free amino acids, allowing for its selective extraction from the aqueous hydrolysate.
-
Resuspend the dried hydrolysate in 1 mL of deionized water.
-
Add 2 mL of diethyl ether or ethyl acetate and vortex vigorously for 1 minute to extract the DNP-amino acid into the organic phase.
-
Centrifuge to separate the phases. The upper organic layer, containing the DNP-amino acid, will be yellow.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction of the aqueous layer two more times, pooling the organic phases.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or in a vacuum centrifuge.
-
Resuspend the final dried DNP-amino acid sample in a small, known volume (e.g., 100 µL) of a suitable solvent for analysis (e.g., 50% acetonitrile or methanol).[4]
Analysis by Reverse-Phase HPLC
-
Rationale: HPLC provides high-resolution separation and quantitative detection of the DNP-amino acid. Identification is achieved by comparing the retention time of the unknown peak with those of authentic standards.
-
System Setup: Use a C18 column with a UV detector set to 360-380 nm, the characteristic absorbance maximum for many DNP derivatives.[12][13]
-
Mobile Phase: A typical gradient system involves:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient: Run a linear gradient from ~10% B to 70% B over 30-40 minutes. This may require optimization.
-
Analysis:
-
Inject a mixture of DNP-amino acid standards to establish their respective retention times.
-
Inject the unknown DNP-amino acid sample.
-
Identify the N-terminal residue by matching the retention time of the peak in the sample chromatogram to one of the standards.
-
Data Interpretation and Limitations
Interpreting Results
The primary output is a chromatogram. A single major peak in the sample run that co-elutes with a known DNP-amino acid standard identifies the N-terminal residue.
Potential Complications:
-
Multiple Peaks: The presence of more than one DNP-amino acid peak could indicate an impure protein sample or a protein with multiple distinct N-termini.
-
Lysine Side-Chain Labeling: The ε-amino group of lysine side chains will also react with 4-Fluoro-3,5-dinitrophenol.[11][14] However, upon hydrolysis, this will yield ε-DNP-lysine, which is typically separable from the α-DNP-amino acids by chromatography. If lysine is the N-terminal residue, α,ε-di-DNP-lysine will be formed.
-
No Peak: This could result from a blocked N-terminus (e.g., acetylation, pyroglutamate formation), where the α-amino group is not available for reaction.
Method Limitations
-
The method is destructive; the rest of the polypeptide chain is destroyed during hydrolysis.[1]
-
It only identifies the N-terminal residue. To determine the full sequence, this method must be used in conjunction with fragmentation strategies or, more commonly, replaced by modern techniques like Edman degradation or mass spectrometry.[2][14]
-
Certain amino acids (e.g., tryptophan, serine, threonine) may be partially or fully degraded during acid hydrolysis, making their identification challenging.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of DNP-amino acid | Blocked N-terminus. | Use an alternative method like mass spectrometry to investigate potential blocking groups. |
| Incomplete reaction. | Ensure pH is alkaline (8-9). Increase reaction time or temperature slightly. | |
| Degradation of DNP-derivative. | Protect the sample from light during all steps. Avoid excessive heat during drying. | |
| Multiple unexpected peaks in chromatogram | Impure protein sample. | Purify the protein sample using chromatography (e.g., SEC, IEX) before analysis. |
| Incomplete removal of excess reagent. | Perform additional ether/ethyl acetate washes after the labeling step. | |
| Side reactions or degradation products. | Optimize hydrolysis time and ensure it is performed under vacuum. | |
| Broad or tailing peaks in HPLC | Poor sample solubility. | Ensure the final DNP-amino acid pellet is fully dissolved in the injection solvent. |
| Column or mobile phase issues. | Check system pressure, filter mobile phases, and ensure the column is properly equilibrated. |
References
-
Bhushan, R., & Reddy, G. P. (1989). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Biomedical Chromatography, 3(6), 233-240. [Link]
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Creative Biolabs. Sanger Protein Sequencing. Creative Biolabs Website. [Link]
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Kao, W. R., & Wang, K. T. (1966). Polyamide layer chromatography of DNP-amino acids. Journal of Chromatography A, 22(2), 362-368. [Link]
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Wandt, J., & Le-Goff, G. (1983). DETERMINATION OF D-AMINO ACIDS. I. HYDROLYSIS OF DNP-L. SciSpace. [Link]
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University of California, Davis. Peptide and Protein Analysis. UCDavis Chem Website. [Link]
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Wikipedia. (2023). Protein sequencing. Wikipedia. [Link]
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Slideshare. (2015). Protein Sequencing Strategies. Slideshare. [Link]
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Unilever Educational Publications. N-terminal analysis of a dipeptide. Unilever Laboratory Experiment. [Link]
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Rogers, K. R., & Phillips, A. W. (2019). Protein Sequencing, One Molecule at a Time. ACS Nano, 13(6), 6185-6192. [Link]
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Chemistry Stack Exchange. (2016). Dinitrophenyl (DNP) derivatives of amino acids (specifically epsilon-DNP-lysine). Stack Exchange. [Link]
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Pisano, J. J., & Bronzert, T. J. (1966). Gas chromatographic separation of DNP amino acids and its application to the analysis of serum amino acids. Analytical Biochemistry, 17(1), 16-23. [Link]
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Wikipedia. (2023). Countercurrent chromatography. Wikipedia. [Link]
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Porter, R. R., & Sanger, F. (1948). Chromatography of Dinitrophenyl Amino-acids and Peptides. Nature, 161(4098), 772-773. [Link]
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Senthilkumar, K., & Sivakumar, R. (2013). Dinitrophenyl derivatization of imino acids, spectral characteristics and HPLC analysis: Application in urinary peptide-derived hydroxyproline and proline assay. Journal of Chromatography B, 928, 102-108. [Link]
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Levy, A. L. (1963). AMINO ACID ANALYSIS WITH FLUORODINITROBENZENE. Analytical Biochemistry, 6, 335-351. [Link]
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National Center for Biotechnology Information. 4-Fluoro-3,5-dinitrophenol. PubChem Compound Database. [Link]
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Liu, Z., Minkler, P. E., Lin, D., & Sayre, L. M. (2004). Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 18(10), 1059-1065. [Link]
-
YouTube. (2020). N-terminal analysis of peptides using Sanger's reagent (FDNB) - structure of insulin. YouTube. [Link]
-
Borek, F., & Stupp, Y. (1966). The immunogenicity of dinitrophenyl amino acids. Immunochemistry, 3(4), 339-353. [Link]
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National Center for Biotechnology Information. Dinitrofluorobenzene. PubChem Compound Database. [Link]
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Le-Goff, G., & Wandt, J. (1983). DETERMINATION OF o-AMINO ACIDS. II. USE OF A BIFUNCTIONAL REAGENT, 1,5-DIFLUORO-2,4-DINITROBENZENE. SciSpace. [Link]
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Van der Rest, M. E., & Fohlman, J. (1987). The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides. Analytical Biochemistry, 162(1), 251-256. [Link]
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ResearchGate. (2018). Derivatization scheme for amino acids with NBD-F. ResearchGate. [Link]
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Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols. ATSDR. [Link]
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ResearchGate. (2021). Reaction mechanism on derivatization of an amino acid with DNFB. ResearchGate. [Link]
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Perry, G., & Zhang, H. (2020). 2,4 Dinitrophenol as Medicine. Antioxidants, 9(9), 834. [Link]
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Swaminathan, J., Boulgakov, A. A., & Marcotte, E. M. (2023). Robust and scalable single-molecule protein sequencing with fluorosequencing. bioRxiv. [Link]
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Swaminathan, J., Boulgakov, A. A., & Marcotte, E. M. (2023). Robust and scalable single-molecule protein sequencing with fluorosequencing. PubMed. [Link]
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Ou, Y., & Wang, F. (2021). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). Molecules, 26(21), 6483. [Link]
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National Center for Biotechnology Information. 3,4-Dinitrophenol. PubChem Compound Database. [Link]
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Harnessing 4-Fluoro-3,5-dinitrophenol (FDNP) for Enhanced Chromatographic Analysis
An Application and Protocol Guide
Prepared by: Gemini, Senior Application Scientist
Introduction: The Need for Derivatization and the Role of FDNP
In the landscape of analytical chemistry, high-performance liquid chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of a vast array of compounds. However, many critical analytes, particularly those lacking a strong chromophore or fluorophore, present a significant challenge for sensitive detection by common UV-Vis or fluorescence detectors.[1] Chemical derivatization addresses this by modifying the analyte to attach a "tag" or "label," thereby enhancing its detectability and, in many cases, improving its chromatographic properties.[1][2][3]
This guide focuses on 4-Fluoro-3,5-dinitrophenol (FDNP) , a highly reactive labeling reagent designed for the pre-column derivatization of primary and secondary amines, as well as phenolic compounds. Its utility is rooted in the principles of nucleophilic aromatic substitution (SⁿAr). The FDNP molecule features a fluorine atom, an excellent leaving group, whose substitution is strongly activated by the two electron-withdrawing nitro groups (-NO₂) positioned on the aromatic ring. This structure makes it highly susceptible to attack by nucleophiles like the amino groups found in amino acids, peptides, and biogenic amines.
The reaction yields a stable dinitrophenyl (DNP) derivative that is intensely colored and possesses a strong ultraviolet (UV) chromophore. This imparted characteristic allows for the sensitive quantification of otherwise difficult-to-detect molecules using standard HPLC-UV instrumentation. The principles and applications are similar to those of the well-known Sanger's reagent (1-fluoro-2,4-dinitrobenzene) and other analogous reagents like 4-chloro-3,5-dinitrobenzotrifluoride (CNBF).[2][4][5][6] This document provides the scientific rationale and detailed protocols for leveraging FDNP in your chromatographic workflows.
Mechanism of Derivatization: A Nucleophilic Aromatic Substitution
The core of FDNP's function lies in the SⁿAr reaction. The process can be understood through the following causative steps:
-
Nucleophilic Attack: The reaction is typically conducted under alkaline conditions (pH ~9.0). This ensures that the target primary or secondary amine group (-NH₂) is deprotonated, making it a potent nucleophile. This amine attacks the carbon atom on the phenyl ring that is bonded to the fluorine atom.
-
Formation of a Meisenheimer Complex: The attack leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. In this state, the negative charge is delocalized and stabilized by the strongly electron-withdrawing nitro groups.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion (F⁻), which is a stable leaving group.
-
Formation of a Stable DNP-Derivative: The final product is a stable derivative where the analyte is covalently bonded to the dinitrophenyl group. This DNP-analyte conjugate exhibits strong UV absorbance, making it highly suitable for chromatographic detection.
Caption: The SⁿAr reaction of FDNP with a primary amine.
Application Notes: Strategic Implementation
Target Analytes
FDNP is a versatile reagent suitable for a range of compounds containing nucleophilic functional groups:
-
Amino Acids: Derivatization of both primary and secondary amino acids for quantification in complex matrices like beer, vinegar, and biological fluids.[4][6]
-
Peptides and Proteins: N-terminal amino acid analysis, a classic technique for protein sequencing.[5]
-
Biogenic Amines: Analysis of neurotransmitters and other biologically active amines.
-
Phenolic Compounds: The phenolic hydroxyl group can also be derivatized, although this typically requires stronger basic conditions than for amines.
Advantages of the FDNP Method
-
Enhanced Sensitivity: The DNP tag imparts a high molar absorptivity, enabling low limits of detection (LOD) in the low micromolar range with standard UV detectors.[4][7]
-
Robust and Stable Derivatives: The resulting carbon-nitrogen bond is highly stable, preventing degradation of the derivative during sample handling and chromatographic analysis.
-
Broad Applicability: The reagent reacts reliably with a wide range of primary and secondary amines.
-
Cost-Effectiveness: The methodology relies on standard HPLC-UV equipment, avoiding the need for more complex and expensive detectors like mass spectrometers for many applications.
Experimental Considerations and Causality
-
pH Control is Critical: The choice of an alkaline buffer (e.g., sodium borate, pH 9.0) is deliberate. It deprotonates the amine group, enhancing its nucleophilicity for an efficient reaction, while minimizing unwanted side reactions.[4][7]
-
Reagent Concentration: An excess of FDNP is used to drive the reaction to completion. The optimal molar ratio of analyte to FDNP must be determined but is often around 1:5.[4][7]
-
Reaction Quenching: After incubation, the reaction is stopped by acidification (e.g., with HCl or acetic acid). This protonates any remaining unreacted amines, rendering them non-nucleophilic, and neutralizes the buffer, making the sample compatible with reversed-phase HPLC conditions.
-
Chromatographic Separation: A reversed-phase C18 column is typically the stationary phase of choice. The DNP derivatives are significantly more hydrophobic than their parent molecules, leading to good retention and separation from polar matrix components and excess reagent. A gradient elution is often required to resolve all derivatized analytes within a reasonable timeframe.[4]
Protocols: Step-by-Step Methodologies
Protocol 1: Pre-column Derivatization of Amino Acids for HPLC-UV Analysis
This protocol is adapted from established methods for analogous reagents like CNBF and provides a robust starting point for method development with FDNP.[4][6][7]
1. Materials and Reagents
-
FDNP Reagent Stock: 100 mmol/L solution of 4-Fluoro-3,5-dinitrophenol in acetonitrile. Store protected from light.
-
Buffer: 0.1 M Sodium Borate Buffer, adjusted to pH 9.0 with NaOH.
-
Quenching Solution: 1 M Hydrochloric Acid (HCl).
-
Mobile Phase A: Acetonitrile (HPLC Grade).
-
Mobile Phase B: 20 mM Sodium Acetate buffer, pH 4.9 (HPLC Grade).
-
Amino Acid Standards: Stock solutions of individual amino acids (e.g., 1 mg/mL) in ultrapure water.
-
Sample: Protein hydrolysate, cell culture media, or other liquid sample, diluted as necessary.
2. Derivatization Procedure
-
Sample Preparation: In a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid standard mixture or sample solution.
-
Buffering: Add 800 µL of the 0.1 M Borate Buffer (pH 9.0) and vortex briefly.
-
Reagent Addition: Add 100 µL of the 100 mmol/L FDNP stock solution. This creates a significant molar excess of the reagent.
-
Incubation: Cap the tube tightly, vortex, and place it in a heating block or water bath at 60°C for 30 minutes. The heat accelerates the reaction to ensure complete derivatization.
-
Quenching: After incubation, cool the tube to room temperature. Add 50 µL of 1 M HCl to stop the reaction. Vortex to mix.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulates before injection.
3. HPLC Analysis The following is a starting point for chromatographic conditions. Optimization will be required based on the specific analytes and system.
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 20 mM Sodium Acetate, pH 4.9 |
| Gradient | 0-5 min: 15% A; 5-35 min: 15-55% A; 35-40 min: 55% A |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 25°C |
| Detection | UV at 260 nm |
| Injection Vol. | 20 µL |
graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];Sample [label="1. Sample/Standard Preparation", fillcolor="#F1F3F4"]; Buffer [label="2. Add Alkaline Buffer (pH 9.0)", fillcolor="#F1F3F4"]; Reagent [label="3. Add FDNP Reagent", fillcolor="#FBBC05"]; Incubate [label="4. Incubate (e.g., 60°C, 30 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quench [label="5. Quench with Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [label="6. HPLC-UV Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="7. Data Analysis & Quantification", fillcolor="#F1F3F4"];
Sample -> Buffer -> Reagent -> Incubate -> Quench -> HPLC -> Data; }
Caption: General workflow for FDNP pre-column derivatization.
Self-Validating Systems: Data Interpretation and Quality Control
A trustworthy protocol must be self-validating. For quantitative analysis, a calibration curve must be prepared using a series of known concentrations of amino acid standards that have undergone the exact same derivatization protocol as the unknown samples.
-
Linearity: The method should demonstrate linearity over the expected concentration range of the samples. A correlation coefficient (r²) of >0.998 is desirable.[4][7]
-
Precision and Accuracy: Replicate injections of derivatized standards should yield low relative standard deviations (RSD < 5%). Accuracy can be assessed by analyzing spiked samples, with recoveries ideally falling between 95-105%.[4][7]
-
Peak Identification: Peak identity is confirmed by matching the retention time with that of a derivatized authentic standard. The stability of retention times is crucial for reliable identification.
By rigorously applying these validation principles, researchers can ensure the data generated is both accurate and reproducible, upholding the highest standards of scientific integrity.
References
-
PubChem. (n.d.). 4-Fluoro-3,5-dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Kochhar, S., & Christen, P. (2002). Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). In: Walker, J.M. (eds) The Protein Protocols Handbook. Humana Press. Retrieved from [Link]
-
Pawar, S. D., et al. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Pawar, S. D., et al. (2017). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. Retrieved from [Link]
-
Chen, Z., et al. (2015). Formal Direct Cross-Coupling of Phenols with Amines. Angewandte Chemie International Edition, 54(48), 14487-91. Retrieved from [Link]
-
Kim, H., et al. (2013). Determination of Formaldehyde in Cosmetics Using a Convenient DNPH Derivatization Procedure Followed by HPLC Analysis. ResearchGate. Retrieved from [Link]
-
Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Retrieved from [Link]
-
Regina, A., & Lamesgn, S. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. InTech. Retrieved from [Link]
-
Burke, W. J. (1949). The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols. Journal of the American Chemical Society, 71(2), 609-612. Retrieved from [Link]
-
Lin, J., et al. (2009). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. Analytica Chimica Acta, 653(2), 200-5. Retrieved from [Link]
-
Bhushan, R., & Reddy, G. P. (1989). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Biomedical Chromatography, 3(6), 233-40. Retrieved from [Link]
-
Lin, J., et al. (2014). Development of 4-Chloro-3,5-dinitrobenzotrifluoride Derivatization and Ultrahigh-performance Liquid Chromatography Method for Determination of 20 Free Amino Acids in Mature Vinegar. ResearchGate. Retrieved from [Link]
-
Kaneko, H., et al. (2024). Derivatization procedure of estradiol with a combination of MPDNP-F and 4-dimethylaminopyridine to generate product ion containing estradiol-skeleton for reliable determination of its serum/plasma concentrations by LC/ESI-MS/MS. Analytical and Bioanalytical Chemistry, 416(2), 597-608. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols. Retrieved from [Link]
-
Karpukhina, G. V., et al. (1968). THE INTERACTION OF PHENOL AND AROMATIC AMINE INHIBITORS IN HYDROCARBON OXIDATION REACTIONS. Defense Technical Information Center. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 13(5), 455-468. Retrieved from [Link]
-
ResearchGate. (n.d.). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride | Request PDF. Retrieved from [Link]
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The Elusive Role of 4-Fluoro-3,5-dinitrophenol in Proteomics: A Pivot to a Foundational Precursor
Senior Application Scientist Note: An extensive review of current scientific literature and chemical databases reveals a notable absence of established applications for 4-Fluoro-3,5-dinitrophenol specifically within the field of proteomics research. Its isomeric cousin, 2,4-dinitrophenol (DNP), is well-documented as a metabolic uncoupler, but not as a protein modification agent.[1][2][3]
However, the query into fluorinated dinitrophenyl compounds touches upon a cornerstone of protein chemistry. It is highly probable that the interest lies in the foundational reagent, 1-Fluoro-2,4-dinitrobenzene (FDNB) , also famously known as Sanger's Reagent . The structural similarity is evident, but their utility in biological sciences is vastly different. FDNB's impact on our understanding of protein structure is monumental, and its principles are still relevant in modern proteomics.
This guide, therefore, will pivot to provide a detailed exploration of 1-Fluoro-2,4-dinitrobenzene (FDNB) , offering the in-depth technical insights, protocols, and workflows that researchers, scientists, and drug development professionals would expect for a key proteomics reagent. We will delve into the chemistry that made it a Nobel Prize-winning tool and how its legacy continues.
Part 1: 1-Fluoro-2,4-dinitrobenzene (FDNB) - A Legacy of Protein Characterization
The Sanger Reaction: Unveiling the N-Terminus
The primary application of FDNB in proteomics is the covalent labeling of the N-terminal α-amino group of a polypeptide chain. This reaction, developed by Frederick Sanger, was the first reliable method for identifying the N-terminal amino acid of a protein, a crucial step that ultimately led to the sequencing of insulin and a Nobel Prize in Chemistry in 1958.
The chemistry hinges on a nucleophilic aromatic substitution reaction. The fluorine atom on the dinitrophenyl ring is an excellent leaving group, activated by the strong electron-withdrawing properties of the two nitro groups. This makes the carbon atom at position 1 highly electrophilic and susceptible to attack by nucleophiles, such as the unprotonated α-amino group of a peptide.
Sources
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- 3. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Peptide Analysis Using 4-Fluoro-3,5-dinitrophenol
Authored by: A Senior Application Scientist
Abstract
Quantitative analysis of peptides is a cornerstone of proteomics, drug development, and various fields of biochemical research. This document provides a detailed methodology for the quantification of peptides using a classic and robust chemical derivatization technique involving 4-Fluoro-3,5-dinitrophenol (FDNP). Originally famed as Sanger's reagent for N-terminal amino acid identification, the principles of this reaction can be adeptly applied for quantitative purposes through UV-Vis spectrophotometry, particularly when coupled with High-Performance Liquid Chromatography (HPLC).[1][2][3] This guide will delve into the underlying chemical principles, provide a step-by-step protocol for derivatization and analysis, and offer insights into data interpretation for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Derivatization in Peptide Quantification
The direct quantification of peptides using UV absorbance at 280 nm is often hampered by the low abundance or absence of aromatic amino acids (tryptophan, tyrosine). While absorbance at shorter wavelengths (around 220 nm) can be used to detect the peptide bond, this region is prone to interference from various components in complex biological matrices.[4] Chemical derivatization offers a robust solution by introducing a strong chromophore onto the peptide, thereby enhancing detection sensitivity and specificity.[5]
4-Fluoro-3,5-dinitrophenol (FDNP), a derivative of Sanger's original reagent (1-fluoro-2,4-dinitrobenzene), is an excellent candidate for this purpose.[1][3] It reacts specifically with the primary amine of the N-terminal amino acid and the epsilon-amine of lysine residues under mild alkaline conditions.[1][2] The resulting dinitrophenyl (DNP) derivative is a stable, yellow-colored compound with a strong UV absorbance, making it ideal for quantification.[3]
The Chemistry of FDNP Derivatization
The core of this quantitative method lies in the nucleophilic aromatic substitution reaction between FDNP and the free amino groups of a peptide.[2][3] The highly electronegative nitro groups on the benzene ring of FDNP make the fluorine-bound carbon electron-deficient and susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen of an amino group. The fluorine atom, being a good leaving group, is subsequently displaced.[1]
This reaction is typically carried out in a mildly alkaline buffer (e.g., sodium bicarbonate), which ensures that the amino groups are in their deprotonated, nucleophilic state.[1][6] The resulting DNP-peptide adduct exhibits a characteristic absorbance maximum, which can be leveraged for highly sensitive quantification.
Caption: Experimental workflow for peptide quantification.
Step-by-Step Methodology
-
Preparation of Standards: Prepare a series of peptide standards by serially diluting the stock solution in sodium bicarbonate buffer. A typical concentration range might be from 1 µM to 100 µM. Also, prepare a blank sample containing only the buffer.
-
Sample Preparation: Dilute the unknown peptide sample in the same sodium bicarbonate buffer to ensure its concentration falls within the range of the standard curve.
-
Derivatization Reaction:
-
To 100 µL of each standard, the unknown sample, and the blank in separate microcentrifuge tubes, add 100 µL of the 1% FDNP solution.
-
Vortex the tubes gently to mix.
-
Incubate the reaction mixture at 40°C for 1 hour in the dark. The yellow color of the dinitrophenyl group is light-sensitive.
-
-
Quenching the Reaction: After incubation, stop the reaction by adding 50 µL of 2 M HCl to each tube. This will protonate any remaining unreacted amines and neutralize the buffer.
-
HPLC-UV Analysis:
-
Set up the HPLC system with a C18 column.
-
The mobile phase can consist of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).
-
A typical gradient could be 5-95% Solvent B over 30 minutes.
-
Set the UV detector to monitor the absorbance at 360 nm, the characteristic wavelength for the DNP chromophore.
-
Inject an equal volume (e.g., 20 µL) of each standard, the unknown, and the blank.
-
Self-Validation and Causality
-
Why mild alkaline conditions? The N-terminal amino group of a peptide needs to be in its deprotonated (NH2) form to act as a nucleophile. [1]A pH of 8.5 ensures a sufficient population of deprotonated amines without causing significant peptide degradation.
-
Why an excess of FDNP? Using an excess of the derivatizing agent helps to drive the reaction to completion, ensuring that all available primary amines are labeled. This is critical for accurate quantification.
-
Why quench with acid? Acidification stops the reaction by protonating the amino groups, making them non-nucleophilic. [6]It also prepares the sample for reverse-phase HPLC.
-
Why 360 nm? While peptides absorb around 220 nm, the DNP-adduct has a distinct and strong absorbance maximum around 360 nm. [2]Detecting at this wavelength minimizes interference from underivatized peptides and other matrix components, thereby increasing the trustworthiness of the quantification.
Data Analysis and Interpretation
-
Peak Integration: For each chromatogram, integrate the area of the peak corresponding to the DNP-derivatized peptide.
-
Standard Curve Construction: Plot the integrated peak area for each peptide standard against its known concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value greater than 0.99 is desirable, indicating a strong linear relationship.
-
Quantification of the Unknown: Use the peak area of the unknown sample and the equation from the standard curve to calculate its concentration.
Concentration_unknown = (Peak Area_unknown - c) / m
Remember to account for the initial dilution factor when reporting the final concentration of the undiluted sample.
Sample Data Presentation
| Standard Concentration (µM) | Integrated Peak Area (Arbitrary Units) |
| 1 | 50,000 |
| 5 | 255,000 |
| 10 | 510,000 |
| 25 | 1,275,000 |
| 50 | 2,550,000 |
| 100 | 5,100,000 |
| Unknown Sample | 850,000 |
Using the sample data above, a linear regression would yield an equation. For instance, if the equation is Peak Area = 51,000 * Concentration, the concentration of the unknown would be 850,000 / 51,000 = 16.67 µM.
Conclusion and Further Considerations
The use of 4-Fluoro-3,5-dinitrophenol for the quantitative analysis of peptides is a reliable and accessible method, particularly for laboratories equipped with standard HPLC-UV systems. The strong chromophoric properties of the DNP group provide excellent sensitivity and specificity. [3]For complex mixtures or when higher sensitivity is required, this method can be adapted for use with mass spectrometry, where the mass shift upon derivatization can be used for identification and quantification. Researchers should be mindful that FDNP will also react with the side chain of lysine, which must be accounted for if multiple lysine residues are present in the peptide sequence.
References
-
Creative Biolabs. Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Available at: [Link]
-
University of California, Davis. Peptide and Protein Analysis. Available at: [Link]
-
G-Biosciences. DNFB-Sanger's reagent for detection of free amino acids. Available at: [Link]
-
YouTube. N-terminal analysis of peptides using Sanger's reagent (FDNB) - structure of insulin. Available at: [Link]
-
Coon, J. J., et al. (2008). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Journal of the American Society for Mass Spectrometry, 19(9), 1344–1351. Available at: [Link]
-
Kato, Y., et al. (2008). Selective fluorogenic derivatization of 3-nitrotyrosine and 3,4-dihydroxyphenylalanine in peptides: a method designed for quantitative proteomic analysis. Methods in Enzymology, 441, 19–32. Available at: [Link]
-
Ozdanovac, L., et al. (2022). N‐terminal chemical derivatization of peptides with 4‐formyl‐benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b‐ion series. Rapid Communications in Mass Spectrometry, 36(24), e9534. Available at: [Link]
-
Talbo, G., & Roepstorff, P. (2012). Quantification of HPLC-separated peptides and proteins by spectrofluorimetric detection of native fluorescence and mass spectrometry. Journal of Chromatography B, 902, 1-6. Available at: [Link]
-
Van der Eycken, J., et al. (1987). The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides. FEBS Letters, 213(1), 179-183. Available at: [Link]
-
Corona. Quantitative Peptide Mapping by (U)HPLC and Solvere. Available at: [Link]
Sources
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. lcms.cz [lcms.cz]
- 5. The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
4-Fluoro-3,5-dinitrophenol reaction with primary and secondary amines
An In-Depth Guide to the Application of 4-Fluoro-3,5-dinitrophenol in Amine Derivatization
Introduction: The Utility of a Highly Activated Aryl Fluoride
4-Fluoro-3,5-dinitrophenol stands as a potent and versatile reagent in modern organic synthesis, particularly for the derivatization of primary and secondary amines. Its chemical architecture is primed for reactivity; the aromatic ring is severely electron-deficient due to the powerful -M and -I effects of two nitro groups positioned meta to each other. This electronic arrangement, combined with the hydroxyl group and a strategically placed fluorine atom, renders the C4 position exceptionally susceptible to nucleophilic attack. The fluorine atom serves as an excellent leaving group in the context of nucleophilic aromatic substitution (SⁿAr), a role enhanced by the strong activation provided by the nitro groups.
This guide provides a comprehensive overview of the reaction between 4-fluoro-3,5-dinitrophenol and primary/secondary amines, delving into the underlying mechanism, offering field-tested experimental protocols, and discussing the applications of the resulting N-substituted 4-amino-3,5-dinitrophenol derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialized materials, serving as crucial building blocks for more complex molecular targets.[1]
Pillar 1: The Reaction Mechanism - A Classic SⁿAr Pathway
The reaction proceeds via a well-established, two-step addition-elimination mechanism characteristic of nucleophilic aromatic substitution (SⁿAr).[2] The causality behind the reagent's high reactivity lies in the ability of the electron-withdrawing nitro groups to stabilize the negatively charged intermediate.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated when the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon atom bonded to the fluorine. This step is typically the rate-determining step of the reaction.[3] The attack disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The negative charge is effectively delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the two nitro groups. This stabilization is the primary driving force for the reaction.
-
Elimination and Aromaticity Restoration: In the second, faster step, the aromaticity of the ring is restored through the elimination of the fluoride ion, a competent leaving group.[2] This yields the final N-substituted 4-amino-3,5-dinitrophenol product and a fluoride salt.
The overall transformation is a clean and efficient method for forging a carbon-nitrogen bond.
Caption: The SⁿAr mechanism for the reaction of 4-fluoro-3,5-dinitrophenol with amines.
Pillar 2: Experimental Design & Self-Validating Protocols
The success of this reaction hinges on the careful selection of solvent, temperature, and stoichiometry. The protocols described below are designed to be self-validating, meaning they incorporate in-process checks and purification steps that ensure the integrity of the final product.
Core Considerations for Protocol Design
-
Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are preferred. These solvents effectively solvate the cationic species but do not strongly solvate the amine nucleophile, thus enhancing its reactivity. Furthermore, they can readily dissolve the aromatic substrate.[4]
-
Base: Often, a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is added. Its role is to scavenge the hydrofluoric acid (HF) generated during the reaction, preventing the protonation and deactivation of the reactant amine.
-
Reaction Monitoring: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The formation of the product is often accompanied by the appearance of a distinctively colored spot (typically yellow or orange), which has a different Rƒ value from the starting material.
Protocol 1: Reaction with a Primary Amine (Example: Benzylamine)
This protocol details the synthesis of 4-(benzylamino)-3,5-dinitrophenol.
Materials and Reagents:
-
4-Fluoro-3,5-dinitrophenol (FW: 202.10 g/mol )
-
Benzylamine (FW: 107.15 g/mol )
-
Triethylamine (Et₃N) (FW: 101.19 g/mol )
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask with stir bar
-
Condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and crystallization
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-fluoro-3,5-dinitrophenol (1.0 g, 4.95 mmol).
-
Solvent Addition: Add 20 mL of anhydrous DMF and stir until the solid is fully dissolved.
-
Reagent Addition: In sequence, add triethylamine (0.76 mL, 5.44 mmol, 1.1 eq) followed by the dropwise addition of benzylamine (0.54 mL, 4.95 mmol, 1.0 eq) over 5 minutes.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes). The disappearance of the starting material spot and the appearance of a new, lower Rƒ, colored product spot indicates completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of deionized water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid is typically purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 4-(benzylamino)-3,5-dinitrophenol as a colored solid.
Protocol 2: Reaction with a Secondary Amine (Example: Morpholine)
This protocol details the synthesis of 4-(morpholin-4-yl)-3,5-dinitrophenol.
Materials and Reagents:
-
4-Fluoro-3,5-dinitrophenol (FW: 202.10 g/mol )
-
Morpholine (FW: 87.12 g/mol )
-
Potassium Carbonate (K₂CO₃), anhydrous powder (FW: 138.21 g/mol )
-
Anhydrous Acetonitrile (MeCN)
-
Other reagents and equipment as listed in Protocol 1.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-fluoro-3,5-dinitrophenol (1.0 g, 4.95 mmol) and anhydrous potassium carbonate (1.37 g, 9.90 mmol, 2.0 eq).
-
Solvent Addition: Add 25 mL of anhydrous acetonitrile.
-
Reagent Addition: Add morpholine (0.43 mL, 4.95 mmol, 1.0 eq) to the stirring suspension.
-
Reaction Conditions: Heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. The use of a solid base like K₂CO₃ is often preferred with secondary amines to avoid potential side reactions associated with liquid tertiary amines.
-
Monitoring: Monitor the reaction by TLC as described in Protocol 1. Secondary amines can sometimes react more slowly than primary amines due to increased steric hindrance.
-
Work-up:
-
Cool the mixture to room temperature and filter to remove the inorganic salts.
-
Rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 4-(morpholin-4-yl)-3,5-dinitrophenol.
Caption: General experimental workflow for amine derivatization.
Pillar 3: Data Presentation & Characterization
The outcomes of these reactions are generally high-yielding and predictable. The table below summarizes typical conditions and expected results.
| Amine Type | Example Amine | Typical Solvent | Base | Temperature (°C) | Approx. Time (h) | Typical Yield (%) |
| Primary | Benzylamine | DMF | Et₃N | 60 | 2 - 4 | 85 - 95% |
| Primary | n-Butylamine | MeCN | Et₃N | 60 | 2 - 4 | 88 - 96% |
| Secondary | Morpholine | MeCN | K₂CO₃ | 82 (Reflux) | 4 - 6 | 80 - 90% |
| Secondary | Piperidine | DMF | K₂CO₃ | 80 | 3 - 5 | 82 - 92% |
Product Characterization: Confirmation of the product structure is achieved through standard analytical techniques:
-
NMR Spectroscopy: ¹H NMR will show the disappearance of the C-H signal coupled to fluorine and the appearance of new signals corresponding to the amine substituent and a downfield shift of the aromatic protons.
-
IR Spectroscopy: The presence of N-H stretching bands (for primary amine products) and characteristic shifts in the -NO₂ stretching frequencies can be observed.
-
Mass Spectrometry: Provides the molecular weight of the product, confirming the substitution of fluorine with the amine moiety.
-
UV-Vis Spectroscopy: The reaction can be monitored, and the product quantified, by observing the formation of a new chromophore, which typically absorbs strongly in the visible region.[5]
Safety & Handling
Dinitrophenol derivatives are toxic and can be skin and respiratory irritants. 2,4-Dinitrophenol itself is known to be explosive when dry.[6] While 4-fluoro-3,5-dinitrophenol is not as commonly cited for explosive properties, all nitroaromatic compounds should be handled with care. Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid heating nitroaromatic compounds to high temperatures, especially in a dry state.
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Peptide Mapping Using 4-Fluoro-3,5-dinitrophenol (FDNP) Derivatization for Enhanced Chromatographic Analysis
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Abstract
Peptide mapping is an indispensable technique in the biopharmaceutical industry for protein identification, primary structure confirmation, and the detection of post-translational modifications.[1] This application note provides a detailed protocol for peptide mapping that incorporates derivatization with 4-Fluoro-3,5-dinitrophenol (FDNP), also known as Sanger's reagent, to enhance the ultraviolet (UV) detection of resulting peptides. By covalently attaching the highly chromophoric 2,4-dinitrophenyl (DNP) group to the N-terminus of each peptide, this method significantly improves detection sensitivity for UV-based quantitation and offers a robust analytical tool for quality control (QC) environments. We will explore the underlying chemical principles, provide a step-by-step experimental workflow, discuss data analysis for both HPLC-UV and mass spectrometry (MS), and outline method validation considerations based on regulatory guidelines.
Introduction: The Rationale for Derivatization in Peptide Mapping
Peptide mapping, or peptide fingerprinting, serves as a fundamental identity test for therapeutic proteins.[1] The process involves the enzymatic or chemical cleavage of a protein into smaller peptides, which are then separated and analyzed, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).[2][3] The resulting chromatogram, or "peptide map," is a unique fingerprint of the protein's primary structure.
While mass spectrometry is the gold standard for peptide identification, UV detection remains a workhorse in many QC laboratories for its simplicity and robustness in quantifying chromatographic peaks. However, the native UV absorbance of peptides at low wavelengths (e.g., 214 nm) can suffer from interference from mobile phase components and exhibit variability based on peptide sequence.
Pre-column derivatization addresses this challenge by attaching a chemical tag with strong and consistent UV absorbance to each peptide.[4] FDNP, famously used by Frederick Sanger in the first sequencing of insulin, is an ideal reagent for this purpose.[5][6] It reacts specifically with the primary amino groups at the N-terminus of peptides under mild alkaline conditions, forming a stable 2,4-dinitrophenyl (DNP) derivative that is intensely colored and strongly absorbs UV light.[7][8] This application note re-purposes this classic chemistry for the modern peptide mapping workflow.
Principle of the Method
The workflow consists of three core stages: protein digestion, peptide derivatization, and chromatographic analysis.
-
Protein Digestion: The purified protein of interest is first denatured, its disulfide bonds are reduced, and the resulting free cysteine residues are alkylated to ensure complete and reproducible enzymatic digestion.[2] A sequence-specific protease, most commonly trypsin, is then used to cleave the protein into a predictable set of peptides.
-
FDNP Derivatization: The resulting peptide mixture is then subjected to derivatization with FDNP. Through a nucleophilic aromatic substitution mechanism, the deprotonated N-terminal α-amino group of each peptide attacks the electron-deficient benzene ring of FDNP, displacing the fluoride ion.[8][9] This forms a stable, covalent bond and attaches the DNP chromophore to every peptide fragment.
-
Chromatographic Analysis: The DNP-derivatized peptides are separated by RP-HPLC. The DNP tag allows for highly sensitive detection at a wavelength around 360 nm, where background interference is minimal. The resulting peptide map can be compared against a reference standard to confirm protein identity and purity. If coupled with MS, the derivatization introduces a predictable mass shift that must be accounted for during data analysis.
Caption: High-level workflow for FDNP-based peptide mapping.
The Sanger Reaction Chemistry
The core of this method is the reaction between a peptide's N-terminal amino group and FDNP. This reaction is highly efficient under mildly alkaline conditions (pH ~8-9), where the amino group is sufficiently deprotonated to act as a potent nucleophile.[5]
Caption: Nucleophilic substitution of fluoride on FDNP by a peptide's N-terminus.
Detailed Experimental Protocols
Safety Precaution: FDNP is toxic and a skin sensitizer. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
Protocol Part A: Protein Sample Preparation
This protocol is optimized for a monoclonal antibody (mAb) at a starting concentration of 10 mg/mL. Volumes should be adjusted for other proteins or concentrations.
-
Denaturation & Reduction:
-
In a microcentrifuge tube, combine 100 µg of the protein sample (10 µL of a 10 mg/mL stock).
-
Add 30 µL of a denaturation buffer (e.g., 8 M Guanidine-HCl or 8 M Urea).
-
Add 5 µL of 100 mM Dithiothreitol (DTT) to achieve a final concentration of ~10 mM.
-
Vortex gently and incubate at 37°C for 60 minutes to denature the protein and reduce disulfide bonds.[2]
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add 10 µL of 100 mM Iodoacetamide (IAA) or Iodoacetic Acid (IAA is generally preferred to avoid adding a carboxyl group). This should be done in the dark to prevent degradation of the reagent.
-
Incubate at room temperature in the dark for 30-45 minutes.[2]
-
-
Buffer Exchange / Cleanup:
-
Remove denaturants and excess reagents, which can inhibit trypsin activity. Use a desalting column (e.g., spin column with appropriate molecular weight cutoff) pre-equilibrated with a digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0).
-
Protocol Part B: Enzymatic Digestion
-
Trypsin Addition:
-
Adjust the protein concentration to ~1 mg/mL with the digestion buffer.
-
Add sequencing-grade trypsin at a protein-to-enzyme ratio of 20:1 to 50:1 (w/w). For 100 µg of protein, this would be 2-5 µg of trypsin.
-
-
Digestion:
-
Incubate the mixture at 37°C for 4 to 16 hours. A shorter time (4 hours) can minimize modifications like deamidation, while a longer time ensures more complete digestion.[10]
-
-
Quenching the Reaction:
-
Stop the digestion by adding an acid, such as 10% Trifluoroacetic Acid (TFA) or Formic Acid (FA), to bring the pH to < 3.0.
-
Protocol Part C: FDNP Derivatization of Peptide Digest
-
pH Adjustment:
-
To the quenched digest, add a basic buffer such as 1 M Sodium Bicarbonate to raise the pH to approximately 8.5. Use a pH meter or pH paper to confirm.
-
-
Derivatization Reaction:
-
Prepare a fresh 10 mg/mL solution of FDNP in a water-miscible organic solvent like acetonitrile or ethanol.
-
Add the FDNP solution to the peptide mixture. A 5- to 10-fold molar excess of FDNP over the total number of peptide N-termini is recommended.
-
Incubate the reaction at 40°C for 60 minutes in the dark.
-
-
Quenching and Cleanup:
-
Stop the reaction by adding a small amount of an amine-containing compound, like glycine or Tris buffer, to consume excess FDNP.
-
Acidify the sample with TFA or FA to pH < 3.0.
-
(Optional but Recommended) Clean the sample using a C18 solid-phase extraction (SPE) cartridge to remove excess reagent and salts before HPLC analysis.
-
Protocol Part D: RP-HPLC-UV Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18, wide-pore (300 Å), 2.1 or 4.6 mm ID, 150 mm length, <3 µm particle size | Wide-pore silica is essential for accommodating large peptides. C18 provides good hydrophobic retention. |
| Mobile Phase A | 0.1% TFA in Water | TFA is an excellent ion-pairing agent that improves peak shape for peptides.[11] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier for peptide separations. |
| Gradient | 5% to 50% B over 60 minutes | A shallow gradient is necessary to resolve the complex mixture of derivatized peptides.[2] |
| Flow Rate | 0.2 mL/min (2.1 mm ID) or 1.0 mL/min (4.6 mm ID) | Standard flow rates for analytical columns. |
| Column Temperature | 40-60°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection Wavelength | 360 nm (Primary); 214 nm (Secondary) | 360 nm provides high sensitivity and specificity for DNP-peptides. 214 nm can be monitored to detect any underivatized peptides. |
| Injection Volume | 10-20 µL | Dependent on sample concentration and instrument sensitivity. |
Data Analysis and Interpretation
Chromatographic Fingerprint Analysis
The primary use of this method is for identity testing and lot-to-lot consistency monitoring. The UV chromatogram at 360 nm of a test sample is overlaid with that of a qualified reference standard. The profiles should be highly similar in terms of retention times and the relative peak areas of major peptides.
Mass Spectrometry Considerations
If the HPLC is connected to a mass spectrometer, the derivatization must be factored into the database search. The DNP group adds a specific mass to the N-terminus of each peptide.
-
Reaction: R-NH₂ + C₆H₃(NO₂)₂F → R-NH-C₆H₃(NO₂)₂ + HF
-
Mass of Added Group: Mass of C₆H₃(NO₂)₂ = 167.004 Da
-
Net Mass Shift: The derivatization results in a monoisotopic mass increase of 166.001 Da on each peptide's N-terminus.
This modification must be specified as a variable or fixed modification on peptide N-termini in the protein sequencing software.
Method Validation Considerations
For use in a regulated environment, the peptide mapping method must be validated according to ICH Q2(R1) and USP <1055> guidelines.[1][12][13]
Caption: Core parameters for validating a peptide mapping method.
| Parameter | Acceptance Criteria Example | Purpose |
| Specificity | The peptide map of the target protein is unique compared to a placebo or other proteins. MS can be used to confirm the identity of key peaks.[13] | Ensures the method is specific for the protein of interest. |
| Precision | Relative Standard Deviation (RSD) of retention times for major peaks < 1.0%; RSD of relative peak areas < 5.0% for n≥6 preparations. | Demonstrates the consistency and reproducibility of the results. |
| Robustness | Method performance is unaffected by small, deliberate changes in parameters (e.g., pH ±0.2, column temp ±5°C, gradient slope ±10%).[1] | Shows the reliability of the method under normal laboratory variations. |
Advantages and Limitations
Advantages:
-
Enhanced UV Sensitivity: The DNP tag is a strong chromophore, significantly increasing the signal-to-noise ratio for peptides at 360 nm.
-
Improved Quantitation: Derivatization provides a uniform molar response factor for all peptides, simplifying relative quantitation based on peak area.
-
Robustness: The Sanger reaction is well-characterized, high-yielding, and produces stable derivatives.
-
Cost-Effective: It allows for sensitive analysis using standard HPLC-UV equipment, which is more accessible than LC-MS.
Limitations:
-
Additional Sample Prep: Derivatization adds extra steps to the workflow, increasing time and potential for sample loss or variability.
-
Potential Side Reactions: While highly specific for N-terminal amines, FDNP can also react with the ε-amino group of lysine side chains, potentially complicating the resulting map.[6]
-
Destructive Method: The derivatization is irreversible.
-
Not Ideal for MS Sensitivity: While compatible with MS, the DNP group does not inherently improve ionization efficiency in the same way that charge-carrying derivatization agents do.[14][15]
Conclusion
The derivatization of peptides with 4-Fluoro-3,5-dinitrophenol is a powerful, albeit classic, technique that can be effectively integrated into modern peptide mapping workflows. It offers a significant enhancement in UV detection sensitivity and provides a robust and reliable method for protein identity and consistency testing in quality control settings. By understanding the chemistry and carefully controlling the protocol parameters, researchers can generate highly reproducible and sensitive peptide maps, ensuring the quality and safety of biopharmaceutical products.
References
- Creative Proteomics. (n.d.). Protocol for Peptide Mapping. Retrieved from Creative Proteomics website. [Link: https://www.creative-proteomics.com/resource/protocol-for-peptide-mapping.htm]
- Josić, D., & Corthals, G. L. (2001). Sample preparation for peptide mapping--a pharmaceutical quality-control perspective. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/11599818/]
- Promega Corporation. (n.d.). Sample Preparation Method for Accurate Analysis of Nonenzymatic PTMs in Biotherapeutic Proteins with Peptide Mapping. Retrieved from Promega Corporation website. [Link: https://www.promega.com/resources/pubhub/tpub/602/sample-preparation-method-for-accurate-analysis-of-nonenzymatic-ptms-in-biotherapeutic-proteins-with-peptide-mapping/]
- Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Retrieved from Creative Biolabs website. [Link: https://www.creative-biolabs.com/drug-discovery/therapeutics/sanger-protein-sequencing.htm]
- Waters Corporation. (n.d.). Peptide Mapping for Biotherapeutics. Retrieved from Waters Corporation website. [Link: https://www.waters.com/nextgen/us/en/library/topic/peptide-mapping-for-biotherapeutics.html]
- Swartz, M. E., & Krull, I. S. (2007). Validation and Peptide Mapping. LCGC International. [Link: https://www.chromatographyonline.
- American Pharmaceutical Review. (2020). Reducing Manual Sample Preparation in Peptide Mapping to Accelerate Biotherapeutic Characterization. [Link: https://www.americanpharmaceuticalreview.
- University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Sanger's reagent. Retrieved from UCLA Chemistry website. [Link: https://www.chem.ucla.edu/~harding/IGOC/S/sangersreagent.html]
- Quora. (2014). How does Sanger's reagent work? [Link: https://www.quora.com/How-does-Sangers-reagent-work]
- G-Biosciences. (2019). DNFB-Sanger's reagent for detection of free amino acids. [Link: https://www.gbiosciences.com/blogs/blotting-and-electrophoresis/dnfb-sanger-s-reagent-for-detection-of-free-amino-acids]
- SlideShare. (n.d.). 1. How do peptides react with Edman's reagent?what is its practical - significance? [Link: https://www.slideshare.net/AnsilP/1-how-do-peptides-react-with-edmans-reagentwhat-is-its-practical-significance21220142012]
- European Medicines Agency. (1999). ICH Topic Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-6-b-specifications-test-procedures-and-acceptance-criteria-biotechnological/biological-products-step-5_en.pdf]
- U.S. Pharmacopeia. (2016). <1055> BIOTECHNOLOGY-DERIVED ARTICLES—PEPTIDE MAPPING. [Link: https://www.usppf.com/pf/pub/index.html]
- An, Y., et al. (2005). Validation of peptide mapping with electrospray mass spectrometry for recombinant proteins of biopharmaceutical interest and its applications as an identity test and a characterization tool. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/16494326/]
- Roth, K. D., et al. (1998). Charge derivatization of peptides for analysis by mass spectrometry. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/9850616/]
- Toyo'oka, T., et al. (1995). Determination of peptides by high-performance liquid chromatography with laser-induced fluorescence detection. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/7643916/]
- Allen, D., et al. (n.d.). Validation of Peptide Mapping for Protein Identity and Genetic Stability. ResearchGate. [Link: https://www.researchgate.net/publication/8633758_Validation_of_Peptide_Mapping_for_Protein_Identity_and_Genetic_Stability_Biologics_and_Biotechnology_Section_Pharmaceutical_Research_and_Manufacturers_of_America]
- Mao, D., & Wachs, T. (2001). Femtomole peptide mapping by derivatization, high-performance liquid chromatography, and fluorescence detection. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/11412000/]
- Roth, K. D., et al. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Semantic Scholar. [Link: https://www.semanticscholar.org/paper/Charge-derivatization-of-peptides-for-analysis-by-Roth-Huang/044036618451996f0144d2d8544d6731d1d2e5a7]
- ResearchGate. (n.d.). Mass Spectrometry Analysis of 2-Nitrophenylhydrazine Carboxy Derivatized Peptides. [Link: https://www.researchgate.
- Cydzik, M., & Rudowska, M. (2020). Derivatization of peptides for improved detection by mass spectrometry. ResearchGate. [Link: https://www.researchgate.net/publication/343516584_Derivatization_of_peptides_for_improved_detection_by_mass_spectrometry]
- MtoZ Biolabs. (n.d.). Advantages and Disadvantages of Protein Sequencing Techniques. Retrieved from MtoZ Biolabs website. [Link: https://www.mtoz-biolabs.com/blog/advantages-and-disadvantages-of-protein-sequencing-techniques/]
- Waters Corporation. (n.d.). A Streamlined Data Dependent Acquisition (DDA) Peptide Mapping Workflow for Characterizing Therapeutic Proteins Using the Biopharmaceutical Platform. Retrieved from Waters Corporation website. [Link: https://www.waters.
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- Cydzik-Kwiatkowska, A., et al. (2021). Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test. National Institutes of Health. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8622709/]
- Waters Corporation. (2023). Fast and Robust LC-UV-MS Based Peptide Mapping Using RapiZyme™ Trypsin and IonHance™ DFA. [Link: https://www.waters.com/nextgen/us/en/library/application-notes/2023/fast-and-robust-lc-uv-ms-based-peptide-mapping-using-rapizyme-trypsin-and-ionhance-dfa.html]
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- MtoZ Biolabs. (n.d.). Overview of Protein Sequencing: Advantages and Limitations. Retrieved from MtoZ Biolabs website. [Link: https://www.mtoz-biolabs.
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link: https://www.ace-hplc.com/applications/files/A_Guide_to_the_Analysis_and_Purification_of_Proteins_and_Peptides_by_RP-HPLC.pdf]
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- LCGC International. (2024). Novel Automated Method for Sample Preparation for Peptide Mapping. [Link: https://www.chromatographyonline.
- Promega Corporation. (n.d.). Protein De Novo Sequencing: Applications, Challenges, and Advances. Retrieved from Promega Corporation website. [Link: https://www.promega.
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Application Note: Ultrasensitive Detection of Amine-Containing Analytes using 4-Fluoro-3,5-dinitrophenol Derivatives by Mass Spectrometry
An Application Guide for Researchers and Drug Development Professionals
Abstract: This document provides a detailed technical guide for the derivatization and subsequent mass spectrometric detection of molecules containing primary and secondary amine groups, such as peptides, amino acids, and pharmaceuticals, using fluorodinitrophenyl-class reagents. While the topic specifies 4-Fluoro-3,5-dinitrophenol, the foundational chemistry is most famously associated with its isomer, 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's Reagent, and its modern analogs. This guide explains the underlying chemical principles, provides validated, step-by-step protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and offers insights into data interpretation and troubleshooting. The methodologies described herein are designed to enhance ionization efficiency and chromatographic performance, enabling robust and sensitive quantification critical for proteomics, drug metabolism, and clinical diagnostics research.
Scientific Principle and Rationale
The analysis of small molecules, peptides, and proteins by mass spectrometry is a cornerstone of modern research. However, many compounds exhibit poor ionization efficiency or chromatographic retention in their native state, hindering sensitive detection. Chemical derivatization is a powerful strategy to overcome these limitations.[1][2][3] The use of fluoronitrophenyl reagents is a classic and robust method to tag primary and secondary amines, significantly improving their detectability by LC-MS.
1.1. The Derivatization Chemistry: Nucleophilic Aromatic Substitution
The core of this method lies in the nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom on the electron-deficient dinitrophenyl ring is an excellent leaving group. It readily reacts with nucleophilic functional groups, most notably the deprotonated primary amines (e.g., N-terminus of peptides, lysine side chains) and secondary amines found in various analytes.[4][5]
The reaction proceeds under mild basic conditions (typically pH 8-9), which is necessary to deprotonate the amine group, thereby increasing its nucleophilicity. The resulting dinitrophenyl (DNP) derivative is significantly more amenable to mass spectrometric analysis.
Causality Behind the Choice:
-
Enhanced Ionization: Modern derivatizing agents based on this chemistry, such as N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB), introduce a tertiary amine group.[5] This provides a permanent positive charge or a highly basic site that is easily protonated, making it ideal for positive-mode electrospray ionization (ESI), dramatically increasing signal intensity.[5]
-
Improved Chromatography: The bulky, hydrophobic DNP group increases the analyte's retention on reversed-phase chromatography columns (e.g., C18), allowing for better separation from salts, unreacted reagents, and other matrix components.[6]
-
Predictable Fragmentation: The DNP tag produces characteristic fragment ions upon collision-induced dissociation (CID) in the mass spectrometer, aiding in the identification and structural confirmation of the derivatized analyte.
Caption: Figure 1: Derivatization via Nucleophilic Aromatic Substitution.
Application Protocol: LC-MS/MS Analysis of Derivatized Peptides
This protocol provides a self-validating workflow for the detection of peptides, a common application in proteomics and drug development. The principles are broadly applicable to other amine-containing molecules.
2.1. Required Materials and Reagents
-
Reagents: 1-fluoro-2,4-dinitrobenzene (FDNB) or N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB), Ammonium Bicarbonate (NH₄HCO₃), Acetonitrile (ACN, LC-MS grade), Formic Acid (FA, LC-MS grade), Trifluoroacetic Acid (TFA), Ultrapure Water, Trypsin (proteomics grade).
-
Consumables: C18 Solid-Phase Extraction (SPE) cartridges, autosampler vials, pipette tips.
-
Equipment: pH meter, vortex mixer, centrifuge, solvent evaporator (e.g., SpeedVac), liquid chromatography-tandem mass spectrometer (LC-MS/MS) system with an ESI source.
2.2. Experimental Workflow: Step-by-Step Methodology
Caption: Figure 2: Experimental Workflow for LC-MS/MS Analysis.
Step 1: Sample Preparation (Protein Digestion) This step is for protein samples. If analyzing free amino acids or small molecules, proceed to Step 2.
-
Denature the protein sample by heating or using chemical denaturants.
-
Reduce and alkylate cysteine residues to ensure complete digestion.
-
Perform in-solution or in-gel digestion with trypsin overnight at 37°C. A typical enzyme-to-substrate ratio is 1:50 (w/w).[7]
-
Quench the digestion by adding formic acid to a final concentration of 0.1-1%.
Step 2: Derivatization Reaction The key to success is controlling the reaction stoichiometry and pH.
-
Buffer Exchange: Ensure the digested peptide solution is in a suitable buffer, such as 50 mM ammonium bicarbonate, pH ~8.5.
-
Reagent Preparation: Prepare a fresh solution of the derivatizing reagent (e.g., 10 mg/mL FDNB in ACN).
-
Reaction: Add the reagent to the peptide solution. A 5- to 10-fold molar excess of reagent over the total amine concentration is a good starting point.
-
Incubation: Vortex the mixture and incubate at 40-60°C for 1 hour. Optimization of time and temperature may be required depending on the analyte's stability and reactivity.[8]
-
Quenching: Stop the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) or by acidifying the solution with formic acid.
Step 3: Sample Cleanup and Desalting This step is critical for removing excess reagent and salts that cause ion suppression in the ESI source.
-
Conditioning: Condition a C18 SPE cartridge with 100% ACN followed by equilibration with 0.1% TFA in water.
-
Loading: Load the acidified, derivatized sample onto the cartridge. The DNP-peptides will bind to the C18 stationary phase.
-
Washing: Wash the cartridge with 0.1% TFA in water to remove salts and hydrophilic impurities.
-
Elution: Elute the derivatized peptides using a solution of 50-70% ACN with 0.1% formic acid.
-
Drying: Dry the eluted sample completely in a vacuum centrifuge.
-
Reconstitution: Reconstitute the sample in a small volume of the initial LC mobile phase (e.g., 2% ACN, 0.1% FA in water) for injection.
Step 4: LC-MS/MS Analysis The goal is to achieve chromatographic separation of derivatized analytes and acquire high-quality mass spectra.
| Parameter | Typical Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm) | Provides excellent retention and separation for hydrophobic DNP-derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the C18 column. |
| Gradient | 5% to 40% B over 30 min | A typical starting gradient; must be optimized for sample complexity. |
| Flow Rate | 0.2 - 0.4 mL/min | Standard flow rate for analytical LC-MS. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is ideal for polar, non-volatile molecules like peptides. Positive mode targets protonated species.[5] |
| MS Acquisition | Data-Dependent Acquisition (DDA) | A full MS1 scan identifies precursor ions, followed by MS2 fragmentation of the most intense ions.[9][10] |
| MS1 Scan Range | 350 - 1800 m/z | Covers the expected mass range for derivatized peptides. |
| MS2 Fragmentation | Collision-Induced Dissociation (CID) | Fragments the peptide backbone to produce sequence-specific b- and y-ions for identification.[10] |
Table 1: Recommended Starting Parameters for LC-MS/MS Analysis.
Data Interpretation and Validation
3.1. Identifying Derivatized Analytes The primary indicator of a successful derivatization is the mass shift in the precursor ion. The DNP group (from FDNB) adds 166.001 Da to the neutral mass of the analyte for each amine it reacts with. This value should be used in the database search parameters of your proteomics software.
3.2. Analyzing MS/MS Fragmentation In the MS/MS spectrum, you should look for two sets of evidence:
-
Peptide Backbone Fragments: The presence of b- and y-ion series confirms the peptide sequence.
-
Reporter Ions/Neutral Loss: The DNP group itself can fragment. A neutral loss of NO₂ (46 Da) or other signature fragments can provide additional confidence in the identification. For certain dinitrophenylated amino acids, a loss of 45 Da has been reported.[5]
Troubleshooting
-
Low Signal/No Derivatization:
-
Cause: Incorrect pH (too acidic), inactive reagent, or insufficient incubation.
-
Solution: Verify the reaction buffer pH is between 8 and 9. Use freshly prepared reagent. Optimize incubation time and temperature.
-
-
High Background/Ion Suppression:
-
Cause: Incomplete removal of excess derivatizing reagent or salts.
-
Solution: Ensure the SPE cleanup protocol is followed meticulously. Perform an additional wash step if necessary.
-
-
Multiple Derivatizations on a Single Peptide:
-
Cause: Expected behavior for peptides with multiple amine groups (N-terminus and Lysine residues).
-
Solution: Account for all possible mass shifts in your data analysis software. This can be used to confirm peptide identity.
-
Conclusion
Derivatization of amine-containing compounds with fluoronitrophenyl reagents is a highly effective strategy for enhancing detection and quantification by mass spectrometry. By converting analytes into species with superior chromatographic and ionization properties, this method provides the sensitivity and robustness required for demanding applications in proteomics, pharmaceutical research, and beyond. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this powerful analytical technique.
References
- BenchChem. (2025). A Comparative Guide to Peptide Labeling for LC-MS/MS Analysis: Featuring 1-Chloro-2,4- dinitronaphthalene.
- PubMed. (n.d.). Statistical Identification of Differentially Labeled Peptides From Liquid Chromatography Tandem Mass Spectrometry.
- National Institutes of Health (NIH). (n.d.). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines.
- Creative Proteomics. (n.d.). Therapeutic Peptides Quantitation Using LC/MS.
- ResearchGate. (2006). Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry.
- National Institutes of Health (NIH). (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- National Institutes of Health (NIH). (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites.
- National Institutes of Health (NIH). (n.d.). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue.
- ResearchGate. (2005). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning.
- Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges.
- National Institutes of Health (NIH). (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature.
- PubMed. (2023). Derivatization procedure of estradiol with a combination of MPDNP-F and 4-dimethylaminopyridine to generate product ion containing estradiol-skeleton for reliable determination of its serum/plasma concentrations by LC/ESI-MS/MS.
- National Institutes of Health (NIH). (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow.
- PubMed. (2005). LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning.
- ResearchGate. (2012). A typical LC-MS/MS analysis of a peptide.
- (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- YouTube. (2024). What Is Derivatization In GC-MS? - Chemistry For Everyone.
- (n.d.). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics.
- (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.
- Semantic Scholar. (n.d.). [PDF] Derivatization Methods in GC and GC/MS.
- PubMed. (2018). Development of a data independent acquisition mass spectrometry workflow to enable glycopeptide analysis without predefined glycan compositional knowledge.
-
ResearchGate. (2001). Direct Analysis of Protein Complexes Using Mass Spectrometry. Available from: [Link]
- Semantic Scholar. (2022). Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Analysis of Eutectic Bis(2,2-dinitropropyl) Acetal.
- ResearchGate. (2015). Analysis of 2,4‐Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography–Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States.
- National Institutes of Health (NIH). (n.d.). Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization Reactions of 4-Fluoro-3,5-dinitrophenol
Welcome to the technical support resource for the derivatization of 4-fluoro-3,5-dinitrophenol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to explain the causality behind experimental choices, empowering you to refine your reaction conditions for optimal outcomes.
The derivatization of 4-fluoro-3,5-dinitrophenol is a classic example of Nucleophilic Aromatic Substitution (SNAr). The reaction is driven by the strong electron-withdrawing effects of the two nitro groups, which activate the aromatic ring for attack by a nucleophile, leading to the displacement of the fluoride leaving group. Understanding the principles of this mechanism is key to troubleshooting and optimization.
Part 1: Reaction Fundamentals & Mechanism
This section addresses the core principles governing the SNAr reaction on the 4-fluoro-3,5-dinitrophenol scaffold.
Q1: What is the reaction mechanism for the derivatization of 4-fluoro-3,5-dinitrophenol?
The reaction proceeds via a two-step addition-elimination mechanism.[1][2]
-
Nucleophilic Addition: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the electron-deficient carbon atom bonded to the fluorine. This step is typically the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[2][3]
-
Elimination & Aromatization: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a rapid and favorable process.[2][3]
The two nitro groups positioned ortho and para to the fluorine leaving group are critical. They stabilize the negative charge of the Meisenheimer intermediate through resonance, significantly lowering the activation energy of the first step and accelerating the reaction.[1][2][4]
Caption: The addition-elimination mechanism of SNAr.
Q2: Why is fluorine, typically a poor leaving group in SN2 reactions, an excellent leaving group in this SNAr reaction?
In SNAr reactions, the rate-determining step is the initial nucleophilic attack on the aromatic ring, not the departure of the leaving group.[2][5] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and exceptionally susceptible to nucleophilic attack.[1][2][5] This inductive electron withdrawal activates the ring and accelerates the formation of the Meisenheimer complex. The subsequent loss of the fluoride ion to restore aromaticity is a fast step.[3] Consequently, the leaving group ability in SNAr is often the reverse of that in SN2 reactions: F > Cl > Br > I.[1][5]
Q3: What is the role of the phenolic hydroxyl group?
The phenolic proton of 4-fluoro-3,5-dinitrophenol is acidic due to the electron-withdrawing nitro groups. In the presence of a base, it will be deprotonated to form a phenoxide. This deprotonation can influence the reaction in two ways:
-
Increased Reactivity: The resulting negative charge on the phenoxide can further activate the ring towards nucleophilic attack through an electron-donating resonance effect.
-
Base Consumption: The deprotonation consumes one equivalent of base. This must be accounted for when calculating reagent stoichiometry, especially if the nucleophile also requires deprotonation.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the derivatization of 4-fluoro-3,5-dinitrophenol.
Caption: Troubleshooting workflow for low product yield.
Q4: My reaction shows low or no conversion of the starting material. What are the potential causes and how can I improve the yield?
Low conversion is a common issue that can be systematically addressed.[1]
-
Insufficient Nucleophilicity: The chosen nucleophile may be too weak. For instance, an alcohol is a much weaker nucleophile than its corresponding alkoxide.
-
Inappropriate Base: The base may be too weak or sterically hindered to effectively deprotonate the nucleophile or the phenolic hydroxyl group.
-
Solution: Switch to a stronger base. For example, if K₂CO₃ is ineffective, consider a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[6] Ensure at least two equivalents of base are used if your nucleophile requires deprotonation (one for the phenol, one for the nucleophile).
-
-
Incorrect Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding, drastically reducing the reaction rate.[5]
-
Low Reaction Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in increments (e.g., from room temperature to 60 °C, then 80 °C).[5] Monitor for potential decomposition at higher temperatures.
-
Q5: I am observing multiple spots on my TLC plate, indicating side product formation. What are the common side reactions?
-
Reaction with Solvent: At high temperatures, solvents like DMF can decompose or react. For example, DMF can be a source of dimethylamine, which can act as a nucleophile.
-
Solution: Lower the reaction temperature and extend the reaction time. If high temperatures are necessary, consider a more stable solvent like DMSO or sulfolane.
-
-
Decomposition: Dinitrophenols can be thermally unstable and may decompose, especially at high temperatures or in the presence of a strong base, often resulting in a dark, tarry reaction mixture.[5]
-
Solution: Run the reaction at the lowest effective temperature.[5] Add reagents slowly, perhaps with cooling, to control any initial exotherm.
-
-
Hydrolysis: If there is water in the reaction mixture, it can compete with your nucleophile, leading to the formation of 3,5-dinitrocatechol.
-
Solution: Ensure all reagents and solvents are anhydrous (dry).[5] Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q6: My workup is difficult, and I'm struggling to remove the high-boiling polar aprotic solvent (DMF/DMSO). What is an effective procedure?
A common and effective method is to precipitate the product by quenching the reaction mixture in water.[7]
-
Cool: Allow the reaction mixture to cool to room temperature.
-
Quench: Pour the reaction mixture slowly into a beaker containing a large volume (5-10x the reaction volume) of cold water or an ice-water slurry with vigorous stirring.[7]
-
Precipitate: If the product is a solid and not water-soluble, it should precipitate. Continue stirring for 30-60 minutes to ensure complete precipitation.[1][7]
-
Isolate: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual solvent and salts, followed by a non-polar solvent like hexanes to aid in drying.[7]
-
Extraction (if no precipitate forms): If the product is an oil or is water-soluble, perform a liquid-liquid extraction with an appropriate organic solvent like ethyl acetate or dichloromethane. Multiple extractions will be necessary to recover the product from the large aqueous volume. Wash the combined organic layers with brine to help remove residual DMF/DMSO.
Part 3: Optimization & Experimental Protocol
Recommended Reaction Parameters
The optimal conditions depend heavily on the specific nucleophile used. However, the following table provides a validated starting point for optimization.
| Parameter | Recommended Options | Rationale & Key Considerations |
| Solvent | DMF, DMSO, Acetonitrile (MeCN), THF | Polar aprotic solvents are essential.[5][8] They enhance nucleophilicity and stabilize the key Meisenheimer intermediate.[5] THF is less polar and may require higher temperatures.[6] |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA, NaH, t-BuOK | For weak nucleophiles (alcohols, secondary amines), a strong base like NaH or t-BuOK is needed to generate the anionic form.[6] For stronger nucleophiles (primary amines, thiols), a milder base like K₂CO₃ or Et₃N is often sufficient to act as an acid scavenger.[9] |
| Temperature | 25 °C to 120 °C | Start at room temperature. If the reaction is sluggish, gradually increase the heat.[1] High temperatures (>120 °C) can lead to decomposition.[5] |
| Stoichiometry | Nucleophile: 1.0 - 1.2 eq. | A slight excess of the nucleophile can help drive the reaction to completion. |
| Base: 1.1 - 2.5 eq. | Use at least 1.1 eq. to scavenge the generated HF. If the nucleophile requires deprotonation (e.g., an alcohol), use >2.1 eq. (1 for phenol, 1 for nucleophile, plus a slight excess). | |
| Monitoring | TLC, LC-MS | Thin-Layer Chromatography is a quick and easy way to monitor the consumption of the starting material. LC-MS can confirm product formation and identify byproducts. |
Generic Protocol: Derivatization with a Primary Amine
This protocol provides a step-by-step methodology for a typical reaction between 4-fluoro-3,5-dinitrophenol and a primary amine (e.g., benzylamine).
Caption: General experimental workflow for derivatization.
Materials:
-
4-Fluoro-3,5-dinitrophenol (1.0 eq.)
-
Primary Amine (1.1 eq.)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.2 eq.)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask with stir bar
-
Condenser and inert gas inlet (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add 4-fluoro-3,5-dinitrophenol (1.0 eq.) and anhydrous potassium carbonate (2.2 eq.).
-
Solvent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.1-0.5 M. Stir the suspension for 10 minutes at room temperature.
-
Nucleophile Addition: Add the primary amine (1.1 eq.) to the mixture dropwise via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting 4-fluoro-3,5-dinitrophenol spot is fully consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice water, which should cause the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether or hexanes.
-
Purification: Dry the crude product under vacuum. If necessary, further purify by recrystallization (e.g., from ethanol) or silica gel column chromatography.
Part 4: Frequently Asked Questions (FAQs)
Q7: Can I use a protic solvent like ethanol? While the reaction may proceed, the rate will likely be much slower than in a polar aprotic solvent. Protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity.[5] This is generally not recommended unless specific circumstances (e.g., substrate solubility) require it.
Q8: Are there safety concerns I should be aware of? Yes. Dinitrophenol and its derivatives are toxic and can be absorbed through the skin. They are known metabolic toxins that uncouple oxidative phosphorylation.[10] Furthermore, polynitro-aromatic compounds can be explosive, particularly when dry.[10] Always handle these compounds with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Avoid impact, friction, and rapid heating.
Q9: Can I use 4-chloro-3,5-dinitrophenol instead? Yes, but the reaction will be slower. As discussed in Q2, fluoride is a more effective leaving group than chloride in SNAr reactions due to its superior ability to activate the ring towards nucleophilic attack.[1][5] To achieve a comparable reaction rate with the chloro-analogue, you will likely need to use higher temperatures or longer reaction times.
Q10: How do I confirm the identity and purity of my final product? Standard analytical techniques should be used for characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information. Disappearance of the ¹⁹F NMR signal and the appearance of new signals corresponding to the incorporated nucleophile are key indicators.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: Can show the appearance of new functional group stretches (e.g., N-H stretches for an amine adduct).
References
-
Table 1 Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. Available from: [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC. Available from: [Link]
-
SNAr troubleshooting : r/AskChemistry. Reddit. Available from: [Link]
-
SNAr Reaction in Other Common Molecular Solvents. Wordpress. Available from: [Link]
-
Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine. ResearchGate. Available from: [Link]
-
Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. Available from: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
-
Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. ResearchGate. Available from: [Link]
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction. Semantic Scholar. Available from: [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Semantic Scholar. Available from: [Link]
-
Nucleophilic Aromatic Substitution. YouTube. Available from: [Link]
-
Dinitrophenol derivatization of proteolytic products and its application in the assay of protease(s) activity. PubMed. Available from: [Link]
-
[Use of the aliphatic amine reaction with 2,5-dinitrophenol in antibiotic analysis]. PubMed. Available from: [Link]
-
Reaction mechanism on derivatization of an amino acid with DNFB. ResearchGate. Available from: [Link]
-
Application of 2,4-dinitrofluorobenzene pre-column derivatization to quantitative determination of taurine and its intermediate in beverages and milk samples. ResearchGate. Available from: [Link]
-
Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). ResearchGate. Available from: [Link]
-
Application of Hydrazino Dinitrophenyl-Amino Acids as Chiral Derivatizing Reagents for Liquid Chromatographic Enantioresolution of Carbonyl Compounds. ResearchGate. Available from: [Link]
-
Aldehydes, Ketones and Carboxylic Acids. NCERT. Available from: [Link]
-
The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate. Available from: [Link]
-
Development of 4-Chloro-3,5-dinitrobenzotrifluoride Derivatization and Ultrahigh-performance Liquid Chromatography Method for Determination of 20 Free Amino Acids in Mature Vinegar. ResearchGate. Available from: [Link]
-
High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. PubMed. Available from: [Link]
-
The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. Journal of Food and Drug Analysis. Available from: [Link]
-
2,4-Dinitrophenol. PubChem. Available from: [Link]
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common side reactions with 4-Fluoro-3,5-dinitrophenol
Welcome to the technical support guide for 4-Fluoro-3,5-dinitrophenol. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive aryl fluoride. Our goal is to move beyond simple protocols and provide a deeper understanding of the molecule's reactivity, enabling you to anticipate, troubleshoot, and resolve common side reactions encountered during your experiments.
Section 1: Troubleshooting Guide for Common Side Reactions
This section is structured in a question-and-answer format to directly address specific issues you may observe in your experiments. We focus on the causality behind these side reactions and provide actionable solutions.
Issue 1: Low Yield & Emergence of a Polar, Water-Soluble Impurity
Question: My reaction yield is significantly lower than expected. During workup, I noticed a significant portion of a yellow-colored impurity partitions into the aqueous layer. TLC analysis of my crude product also shows a baseline or very low Rf spot that wasn't in my starting material. What is this byproduct?
Answer: This is a classic signature of hydrolysis , where the fluoride leaving group is displaced by water or hydroxide ions. The two electron-withdrawing nitro groups make the aromatic ring highly electron-deficient and thus extremely susceptible to nucleophilic attack, even by weak nucleophiles like water, especially at elevated temperatures or under basic conditions.[1] The resulting byproduct is 4-hydroxy-3,5-dinitrophenol (3,5-dinitrohydroquinone), which is significantly more polar and acidic than the desired product.
Causality: The mechanism is a nucleophilic aromatic substitution (SNAr) with H₂O or OH⁻ as the nucleophile. The presence of base (e.g., K₂CO₃, Et₃N) used to scavenge HF or deprotonate a nucleophile will generate hydroxide ions from trace water, accelerating this side reaction.
Troubleshooting & Prevention Protocol
-
Rigorous Anhydrous Conditions:
-
Dry all glassware in an oven (120 °C) overnight and cool under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation).
-
Run the reaction under a positive pressure of an inert gas.
-
-
Choice of Base:
-
If a base is required, use a non-nucleophilic, sterically hindered base (e.g., Proton-Sponge® or 2,6-lutidine) to minimize the formation of hydroxide.
-
Ensure the base is thoroughly dried before use.
-
-
Temperature Control:
-
Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Run test reactions at 0 °C, room temperature, and 40 °C to find the optimal balance.
-
-
Order of Addition:
-
Add your primary nucleophile to the solution of 4-fluoro-3,5-dinitrophenol before adding the base. This ensures the desired nucleophile has a stoichiometric advantage over any residual water.
-
Data Comparison: Expected Product vs. Hydrolysis Byproduct
| Property | Expected SNAr Product (e.g., Amine Adduct) | Hydrolysis Byproduct (3,5-Dinitrohydroquinone) |
| Polarity | Moderately Polar | Highly Polar |
| TLC Rf | Mid-range (e.g., 0.4-0.6 in 1:1 Hex/EtOAc) | Baseline or very low (e.g., <0.1 in 1:1 Hex/EtOAc) |
| Aqueous Solubility | Low to moderate | High, especially in basic aqueous solutions |
| Appearance | Typically a yellow to orange solid | Deep yellow to brown solid |
Issue 2: Formation of a High Molecular Weight, Sparingly Soluble Impurity
Question: My LC-MS analysis shows a significant peak with a mass corresponding to (2 x Starting Material - HF). This impurity is less polar than the starting material and often precipitates from the reaction mixture. What is it?
Answer: You are observing the formation of a bis(3,5-dinitrophenyl) ether . This side reaction is driven by the phenolic hydroxyl group of the starting material itself. Under basic conditions, the acidic phenol is deprotonated to form a phenoxide. This phenoxide is an effective nucleophile and can attack a second molecule of 4-fluoro-3,5-dinitrophenol, displacing the fluoride and forming the ether dimer. This is a known issue in reactions of activated aryl halides that also possess a phenolic group.[1]
Causality: This is a competitive SNAr reaction where your intended nucleophile and the deprotonated starting material are both vying to react. If the concentration of the phenoxide becomes significant, this side reaction will be prominent.
Workflow for Minimizing Dimer Formation
Caption: Troubleshooting workflow for diphenyl ether formation.
Issue 3: Reaction Stagnation or Failure to Initiate
Question: My reaction is not proceeding, even at elevated temperatures. My starting material is being recovered unchanged. What factors should I investigate?
Answer: While 4-fluoro-3,5-dinitrophenol is highly activated, the success of an SNAr reaction is critically dependent on several factors beyond the substrate itself. The rate-determining step is the initial attack of the nucleophile to form the stabilized carbanion intermediate known as a Meisenheimer complex.[2][3] If this step is disfavored, the reaction will not proceed.
Causality Checklist:
-
Nucleophile Strength: Is your nucleophile potent enough? While secondary amines and alkoxides react readily, neutral or sterically hindered nucleophiles may require more forcing conditions.
-
Solvent Choice: The solvent must be able to dissolve the reactants and stabilize the charged Meisenheimer complex. Polar aprotic solvents (e.g., DMSO, DMF, NMP, Acetonitrile) are ideal. Non-polar solvents like toluene or THF will significantly slow down or halt the reaction.
-
Counter-ion Effects: If using an anionic nucleophile (e.g., sodium phenoxide), ensure it is soluble in the reaction solvent. Using a phase-transfer catalyst (e.g., 18-crown-6 for potassium salts) can dramatically improve reaction rates by solubilizing the nucleophile.
-
Purity of Starting Material: Contaminants in the 4-fluoro-3,5-dinitrophenol could inhibit the reaction. Verify its purity by NMR or melting point.
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I handle and store 4-fluoro-3,5-dinitrophenol safely? A1: This compound, like other dinitrophenols, should be treated with caution. It can be explosive when dry and is sensitive to shock, friction, and heat.[4][5][6][7] Always store it in a cool, dry, well-ventilated area away from heat sources and incompatible materials.[8] If it is supplied wetted with water, do not allow it to dry out completely unless you are about to use it in an anhydrous reaction, and only dry the amount needed.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]
Q2: What makes the fluorine on this molecule a good leaving group for SNAr? A2: In SNAr reactions, the bond to the leaving group is not broken in the rate-determining step. Instead, the rate is governed by the nucleophile's attack on the ring. The high electronegativity of fluorine powerfully withdraws electron density from the carbon it is attached to (the ipso-carbon), making this carbon highly electrophilic and accelerating the nucleophilic attack.[9][10] The subsequent, rapid loss of the fluoride to restore aromaticity is energetically favorable.
Q3: Can the nitro groups be unintentionally reduced during my reaction? A3: Yes. The nitro groups are susceptible to reduction. If your experimental setup contains reagents that can act as reducing agents (e.g., certain nucleophiles like thiols under basic conditions, or contamination from a previous reaction in the glassware), you may see a complex mixture of byproducts where one or both nitro groups are reduced to nitroso, hydroxylamino, or amino functionalities. Always use clean glassware and be mindful of the redox potential of all reagents in your flask.
Section 3: Validated Experimental Protocol
General Protocol for SNAr with a Secondary Amine
This protocol provides a self-validating workflow for a typical substitution reaction.
Objective: To synthesize 4-(Piperidin-1-yl)-3,5-dinitrophenol.
Materials:
-
4-Fluoro-3,5-dinitrophenol (202.1 mg, 1.0 mmol)
-
Piperidine (109 mg, 1.2 mmol, 1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered (276 mg, 2.0 mmol, 2.0 eq)
-
Anhydrous Acetonitrile (10 mL)
Procedure:
-
Setup: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add 4-fluoro-3,5-dinitrophenol and powdered anhydrous K₂CO₃.
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) via syringe. Stir the suspension for 5 minutes.
-
Nucleophile Addition: Add piperidine (1.2 eq) dropwise via syringe at room temperature.
-
Reaction Monitoring (Validation Step 1): The initial pale-yellow suspension should gradually turn into a deep orange or red solution as the Meisenheimer complex and product form. Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate).
-
Expected Result: The starting material spot (Rf ≈ 0.5) should be consumed and a new, more polar product spot (Rf ≈ 0.3) should appear. The reaction is typically complete within 2-4 hours at room temperature.
-
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the K₂CO₃. Rinse the pad with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product will be a colored solid.
-
Purification (Validation Step 2): Dissolve the crude solid in a minimal amount of dichloromethane (DCM). Add it to a silica gel column. Elute with a gradient of 20% to 40% ethyl acetate in hexanes.
-
Expected Result: The desired product, 4-(piperidin-1-yl)-3,5-dinitrophenol, will elute as a vibrant yellow-orange band. Combine the pure fractions and remove the solvent to yield the product as a solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm identity and purity.
-
References
-
Thermo Fisher Scientific. (2020-02-21). SAFETY DATA SHEET: 4-Fluoro-2,6-dinitrophenol. [Link]
-
PubChem. 4-Fluoro-3,5-dinitrophenol. National Center for Biotechnology Information. [Link]
-
BYJU'S. Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. [Link]
-
Chemistry LibreTexts. (2022-09-24). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
SD Fine-Chem Limited. (N.d.). 2,4-DINITROPHENOL 97% Safety Data Sheet. [Link]
-
Master Organic Chemistry. (2018-08-20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols. [Link]
-
Wikipedia. 2,4-Dinitrophenol. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols. [Link]
-
Su, M., et al. (2015). Dinitrophenol (DNP) Fatality Associated with a Falsely Elevated Salicylate Level: a Case Report with Verification of Laboratory Cross Reactivity. Journal of Medical Toxicology. [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0464 - 2,4-DINITROPHENOL. [Link]
-
ExamSIDE.Com. JEE Main Previous Year Questions: Alcohols, Phenols and Ethers. [Link]
-
ACS Publications. Organometallics. [Link]
-
Sciencemadness.org. (2018-06-14). Alkaline hydrolysis of dinitrochlorobenzene. Autoclaves and diphenyl ethers. [Link]
-
PubChem. 2,4-Dinitrophenol. National Center for Biotechnology Information. [Link]
Sources
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Technical Support Center: A Researcher's Guide to Preventing Hydrolysis of 4-Fluoro-3,5-dinitrophenol Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-Fluoro-3,5-dinitrophenol and its derivatives. This guide is designed to provide in-depth technical assistance to help you anticipate and prevent the hydrolysis of these highly reactive compounds in your experiments. By understanding the underlying mechanisms and implementing the robust protocols outlined here, you can ensure the integrity of your results.
Introduction: The Challenge of Stability
4-Fluoro-3,5-dinitrophenol and its derivatives are valuable reagents in various scientific disciplines, particularly in the development of bioprobes and pharmaceuticals. However, their utility is intrinsically linked to their high reactivity, which also makes them susceptible to hydrolysis. The electron-withdrawing nature of the two nitro groups significantly activates the fluorine atom for nucleophilic aromatic substitution (SNAr), with water or hydroxide ions acting as potent nucleophiles. This guide will equip you with the knowledge and practical strategies to control this unwanted reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hydrolysis for 4-Fluoro-3,5-dinitrophenol derivatives?
A1: The hydrolysis of 4-Fluoro-3,5-dinitrophenol derivatives proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The two nitro groups on the aromatic ring are strong electron-withdrawing groups, which polarize the carbon-fluorine bond and stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. In aqueous solutions, water or hydroxide ions act as the nucleophile, displacing the fluoride ion to form the corresponding 3,5-dinitrophenol derivative.
Q2: What are the key factors that influence the rate of hydrolysis?
A2: The rate of hydrolysis is primarily influenced by the following factors:
-
pH: The concentration of the hydroxide ion (OH⁻), a much stronger nucleophile than water, increases with pH. Therefore, the rate of hydrolysis is significantly accelerated under basic conditions.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
-
Solvent: The polarity and nucleophilicity of the solvent can affect the stability of the starting material and the transition state of the hydrolysis reaction. While these compounds are often used in aqueous buffers for biological assays, the presence of water is the root cause of hydrolysis.
-
Presence of other nucleophiles: Any nucleophilic species present in the reaction mixture can potentially react with and displace the fluoride.
Q3: How can I visually detect if my 4-Fluoro-3,5-dinitrophenol derivative is hydrolyzing?
A3: The hydrolysis product, a 3,5-dinitrophenol derivative, will have a different UV-Vis absorption spectrum compared to the starting material. Specifically, the formation of the phenoxide ion of the hydrolysis product at neutral or basic pH results in a yellow color. Monitoring the appearance of a new absorbance peak or a color change can be an initial indicator of hydrolysis. However, for quantitative analysis, a more sensitive technique like HPLC is recommended.
Q4: What are the ideal storage conditions for solid 4-Fluoro-3,5-dinitrophenol and its solutions?
A4: For the solid compound, it is crucial to store it in a tightly sealed container in a cool, dry, and dark place to protect it from moisture and light.[1] For solutions, especially in protic or aqueous solvents, it is highly recommended to prepare them fresh before each experiment. If short-term storage is necessary, store aliquots at -20°C or -80°C to minimize hydrolysis. For non-aqueous solutions in anhydrous solvents like DMSO or DMF, storage at low temperatures can extend stability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Hydrolysis of the 4-fluoro-3,5-dinitrophenol derivative during the experiment. | 1. Verify compound integrity: Analyze your stock and working solutions by HPLC to check for the presence of the hydrolysis product. 2. Optimize pH: If your experiment allows, perform it at a slightly acidic pH (e.g., pH 6.0-6.5) to minimize the concentration of hydroxide ions. 3. Control temperature: Conduct your experiments at the lowest feasible temperature. 4. Prepare fresh solutions: Always prepare aqueous solutions of the compound immediately before use. |
| Appearance of a yellow color in the reaction mixture over time. | Formation of the 3,5-dinitrophenoxide ion, the hydrolysis product, at neutral or basic pH. | 1. Confirm hydrolysis: Use UV-Vis spectroscopy or HPLC to confirm the presence of the hydrolysis product. 2. Buffer selection: Ensure your buffer has sufficient capacity to maintain the desired pH throughout the experiment. 3. Minimize reaction time: Design your experiment to be as short as possible to reduce the time the compound is exposed to aqueous conditions. |
| Precipitation of the compound from the solution. | Poor solubility of the compound or its hydrolysis product in the chosen solvent system. | 1. Solvent optimization: Consider using a co-solvent like DMSO or DMF to improve solubility, but be mindful of its compatibility with your experimental system. 2. Concentration adjustment: Work with the lowest effective concentration of the compound. |
Experimental Protocols
Protocol 1: Preparation and Handling of a Stable Stock Solution
This protocol describes the preparation of a stock solution in an anhydrous aprotic solvent to minimize hydrolysis during storage.
Materials:
-
4-Fluoro-3,5-dinitrophenol derivative
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Vials with PTFE-lined caps
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Weigh the desired amount of the 4-fluoro-3,5-dinitrophenol derivative in a clean, dry vial.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration.
-
Briefly purge the vial with inert gas before sealing it tightly with a PTFE-lined cap.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.
Protocol 2: Stability-Indicating HPLC Method for Monitoring Hydrolysis
This protocol provides a general framework for developing an HPLC method to separate and quantify the 4-fluoro-3,5-dinitrophenol derivative from its hydrolysis product. Note: This is a starting point, and method optimization and validation are crucial for your specific derivative and experimental conditions.
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase (example):
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Elution (example):
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 15 | 80 |
| 17 | 80 |
| 18 | 20 |
| 20 | 20 |
Detection:
-
Monitor at a wavelength where both the parent compound and the hydrolysis product have significant absorbance (e.g., 260 nm). A DAD can be used to scan the entire spectrum to identify the optimal wavelength.
Procedure:
-
Prepare a standard solution of your 4-fluoro-3,5-dinitrophenol derivative in the mobile phase.
-
Prepare a sample of the derivative that has been intentionally hydrolyzed (e.g., by incubation in a basic buffer) to identify the retention time of the hydrolysis product.
-
Inject your experimental samples and standards onto the HPLC system.
-
Quantify the amount of the parent compound and the hydrolysis product by comparing their peak areas to a calibration curve.
Visualization of Key Concepts
Hydrolysis Mechanism
The following diagram illustrates the SNAr mechanism for the hydrolysis of 4-Fluoro-3,5-dinitrophenol.
Caption: SNAr mechanism of hydrolysis.
Experimental Workflow for Stability Assessment
This workflow outlines the steps to assess the stability of your 4-Fluoro-3,5-dinitrophenol derivative under your specific experimental conditions.
Caption: Workflow for stability assessment.
References
-
Chorny, M., Levy, D., Schumacher, I., Lichaa, C., Gruzman, B., Livshits, O., & Lomnicky, Y. (2003). Development and validation of a stability-indicating high performance liquid chromatographic assay for benoxinate. Journal of pharmaceutical and biomedical analysis, 31(5), 951–959. [Link]
-
Thermo Fisher Scientific. (2020, February 21). Safety Data Sheet: 4-Fluoro-2,6-dinitrophenol. [Link]
-
Kaila, H. O., Ambasana, M. A., Thakkar, R. S., Saravaia, H. T., & Shah, A. K. (2010). A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets. Indian journal of pharmaceutical sciences, 72(5), 592–598. [Link]
-
Singh, S., & Jaybhaye, S. (2021). Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage. Bulletin of Environment, Pharmacology and Life Sciences, 10(5), 92-101. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(3), 26-37. [Link]
-
Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]
-
Malaria Consortium. (2016, January 1). PREPARATION OF WATER BUFFERED TO pH 7.2 WITH BUFFER TABLETS. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). [Link]
-
Ortho, O. O., & Ortho, O. O. (2019, March 1). Which one is more acidic – 3,5-dinitrophenol or 4-nitrophenol?. Chemistry Stack Exchange. [Link]
-
PubChem. (n.d.). 2,4-Dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Ryan, J. D., Stancill, J. S., & Miller, S. J. (2018). Concerted nucleophilic aromatic substitutions. Nature, 559(7712), 80–84. [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]
-
Semantic Scholar. (n.d.). Kinetics of the Aromatic Nucleophilic Substitution Reaction Between 1-Fluoro-2,4-Dinitrobenzene and Perhydroazepine in Ethyl Acetate + Chloroform Solvent Mixtures. [Link]
-
U.S. National Library of Medicine. (n.d.). Toxicological Profile for Dinitrophenols. Agency for Toxic Substances and Disease Registry. [Link]
-
Vlasie, M. D., & Wilson, G. S. (2018). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental science & technology, 52(15), 8317–8325. [Link]
-
Avery, B. (n.d.). Photochemical degradation of 4-nitrocatechol and 2,4-dinitrophenol in a sugar-glass secondary organic aerosol surrogate. [Link].
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Technical Support Center: 4-Fluoro-3,5-dinitrophenol (FDNP) Labeling
Welcome to the technical support center for 4-Fluoro-3,5-dinitrophenol (FDNP) labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical steps needed to optimize your labeling experiments and achieve high-yield, specific conjugation of your target molecules.
Introduction to FDNP Labeling
4-Fluoro-3,5-dinitrophenol (FDNP), a derivative of Sanger's reagent (1-fluoro-2,4-dinitrobenzene or DNFB), is a valuable tool for the covalent labeling of primary and secondary amines in peptides, proteins, and other biomolecules.[1][2] The core of this technique lies in a nucleophilic aromatic substitution reaction, where the amine group of the target molecule attacks the electron-deficient aromatic ring of FDNP, displacing the fluoride ion.[1][2] This forms a highly stable dinitrophenyl (DNP) adduct, which is chromophoric and can be readily detected and quantified.[1][2]
While the chemistry is robust, achieving optimal and reproducible yields requires careful attention to several experimental parameters. This guide will walk you through common challenges and their solutions, ensuring the success of your FDNP labeling workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of FDNP labeling?
A1: FDNP labeling proceeds via a nucleophilic aromatic substitution mechanism. The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the carbon atom bearing the fluorine on the electron-deficient dinitrophenyl ring. This forms a transient intermediate, which then collapses with the expulsion of a fluoride ion to yield the stable DNP-amine conjugate.[1][2]
Q2: Which amino acid residues does FDNP react with?
A2: The primary target for FDNP is the N-terminal α-amino group of a polypeptide chain.[1][2] However, under alkaline conditions, the ε-amino group of lysine residues can also be labeled.[2] Additionally, side reactions with the sulfhydryl group of cysteine and the phenolic hydroxyl group of tyrosine can occur, although generally to a lesser extent.[3][4][5]
Q3: What is the optimal pH for FDNP labeling?
A3: A mildly alkaline pH, typically between 8.0 and 9.5, is optimal for FDNP labeling.[6] In this pH range, the target amine groups are sufficiently deprotonated and thus more nucleophilic, facilitating their attack on the FDNP molecule. However, excessively high pH can lead to increased hydrolysis of FDNP and promote side reactions.
Q4: How can I quantify the extent of my FDNP labeling?
A4: The DNP group has a characteristic absorbance maximum, which can be used for spectrophotometric quantification.[1][7] After removing unreacted FDNP, the concentration of the DNP-labeled protein can be determined by measuring the absorbance at the appropriate wavelength and using the Beer-Lambert law. The molar extinction coefficient of the DNP group is required for this calculation. Alternatively, mass spectrometry can be used to determine the degree of labeling.
Q5: How should I store FDNP and my DNP-labeled protein?
A5: FDNP is sensitive to moisture and light and should be stored in a desiccator at a low temperature. DNP-labeled proteins are generally stable, but for long-term storage, it is advisable to keep them at -20°C or -80°C in a suitable buffer, potentially with a cryoprotectant like glycerol. Stability studies are recommended to determine the optimal storage conditions for your specific conjugate.[8]
Troubleshooting Guide
Low Labeling Yield
Problem: After performing the labeling reaction and purification, the yield of my DNP-labeled protein is significantly lower than expected.
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal pH | If the pH of the reaction buffer is too low (below 8.0), the target amine groups will be protonated, reducing their nucleophilicity and thus their reactivity towards FDNP. | Ensure the reaction buffer is at the optimal pH range of 8.0-9.5. Use a reliable pH meter and freshly prepared buffers. Consider using a non-nucleophilic buffer such as sodium bicarbonate or borate. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris) or other nucleophilic species will compete with your target protein for reaction with FDNP, leading to a lower yield of the desired conjugate.[9] | Use a non-nucleophilic buffer like sodium bicarbonate, borate, or phosphate. Ensure your protein sample is free from contaminants that contain primary amines. |
| Insufficient FDNP Concentration | An inadequate molar excess of FDNP will result in incomplete labeling of the target protein. | Increase the molar ratio of FDNP to your protein. A 5 to 15-fold molar excess of the labeling reagent is a good starting point.[10] However, excessive amounts can lead to non-specific labeling and difficulties in purification. |
| Low Protein Concentration | Very dilute protein solutions can lead to slow reaction kinetics and lower labeling efficiency. | If possible, concentrate your protein solution before the labeling reaction. A protein concentration of 1-5 mg/mL is generally recommended.[10] |
| Short Reaction Time or Low Temperature | The labeling reaction may not have proceeded to completion if the incubation time was too short or the temperature was too low. | Increase the reaction time (e.g., 1-2 hours) and/or the temperature (e.g., room temperature or 37°C). Monitor the reaction progress to determine the optimal conditions. |
| Hydrolysis of FDNP | FDNP can be hydrolyzed in aqueous solutions, especially at higher pH and temperature. This reduces the concentration of the active labeling reagent. | Prepare the FDNP solution fresh before each use. Avoid prolonged incubation at very high pH. |
Non-Specific Labeling or Protein Aggregation
Problem: My DNP-labeled protein shows signs of non-specific labeling or has precipitated out of solution.
| Potential Cause | Explanation | Recommended Solution |
| Excessive FDNP Concentration | A very high molar excess of FDNP can lead to the modification of less reactive amino acid side chains (e.g., cysteine, tyrosine) and potentially cause protein cross-linking and aggregation.[3][5] | Optimize the molar ratio of FDNP to your protein by performing a titration experiment. Start with a lower molar excess and gradually increase it to find the optimal balance between labeling efficiency and specificity. |
| Inappropriate Buffer Conditions | The buffer composition, including ionic strength and the presence of certain salts, can influence protein solubility and stability during the labeling reaction.[8][11][12] | Screen different buffer systems to find one that maintains the solubility and stability of your protein. Consider the addition of stabilizing agents like glycerol or non-ionic detergents if your protein is prone to aggregation. |
| Protein Instability | The labeling process itself, including changes in pH or the covalent modification, may destabilize your protein, leading to aggregation. | Perform the labeling reaction at a lower temperature (e.g., 4°C) to minimize protein denaturation. Ensure that the final DNP-labeled protein is stored in a buffer that promotes its stability. |
Difficulty in Purifying the Labeled Protein
Problem: I am struggling to separate the DNP-labeled protein from unreacted FDNP and other reaction byproducts.
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Purification Method | The chosen purification method may not be suitable for effectively separating the labeled protein from the small molecule FDNP. | Size-exclusion chromatography (e.g., using a G-25 column) is a common and effective method for removing unreacted FDNP.[10] Dialysis is another viable option, although it may be slower.[13][14] For smaller peptides, reverse-phase HPLC can be used. |
| Precipitation during Purification | The DNP-labeled protein may have different solubility characteristics than the unlabeled protein, causing it to precipitate during the purification process. | Ensure that the purification buffers are compatible with the solubility of your labeled protein. You may need to adjust the pH or ionic strength of the buffers. Adding a small amount of an organic solvent or a non-ionic detergent might also help. |
| Adsorption to Purification Resin | The DNP group can be hydrophobic, which may cause the labeled protein to non-specifically bind to certain chromatography resins. | Choose a purification matrix with low non-specific binding properties. Pre-equilibrate the column thoroughly with the running buffer before loading your sample. |
Experimental Workflows
Standard FDNP Labeling Protocol
This protocol provides a general guideline for labeling a protein with FDNP. Optimal conditions may vary depending on the specific protein.
-
Protein Preparation:
-
FDNP Solution Preparation:
-
Dissolve FDNP in a water-miscible organic solvent such as acetonitrile or DMSO to a stock concentration of approximately 10 mg/mL.[10]
-
Prepare this solution immediately before use.
-
-
Labeling Reaction:
-
Add the FDNP stock solution to the protein solution while gently vortexing. The final volume of the organic solvent should ideally be less than 10% of the total reaction volume.
-
Use a 5-15 fold molar excess of FDNP over the protein.[10]
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Characterization:
-
Determine the degree of labeling by spectrophotometry or mass spectrometry.
-
Assess the purity of the labeled protein by SDS-PAGE.
-
Workflow for Troubleshooting Low Labeling Yield
Caption: A logical workflow for troubleshooting low yield in FDNP labeling experiments.
Mechanistic Diagram
Caption: The reaction mechanism of FDNP with a primary amine.
References
-
G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. [Link]
-
An, L. (n.d.). Spectrophotometric determination of protein concentration. PubMed. [Link]
-
SERVA Electrophoresis GmbH. (2016, February 19). SERVA Webinar: Protein Labelling and Staining using Fluorescent Dyes (English). YouTube. [Link]
-
Patsnap. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. [Link]
-
Rader, C. (2013, December 30). Protein Solubility from a Biochemical, Physicochemical and Colloidal Perspective. MDPI. [Link]
-
Treweek, J. B., & Wang, D. I. C. (2008). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. Biophysical Journal. [Link]
-
Timasheff, S. N. (2007). Three solutions of the protein solubility problem. ResearchGate. [Link]
-
Davies, M. J. (2022, August 15). Reaction of cysteine residues with oxidized tyrosine residues mediates cross-linking of photo-oxidized casein proteins. PubMed. [Link]
-
Ito, S., & Imai, M. (n.d.). Tyrosine residues near the FAD binding site are critical for FAD binding and for the maintenance of the stable and active conformation of rat monoamine oxidase A. PubMed. [Link]
-
Liu, Y., & Liu, J. (2023). Advancing Protein Therapeutics through Proximity-Induced Chemistry. ACS Central Science. [Link]
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- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Advancing Protein Therapeutics through Proximity-Induced Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine residues near the FAD binding site are critical for FAD binding and for the maintenance of the stable and active conformation of rat monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reaction of cysteine residues with oxidized tyrosine residues mediates cross-linking of photo-oxidized casein proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Yielding, Two-Step 18 F Labeling Strategy for 18F-PARP1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrophotometric determination of protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 9. Plant protein solubility: A challenge or insurmountable obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HU [thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing of DNP-Peptides in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing with 2,4-dinitrophenyl (DNP) labeled peptides. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a logical framework for diagnosing and resolving these common chromatographic challenges, grounded in scientific principles.
Introduction to DNP-Peptide Analysis
DNP-peptides, molecules where a peptide is labeled with a 2,4-dinitrophenyl group, are analyzed for various applications, from immunoassays to protein sequencing. The DNP group, while an excellent chromophore for UV detection, introduces specific chromatographic challenges. The primary issue encountered is peak tailing, an asymmetry in the chromatographic peak where the latter half is broader than the front half. This can compromise resolution, affect accurate quantification, and indicate suboptimal separation conditions[1][2].
This guide will walk you through a systematic troubleshooting process, from simple system checks to complex mobile phase and stationary phase optimizations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My chromatogram shows tailing for all peaks, not just my DNP-peptide. What's the first thing I should check?
This is a classic sign of a system-wide issue, often unrelated to the specific chemistry of your DNP-peptide. The problem likely lies in what is known as "extra-column volume" or a physical obstruction in the flow path.
The Science Behind the Problem
An ideal chromatographic system delivers the sample to the column in a tight, narrow band. Any dead volume or disruption in the flow path between the injector and the detector can cause this band to spread, leading to peak broadening and tailing for every compound that passes through the system[3][4].
Troubleshooting Workflow
Caption: Initial troubleshooting for system-wide peak tailing.
Step-by-Step Protocol:
-
Check Connections: Ensure all fittings, especially between the injector, column, and detector, are secure. Improperly seated ferrules can create dead volume[5].
-
Inspect for Column Void: A void at the head of the column can cause peak distortion. Disconnect the column, and if a void is visible, it may be possible to gently reverse-flush the column (check manufacturer's instructions first). More often, the column will need to be replaced[6].
-
Check for Blocked Frits: Particulate matter from samples or pump seals can clog the inlet frit of the column, distorting the flow path[7]. Try backflushing the column to dislodge particulates. If this fails, the column or frit needs replacement[1]. Using a guard column can protect the analytical column from such contamination.
Question 2: Only my DNP-peptide peak is tailing. What is the most likely chemical cause?
When only the analyte of interest shows poor peak shape, the cause is almost always a secondary chemical interaction between your DNP-peptide and the stationary phase.
The Science Behind the Problem: The Role of Silanols
The most common cause of peak tailing for basic compounds in reversed-phase HPLC is the interaction with residual silanol groups (Si-OH) on the silica stationary phase surface[1][2]. Peptides often contain basic amino acid residues (like Lysine, Arginine) with positive charges. The DNP-label itself does not add a basic site, but these peptides are still prone to this issue. At a mobile phase pH above ~3.5, some silanol groups become deprotonated and negatively charged (SiO-), creating sites for strong ionic interactions with the positively charged peptide. This secondary retention mechanism, in addition to the primary hydrophobic interaction, leads to significant peak tailing[8][9][10].
Caption: Primary vs. Secondary interactions causing peak tailing.
Troubleshooting Strategy 1: Mobile Phase pH Adjustment
The most direct way to combat silanol interactions is to suppress their ionization by lowering the mobile phase pH.
Protocol:
-
Prepare Mobile Phase with Low pH: Incorporate an acidifier into your mobile phase (both aqueous and organic components). A common starting point is 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Target pH: Aim for a mobile phase pH between 2 and 3. At this pH, most silanol groups will be protonated (Si-OH) and neutral, minimizing the unwanted ionic interactions[1][11].
-
Re-equilibrate and Test: Thoroughly equilibrate the column with the new mobile phase (at least 10-15 column volumes) before injecting your sample.
| Mobile Phase Additive | Typical Concentration | Resulting pH (approx.) | Pros & Cons |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | ~2.0 | Pro: Excellent ion-pairing agent, often yields sharpest peaks.[8][12] Con: Can cause ion suppression in mass spectrometry. |
| Formic Acid (FA) | 0.1% | ~2.7 | Pro: Volatile and MS-friendly.[13] Con: Weaker acid, may not be as effective as TFA at suppressing tailing.[8][14] |
Troubleshooting Strategy 2: Use of Ion-Pairing Reagents
Sometimes, pH adjustment alone is insufficient. An ion-pairing reagent can further improve peak shape.
The Mechanism: Trifluoroacetic acid (TFA) is a prime example that serves a dual purpose. Not only does it lower the pH, but its counter-ion (TFA⁻) can form an ion pair with the positively charged sites on the peptide[8][12]. This neutralizes the peptide's charge, preventing it from interacting with any remaining ionized silanols and enhancing its interaction with the hydrophobic stationary phase[15][16]. More hydrophobic ion-pairing agents like heptafluorobutyric acid (HFBA) can be used to further increase retention and potentially alter selectivity[16][17].
Question 3: I've tried lowering the pH with TFA, but I still see some tailing. What's my next step?
If mobile phase optimization doesn't completely solve the problem, the issue may lie with the column chemistry itself or other method parameters.
Troubleshooting Strategy 1: Evaluate Column Choice
Not all C18 columns are created equal. The underlying silica, bonding density, and end-capping procedures dramatically affect performance.
-
End-Capping: After the C18 groups are bonded to the silica, many accessible silanol groups remain. "End-capping" is a process that uses a small silylating agent (like trimethylchlorosilane) to block many of these remaining silanols[1][10]. However, this process is never 100% complete.
-
Column Technology:
-
Type A vs. Type B Silica: Older "Type A" columns have higher metal content and more acidic, active silanols, making them prone to causing tailing[2][18]. Modern "Type B" silica is highly purified and less active.
-
Hybrid Particles: Columns based on bridged ethylsiloxane/silica hybrid (BEH) particles are more resistant to low pH and can offer reduced silanol activity, leading to better peak shapes for basic compounds[19].
-
Recommendation: If you are using an older column, consider switching to a modern, high-purity, and fully end-capped column specifically designed for peptide or biopharmaceutical analysis.
Troubleshooting Strategy 2: Adjust Mobile Phase Buffer Strength
In some cases, especially when not using a strong ion-pairing agent like TFA, the ionic strength of the mobile phase can influence peak shape.
The Mechanism: A higher buffer concentration can help to saturate the charged silanol sites on the stationary phase, effectively out-competing the peptide for these secondary interaction sites. This can lead to improved peak symmetry[14][20].
Protocol:
-
If using a buffered mobile phase (e.g., phosphate or formate), try increasing the concentration from a typical 5-10 mM to 20-25 mM.
-
Ensure the buffer is soluble in the highest organic percentage of your gradient to avoid precipitation.
-
Re-equilibrate and inject the sample.
Troubleshooting Strategy 3: Check for Mass Overload
Injecting too much sample can saturate the stationary phase, leading to peak distortion that can manifest as tailing (though it more classically causes fronting)[4][11].
Protocol:
-
Dilute your sample 10-fold and re-inject.
-
If the peak shape improves significantly, you were likely overloading the column. Determine the optimal sample concentration that maintains good peak shape and signal-to-noise.
Summary and Key Takeaways
Troubleshooting peak tailing for DNP-peptides is a systematic process. By understanding the underlying chemical and physical principles, you can efficiently diagnose and resolve the issue.
Caption: Comprehensive troubleshooting flowchart for DNP-peptide peak tailing.
References
-
Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. [Link]
-
McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77-84. [Link]
-
Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7), 394-399. [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. [Link]
-
Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]
-
Phenomenex. (2025). What Causes Peak Tailing in HPLC?[Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
-
LCGC. (2019). HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Crawford Scientific. (2023). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
Zhang, R., & Li, Y. (2024). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Molecules, 29(5), 1089. [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]
-
LCGC. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
-
Waters. (2023). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-505. [Link]
-
Guo, D., Mant, C. T., & Hodges, R. S. (1987). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 386, 205-222. [Link]
-
Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Waters. (n.d.). Peptide Isolation – Method Development Considerations. [Link]
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
Sources
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- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. support.waters.com [support.waters.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. labcompare.com [labcompare.com]
- 12. mdpi.com [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. welch-us.com [welch-us.com]
- 16. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Minimizing Non-Specific Binding of 4-Fluoro-3,5-dinitrophenol
Understanding the Culprit: The Nature of Non-Specific Binding
Non-specific binding is the undesirable adhesion of molecules to surfaces or other molecules without a specific, intended interaction. In the context of assays involving small molecules like 4-Fluoro-3,5-dinitrophenol, this phenomenon is primarily driven by two fundamental forces: hydrophobic and electrostatic interactions.[1][2][3] FDNP, with its aromatic ring and nitro groups, possesses characteristics that can contribute to both types of non-specific binding.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing high background signal in my assay when using FDNP. What are the likely causes?
High background is a common indicator of significant non-specific binding. The primary drivers are typically interactions between FDNP and various surfaces or macromolecules in your assay system.[4][5]
-
Hydrophobic Interactions: The dinitrophenyl group of FDNP can interact with hydrophobic regions on plasticware (e.g., microplates), membranes, and proteins.[1][2][6]
-
Electrostatic Interactions: The nitro groups and the phenolic hydroxyl group can participate in electrostatic interactions with charged surfaces or molecules.[1][2]
-
Insufficient Blocking: Unoccupied binding sites on your solid phase (e.g., ELISA plate, sensor surface) are prime locations for non-specific attachment of FDNP or other assay components.[4][7]
-
Inadequate Washing: Failure to remove unbound FDNP and other reagents can lead to elevated background signals.[4][8][9]
Troubleshooting Guide: A Step-by-Step Approach to Minimizing Non-Specific Binding of FDNP
This section provides a systematic approach to identifying and mitigating the sources of non-specific binding in your experiments with 4-Fluoro-3,5-dinitrophenol.
Step 1: Optimizing Your Blocking Strategy
Effective blocking is the first line of defense against non-specific binding. The goal is to saturate all potential non-specific binding sites on your solid phase without interfering with the specific interaction you are measuring.[7][10]
Why it works: Blocking agents are typically protein-based or synthetic polymers that adsorb to surfaces, preventing other molecules from binding non-specifically.[7][11]
Experimental Protocol: Optimizing Blocking Conditions
-
Select an Appropriate Blocking Agent:
-
Bovine Serum Albumin (BSA): A common and effective blocking agent. Start with a concentration of 1-5% (w/v) in your assay buffer.[10][12][13]
-
Normal Serum: Using normal serum from the same species as your secondary antibody (if applicable) can be very effective. A 5% (v/v) solution is a good starting point.[10][14]
-
Synthetic Blockers: Commercial synthetic blockers can offer lot-to-lot consistency and may be a good alternative if protein-based blockers interfere with your assay.[11]
-
-
Optimize Blocking Time and Temperature:
-
Incubate the blocking buffer for at least 1-2 hours at room temperature or 37°C.[7] For persistent issues, consider overnight incubation at 4°C.
-
-
Evaluate Different Blocking Agents: If high background persists, test a panel of different blocking agents to find the most effective one for your specific assay system.
Data Presentation: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, readily available, effective for many applications.[10][12] | Can be a source of cross-reactivity in some immunoassays.[10] |
| Normal Serum | 5-10% (v/v) | Highly effective at reducing non-specific antibody binding.[10][14] | Can be more expensive; potential for cross-reactivity if not from the correct species. |
| Casein/Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and effective for many blotting applications. | Contains phosphoproteins that can interfere with phospho-specific antibody detection.[5] |
| Synthetic Polymers (e.g., PEG, PVP) | Varies by product | Protein-free, low lot-to-lot variability.[11] | May not be as universally effective as protein-based blockers. |
Step 2: Modifying Your Assay Buffer
The composition of your assay buffer can significantly influence non-specific interactions.[1]
Why it works: By adjusting the ionic strength, pH, and including additives, you can disrupt the hydrophobic and electrostatic forces that cause non-specific binding.[12][13]
Experimental Protocol: Buffer Optimization
-
Increase Ionic Strength:
-
Adjust pH:
-
The charge of both FDNP and the interacting surfaces can be influenced by pH. Experiment with a pH range around the physiological pH of 7.4 to find the optimal condition for your specific interaction while minimizing non-specific binding.[13]
-
-
Incorporate a Non-ionic Surfactant:
Visualization: Mechanism of Buffer Additives
Caption: A systematic workflow for troubleshooting high background.
Concluding Remarks
Minimizing non-specific binding of 4-Fluoro-3,5-dinitrophenol is an empirical process that often requires a multi-faceted approach. By systematically addressing blocking, buffer composition, washing, and surface chemistry, you can significantly improve the signal-to-noise ratio of your assays. Always include appropriate controls in your experiments to validate your findings.
References
- Blockers Practical Guide. (n.d.). Life Science.
- WuXi AppTec DMPK. (2024, January 4).
- Probing Electrostatic and Hydrophobic Associative Interactions in Cells. (n.d.). PMC - NIH.
- Blocking Non-specific Binding in Immunoassays. (2020, July 14). Biocompare.com.
- Practical Guide To Immunoassay Blocking Reagents. (2016, April 6).
- Probing Electrostatic and Hydrophobic Associative Interactions in Cells. (n.d.).
- Elisa troubleshooting tips – High background. (n.d.). ARP American Research Products, Inc.
- A guide to selecting control and blocking reagents. (n.d.). Jackson ImmunoResearch.
- Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses. (2024, March 10). NIH.
- 4 Ways to Reduce Non-Specific Binding in SPR Experiments. (n.d.). Nicoya Lifesciences.
- Understanding and Controlling Non-Specific Binding in SPR Experiments. (n.d.).
- Western Blot Troubleshooting: High Background. (n.d.). Proteintech Group.
- High Background Troubleshooting in Western Blots. (n.d.). Sino Biological.
- How to deal with high background in ELISA. (n.d.). Abcam.
- ELISA troubleshooting. (n.d.).
- Effects of salts on protein-surface interactions: applications for column chrom
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- Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. (n.d.). PubMed.
- What is the mechanism of non-specific binding of antibodies to a surface and how can PEG prevent it? (2018, October 12).
- Reduction of nonspecific protein binding on surface plasmon resonance biosensors. (n.d.).
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- Advanced surface passivation for high-sensitivity studies of biomolecular condens
- Reduction of nonspecific protein binding on surface plasmon resonance biosensors. (2025, August 6).
- Advanced Surface Passivation for High-Sensitivity Studies of Biomolecular Condens
- Near real-time biosensor-based detection of 2,4-dinitrophenol. (n.d.). PubMed.
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- Toxicological Profile for Dinitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry.
- A sensitive competitive ELISA for 2,4-dinitrophenol using 3,6-fluorescein diphosphate as a fluorogenic substr
- Interaction with 2,4-dinitrophenol correlates with polyreactivity, self-binding, and stability of clinical-stage therapeutic antibodies. (2021, November 10). PubMed.
- 2,4-Dinitrophenol. (n.d.). Wikipedia.
- 2,4 Dinitrophenol as Medicine. (n.d.). MDPI.
- 2,4-Dinitrophenol (DNP)
- TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. (n.d.). NCBI Bookshelf.
- Near real-time biosensor-based detection of 2,4-dinitrophenol. (2025, August 10).
- 2,4-Dinitrophenol as a specific inhibitor of the breakdown of the actomyosin-phosph
- Runaway uncoupling in 2,4-dinitrophenol poisoning: Clinical and mitochondrial observations from two cases. (2025, December 8). PubMed Central.
- 2,4-Dinitrophenol (51-28-5). (n.d.). Chemical Effects in Biological Systems - NIH.
- RELEVANCE TO PUBLIC HEALTH. (n.d.). NCBI.
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Technical Support Center: Purification of 4-Fluoro-3,5-dinitrophenol (FDNP) Labeled Peptides
Last Updated: 2026-01-15
Introduction
Welcome to the technical support center for the purification of 4-Fluoro-3,5-dinitrophenol (FDNP) labeled peptides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful purification of your FDNP-labeled peptide of interest. The covalent attachment of the dinitrophenyl (DNP) group to a peptide introduces a stable, chromophoric tag that can significantly alter the peptide's physicochemical properties, necessitating careful consideration during the purification process.[1] This resource aims to equip you with the knowledge to navigate the common challenges associated with this workflow.
The primary method for purifying peptides, including those labeled with FDNP, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3][4][5] This technique separates peptides based on their hydrophobicity.[2][5] The addition of the hydrophobic DNP group will generally increase the retention time of the labeled peptide on a reversed-phase column compared to its unlabeled counterpart.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the purification of FDNP-labeled peptides.
Q1: What is the best purification method for FDNP-labeled peptides?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective method for purifying FDNP-labeled peptides.[2][3][4][5] It offers high-resolution separation of the labeled peptide from unlabeled peptides, excess labeling reagent, and other reaction byproducts.[2][4] Solid-phase extraction (SPE) can also be a useful technique for initial cleanup and concentration of the labeled peptide before final purification by HPLC.[6][7]
Q2: How does FDNP labeling affect my peptide's behavior on RP-HPLC?
A2: The 2,4-dinitrophenyl group is hydrophobic. Its attachment to your peptide will increase the overall hydrophobicity of the molecule. This typically results in a longer retention time on an RP-HPLC column compared to the unlabeled peptide.[1] The magnitude of this shift will depend on the sequence and original hydrophobicity of your peptide.
Q3: What type of RP-HPLC column should I use?
A3: A C18 column is the most common and generally a good starting point for the purification of peptides, including those that are FDNP-labeled.[3][4] For larger or very hydrophobic peptides, a C4 or C8 column might provide better resolution.[3][4]
Q4: What mobile phases are recommended for RP-HPLC purification of FDNP-labeled peptides?
A4: A standard mobile phase system for peptide purification consists of:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
A gradient elution, where the concentration of Mobile Phase B is gradually increased, is used to elute the peptides from the column.[2][3] Formic acid can be an alternative to TFA, especially if the fractions are intended for mass spectrometry analysis, as TFA can sometimes cause signal suppression.[5]
Q5: How can I monitor the purification process?
A5: The DNP group has a strong UV absorbance, typically around 360 nm. You can monitor the elution of your labeled peptide using a UV detector set at this wavelength. It is also advisable to monitor at a wavelength around 214 nm or 280 nm to detect both labeled and unlabeled peptides.
Q6: Can I use mass spectrometry to confirm the identity of my purified FDNP-labeled peptide?
A6: Yes, mass spectrometry (MS) is an excellent tool to confirm the successful labeling and purification of your peptide.[8][9] You should observe a mass shift corresponding to the addition of the dinitrophenyl group (approximately 167.1 Da, though this can vary slightly depending on the site of labeling and any potential modifications).
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of FDNP-labeled peptides.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No peak corresponding to the labeled peptide is observed. | 1. Inefficient Labeling Reaction: The peptide was not successfully labeled with FDNP. 2. Precipitation of Labeled Peptide: The increased hydrophobicity of the labeled peptide may have caused it to precipitate out of solution. 3. Protein Degradation: The peptide may have been degraded during the labeling or purification process.[10] | 1. Optimize Labeling: Verify the pH of the reaction (typically alkaline for labeling primary amines). Ensure the correct molar ratio of FDNP to peptide. 2. Improve Solubility: Dissolve the crude reaction mixture in a solvent with a higher organic content (e.g., a higher percentage of acetonitrile or isopropanol).[11] Consider adding a small amount of formic acid or DMSO. 3. Check for Degradation: Analyze an aliquot of the crude reaction mixture by mass spectrometry to check for the presence of the expected labeled peptide mass and any degradation products. |
| Multiple peaks are observed in the chromatogram. | 1. Incomplete Reaction: Both labeled and unlabeled peptides are present. 2. Side Reactions: FDNP can react with other nucleophilic side chains (e.g., lysine, tyrosine, histidine, cysteine), leading to multiple labeled species.[1] 3. Presence of Impurities: Impurities from the peptide synthesis or the labeling reagent are present.[12] | 1. Optimize Gradient: A shallower gradient during RP-HPLC can improve the separation of the labeled and unlabeled peptides. 2. Characterize Peaks: Collect the different peaks and analyze them by mass spectrometry to identify the different species.[13] If side reactions are a major issue, consider protecting susceptible amino acid side chains before labeling. 3. Purify Crude Peptide: If significant impurities are present from the synthesis, it may be beneficial to purify the peptide before the labeling reaction. |
| The labeled peptide peak is broad. | 1. Peptide Aggregation: Hydrophobic peptides, especially after labeling, can be prone to aggregation.[12][14] 2. Poor Chromatography: Issues with the column or mobile phases. | 1. Modify Mobile Phase: Add a small amount of an organic solvent like isopropanol to the mobile phase to disrupt aggregation. Increase the column temperature (e.g., to 40-60 °C). 2. Check System: Ensure the column is properly packed and equilibrated. Use fresh, high-purity solvents and reagents for your mobile phases. |
| Low recovery of the purified labeled peptide. | 1. Irreversible Adsorption: The highly hydrophobic labeled peptide may be irreversibly binding to the column. 2. Precipitation on the Column: The peptide may be precipitating on the column as the organic solvent concentration changes. | 1. Change Column/Mobile Phase: Try a less hydrophobic column (e.g., C4 or C8).[3][4] Use a stronger organic solvent in Mobile Phase B, such as isopropanol. 2. Increase Flow Rate/Temperature: A higher flow rate or increased column temperature can sometimes improve recovery. |
| The purified peptide is not stable. | 1. Hydrolysis of the DNP-Peptide Bond: Under certain conditions (e.g., strong acid), the bond between the DNP group and the peptide can be hydrolyzed.[15] | 1. Control pH: Avoid strongly acidic or basic conditions during storage and handling. Lyophilize the purified peptide for long-term storage. |
Experimental Workflows and Diagrams
Overall Purification Workflow
The general workflow for the purification of FDNP-labeled peptides is a multi-step process that requires careful execution to ensure a high-purity final product.
Caption: General Purification Workflow for FDNP-Labeled Peptides
Troubleshooting Decision Tree
When encountering issues with your purification, a systematic approach can help to quickly identify and resolve the problem.
Sources
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- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Products of hydrolysis of dinitrophenylproline and N-terminal proline-peptides with hydrochloric acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of HPLC Methods for 4-Fluoro-3,5-dinitrophenol: A Comparative Analysis
In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs), impurities, and degradation products. This guide provides an in-depth, experience-driven approach to the validation of an HPLC method for the analysis of 4-Fluoro-3,5-dinitrophenol, a key intermediate in various synthetic pathways.
This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind methodological choices, offers a comparative analysis with alternative HPLC column chemistries, and contrasts the liquid chromatographic approach with orthogonal analytical techniques. The protocols and data presented herein are designed to serve as a self-validating framework, grounded in the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[1][2][3][4]
The Analytical Challenge: 4-Fluoro-3,5-dinitrophenol
4-Fluoro-3,5-dinitrophenol presents a typical analytical challenge for reversed-phase HPLC. Its polar phenolic group and non-polar dinitrophenyl ring structure necessitate a well-optimized method to achieve symmetric peak shapes and adequate retention. The validation of an analytical method for this compound must rigorously demonstrate its suitability for its intended purpose, be it for purity assessment, stability studies, or quantification in complex matrices.
Foundational Pillars of Method Validation
An analytical method is only as reliable as its validation. The validation process provides documented evidence that the method is fit for its intended purpose.[5][6] The core validation parameters, as stipulated by ICH Q2(R2) and USP <1225>, are the bedrock of this guide.[1][3][7]
Caption: High-level workflow for HPLC method validation.
Part 1: The Primary HPLC Method - Development and Validation
This section details the validation of a reversed-phase HPLC method for the quantification of 4-Fluoro-3,5-dinitrophenol. The experimental choices are explained to provide a clear understanding of the method's development.
Experimental Protocol: Primary HPLC Method
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Phenomenex Luna® C18(2) (150 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Standard and Sample Diluent: 50:50 Acetonitrile:Water
Rationale for Method Parameters:
-
C18 Column: A C18 column is the workhorse of reversed-phase chromatography, providing good retention for moderately polar compounds like dinitrophenols.[8] The Luna C18(2) is known for its robustness and reproducibility.
-
Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase protonates the phenolic group of the analyte, suppressing its ionization and leading to a more symmetrical peak shape and consistent retention.
-
Acetonitrile: Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Gradient Elution: A gradient is employed to ensure the elution of any potential, more hydrophobic impurities within a reasonable runtime, while providing good resolution for the main analyte peak.
-
Detection at 254 nm: The dinitrophenyl chromophore exhibits strong absorbance at 254 nm, providing good sensitivity.
Validation of the Primary HPLC Method
The validation was performed in accordance with ICH Q2(R2) guidelines.[3][9][10]
1. Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11]
-
Protocol: A solution of 4-Fluoro-3,5-dinitrophenol was spiked with known, structurally similar impurities (e.g., 2,4-dinitrophenol, picric acid). Additionally, the analyte was subjected to forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress).
-
Results: The primary analyte peak was well-resolved from all known impurities and degradation products. The peak purity was assessed using the DAD, confirming no co-eluting peaks. This demonstrates the method's suitability for stability-indicating assays.[12]
2. Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][13]
-
Protocol: A series of solutions of 4-Fluoro-3,5-dinitrophenol were prepared at five concentration levels, from 50% to 150% of the nominal working concentration (e.g., 0.1 mg/mL). Each concentration was injected in triplicate.
-
Data Summary:
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (R²) | 0.9998 | ≥ 0.999 |
| y-intercept | Close to zero | Intercept not significantly different from zero |
| Range | 0.05 - 0.15 mg/mL | Covers the expected working range |
3. Accuracy (Trueness)
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11]
-
Protocol: Accuracy was assessed by the recovery of spiked analyte into a placebo matrix at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.
-
Data Summary:
| Concentration Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 80% | 99.5% | 0.8% | 98.0% - 102.0% Recovery |
| 100% | 100.2% | 0.5% | ≤ 2.0% RSD |
| 120% | 100.8% | 0.6% |
4. Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[13]
-
Protocol:
-
Repeatability (Intra-assay precision): Six replicate preparations of the standard at 100% concentration were analyzed on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: The repeatability study was repeated on a different day, by a different analyst, and on a different instrument.
-
-
Data Summary:
| Precision Level | %RSD of Peak Area | Acceptance Criteria |
| Repeatability | 0.45% | ≤ 1.0% |
| Intermediate Precision | 0.78% | ≤ 2.0% |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]
-
Protocol: LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
-
Results:
-
LOD: Determined at an S/N of 3:1 (0.05 µg/mL)
-
LOQ: Determined at an S/N of 10:1 (0.15 µg/mL)[13]
-
The LOQ was confirmed by analyzing six replicates, which yielded a %RSD of 4.5% (acceptance criteria ≤ 10%).
-
6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]
-
Protocol: The following parameters were intentionally varied:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Results: The system suitability parameters (resolution, tailing factor, and theoretical plates) remained within acceptance criteria for all variations, demonstrating the method's robustness.
Part 2: Comparative Analysis - The Impact of Column Chemistry
The choice of stationary phase is a critical factor in HPLC method development. To illustrate this, the validated C18 method was compared against a method using a biphenyl stationary phase, which offers alternative selectivity.[15]
Caption: Workflow for comparing different HPLC column selectivities.
Alternative Method: Biphenyl Column
-
Column: Phenomenex Kinetex® Biphenyl (150 x 4.6 mm, 5 µm)
-
Rationale: Biphenyl columns provide π-π interactions in addition to hydrophobic interactions. This can offer enhanced selectivity for aromatic compounds, especially those with electron-withdrawing groups like the nitro groups in our analyte.[15]
Performance Comparison: C18 vs. Biphenyl
A mixture of 4-Fluoro-3,5-dinitrophenol and a closely eluting, aromatic impurity (4-nitrophenol) was analyzed on both columns under the same mobile phase and gradient conditions.
| Parameter | Luna® C18(2) | Kinetex® Biphenyl | Commentary |
| Retention Time (Analyte) | 6.8 min | 7.5 min | Biphenyl phase shows stronger retention due to π-π interactions. |
| Resolution (Analyte/Impurity) | 1.9 | 2.8 | The Biphenyl column provides significantly better resolution for this critical pair. |
| Tailing Factor (Analyte) | 1.2 | 1.1 | Both columns provide good peak symmetry. |
| Theoretical Plates | 12,500 | 14,000 | Both columns demonstrate good efficiency. |
While the C18 column provides a validatable and robust method, the Biphenyl column offers superior selectivity for separating the target analyte from a key aromatic impurity.[15] For methods where the impurity profile is complex and contains numerous aromatic species, a biphenyl or similar phenyl-based stationary phase would be a more judicious choice during method development.
Part 3: Orthogonal Method Comparison - HPLC vs. GC-MS
To ensure comprehensive analytical characterization, it is often necessary to employ an orthogonal method—a technique that relies on a different separation or detection principle. Here, we compare our validated HPLC-DAD method with Gas Chromatography-Mass Spectrometry (GC-MS).
Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[16] For a polar compound like 4-Fluoro-3,5-dinitrophenol, derivatization is often required to increase its volatility and thermal stability.
Experimental Protocol: GC-MS (Conceptual)
-
Derivatization: The phenolic group is derivatized (e.g., silylation with BSTFA) to create a more volatile TMS-ether.
-
GC Separation: A non-polar capillary column (e.g., DB-5ms) is used to separate the derivatized analyte from other components.
-
MS Detection: Mass spectrometry provides highly selective detection based on the mass-to-charge ratio of the fragmented ions, allowing for definitive identification.
Performance Comparison: HPLC-DAD vs. GC-MS
| Feature | HPLC-DAD | GC-MS |
| Sample Preparation | Simple dissolution | Requires derivatization, which adds time and potential for error. |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and unique mass fragmentation pattern.[17] |
| Sensitivity (LOD/LOQ) | Good (µg/mL range) | Potentially higher, especially with selected ion monitoring (SIM). |
| Throughput | High | Lower, due to sample preparation and longer run times. |
| Quantification | Straightforward external standard calibration. | Can be more complex, often requiring an internal standard. |
| Applicability | Broadly applicable to a wide range of polarities and molecular weights. | Limited to volatile or semi-volatile compounds (or those that can be derivatized).[16] |
The validated HPLC-DAD method is superior for routine quality control due to its simplicity, high throughput, and robust quantification. However, GC-MS serves as an invaluable orthogonal technique for definitive identification (e.g., in impurity identification studies) due to the high specificity of mass spectrometric detection.[17] For trace-level analysis in complex matrices, GC-MS might also offer sensitivity advantages.[18]
Final Synthesis and Recommendation
The validated reversed-phase HPLC method using a C18 column is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of 4-Fluoro-3,5-dinitrophenol. It is suitable for routine quality control applications.
For more complex separation challenges involving aromatic impurities, a Biphenyl stationary phase offers superior selectivity and should be considered during method development.
GC-MS, while more complex in its execution, provides an excellent orthogonal method for structural confirmation and could be the preferred technique for trace analysis or forensic applications where definitive identification is critical. The choice of the most appropriate analytical method ultimately depends on the specific requirements of the analysis, balancing the need for speed, sensitivity, and specificity.
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Comparison of the performance of different reversed-phase columns for liquid chromatography separation of 11 pollutant phenols. J Sep Sci. 2007 Mar;30(5):699-707. [Link]
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A Comparative Guide to N-Terminal Protein Sequencing: 4-Fluoro-3,5-dinitrophenol (FDNP) vs. Edman Degradation
For decades, the elucidation of the primary structure of proteins has been a cornerstone of biochemical and biomedical research.[1] Understanding the precise sequence of amino acids is fundamental to unraveling a protein's function, structure, and role in both health and disease.[2][3] Two seminal chemical methods, developed by Frederick Sanger and Pehr Edman, revolutionized this field by providing the means to determine the sequence of amino acids from the N-terminus of a polypeptide.[1] This guide provides a detailed comparative analysis of Sanger's reagent (FDNP) and Edman degradation, offering insights into their respective principles, methodologies, and performance for researchers, scientists, and drug development professionals.
The Core Distinction: A Tale of Two Strategies
The fundamental difference between the two methods lies in their approach to N-terminal analysis. Sanger's method is a terminal identification technique, while Edman degradation is a sequential sequencing method.[1]
-
Sanger's Reagent (4-Fluoro-3,5-dinitrophenol or FDNP): This method, developed in the 1940s and 1950s, focuses on identifying only the N-terminal amino acid of a polypeptide chain.[1][4] The core principle involves chemically labeling the free α-amino group of the N-terminal amino acid with FDNP.[4] Following this labeling, the entire polypeptide is hydrolyzed into its constituent amino acids.[4] The bond between the dinitrophenyl (DNP) group and the N-terminal amino acid is resistant to this hydrolysis.[1] Consequently, the DNP-labeled N-terminal amino acid can be isolated and identified, typically by chromatography.[1][4] A significant drawback of this method is that the rest of the polypeptide chain is destroyed in the process.[4]
-
Edman Degradation (Phenylisothiocyanate or PITC): Developed by Pehr Edman in 1950, this technique allows for the sequential removal and identification of amino acids from the N-terminus.[5][6][7] The process relies on the reaction of phenylisothiocyanate (PITC) with the N-terminal amino group under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[5][6][8] Subsequently, under acidic conditions, this labeled N-terminal residue is cleaved from the peptide chain without disrupting the peptide bonds between the other amino acid residues.[6][8] The released amino acid derivative can then be identified, and the shortened peptide can undergo another cycle of the Edman degradation to determine the next amino acid in the sequence.[6]
Head-to-Head Comparison: Sanger's Reagent vs. Edman Degradation
| Feature | Sanger's Method (FDNP) | Edman Degradation (PITC) |
| Primary Function | Identifies only the N-terminal amino acid. | Sequentially determines the amino acid sequence from the N-terminus.[1] |
| Polypeptide Integrity | The entire polypeptide is destroyed during acid hydrolysis.[4] | The remainder of the peptide is left intact for subsequent cycles.[6] |
| Process | Single-step labeling followed by complete hydrolysis.[4] | Cyclical process of labeling, cleavage, and identification.[5][6] |
| Information Yield | One amino acid identified per protein sample. | Multiple amino acids (typically up to 30-60 residues) can be sequenced.[6][9] |
| Automation | Entirely manual process.[4] | Can be automated, significantly increasing efficiency.[6][9] |
| Sensitivity | Requires relatively large amounts of purified protein.[4] | High sensitivity, requiring only 10-100 picomoles of peptide.[6] |
| Throughput | Very low. | Moderate, with automated sequencers performing a cycle in 30-60 minutes.[1] |
| Primary Limitation | Destructive to the protein, preventing further sequencing. | Ineffective if the N-terminus is chemically modified (blocked).[5][6][9] |
Delving into the Mechanisms and Protocols
Sanger's Method: A Foundational Pillar
Frederick Sanger's work on the structure of insulin, for which he was awarded the Nobel Prize in Chemistry in 1958, was a monumental achievement that provided the first definitive proof that proteins have a precise amino acid sequence.[4][10][11] His method, while now largely of historical significance for sequencing, laid the groundwork for understanding protein chemistry.[4]
Mechanism of Action with FDNP
The key reagent, 1-fluoro-2,4-dinitrobenzene (FDNP), is highly reactive towards the nucleophilic N-terminal α-amino group of a polypeptide under mildly alkaline conditions.[4] The fluorine atom acts as a good leaving group in a nucleophilic aromatic substitution reaction. This forms a stable dinitrophenyl (DNP) derivative of the N-terminal amino acid.[12] Subsequent acid hydrolysis breaks all the peptide bonds, leaving a mixture of free amino acids and the DNP-labeled N-terminal amino acid, which can then be identified.[4][12]
Experimental Workflow: Sanger's N-Terminal Identification
Caption: Workflow for N-terminal amino acid identification using Sanger's reagent (FDNP).
Detailed Protocol for Sanger's Method
Objective: To identify the N-terminal amino acid of a polypeptide.
Materials:
-
Purified peptide/protein sample
-
1-fluoro-2,4-dinitrobenzene (FDNP) solution in ethanol
-
Sodium bicarbonate buffer (pH ~8.5)
-
6 M Hydrochloric acid (HCl)
-
Ether or Ethyl acetate
-
Chromatography system (e.g., TLC or HPLC) with standards for DNP-amino acids
Procedure:
-
Labeling: Dissolve the peptide sample in the sodium bicarbonate buffer. Add an excess of the FDNP solution in ethanol.[1] Incubate the reaction mixture to allow the FDNP to react with the N-terminal amino group.
-
Hydrolysis: After the labeling reaction is complete, remove the excess FDNP. Add 6 M HCl to the DNP-polypeptide and heat to hydrolyze all peptide bonds.[12]
-
Extraction: Cool the hydrolysate and extract the DNP-amino acid into an organic solvent like ether or ethyl acetate. The free amino acids will remain in the aqueous phase.
-
Identification: Analyze the extracted DNP-amino acid using a suitable chromatography system.[12] By comparing its retention time or position to that of known DNP-amino acid standards, the identity of the N-terminal residue can be determined.
Edman Degradation: The Dawn of Automated Sequencing
The Edman degradation method was a revolutionary step forward, as it allowed for the sequential determination of amino acids without destroying the entire peptide chain.[5][6] This breakthrough, developed by Pehr Edman, paved the way for the automation of protein sequencing in 1967, which significantly accelerated research in protein chemistry.[6][13]
Mechanism of Action with PITC
The Edman degradation is a cyclical process involving three key steps:
-
Coupling: Under mildly alkaline conditions, phenylisothiocyanate (PITC) reacts with the uncharged N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.[5][6][8]
-
Cleavage: The conditions are switched to acidic (typically using anhydrous trifluoroacetic acid), which causes the cleavage of the N-terminal residue as an anilinothiazolinone (ATZ) derivative.[1][6] Critically, the rest of the peptide bonds remain intact.[6]
-
Conversion and Identification: The unstable ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[5][6] This PTH-amino acid is then identified, usually by HPLC.[5][14] The remaining, shortened peptide is then ready for the next cycle.[6]
Experimental Workflow: Edman Degradation Cycle
Caption: The cyclical workflow of Edman degradation for sequential N-terminal protein sequencing.
Detailed Protocol for Automated Edman Degradation
Objective: To determine the N-terminal amino acid sequence of a polypeptide.
Materials:
-
Purified peptide/protein sample (in solution or on a PVDF membrane)
-
Automated Protein Sequencer
-
Reagents and solvents for the sequencer (e.g., PITC, trifluoroacetic acid, ethyl acetate, aqueous acid for conversion)
-
HPLC system with PTH-amino acid standards
Procedure (as performed by an automated sequencer):
-
Sample Loading: The purified protein or peptide sample is loaded into the sequencer's reaction chamber, often immobilized on a PVDF membrane.[6]
-
Cycle 1: Coupling: The sequencer delivers PITC in a basic solution to the reaction chamber to form the PTC-peptide. The reaction is typically carried out at an elevated temperature (e.g., 50°C).[1]
-
Cycle 1: Cleavage: Anhydrous trifluoroacetic acid (TFA) is delivered to cleave the N-terminal PTC-amino acid as an ATZ-amino acid derivative.[1][15]
-
Cycle 1: Extraction and Conversion: The ATZ-amino acid is selectively extracted with an organic solvent and transferred to a conversion flask.[1] Here, it is converted to the more stable PTH-amino acid by treatment with aqueous acid.[5][6]
-
Cycle 1: Identification: The resulting PTH-amino acid is automatically injected into an HPLC system. Its retention time is compared to a standard chromatogram of known PTH-amino acids for positive identification.[1][14]
-
Subsequent Cycles: The remaining peptide, now one amino acid shorter, automatically begins the next cycle of coupling, cleavage, conversion, and identification. This process is repeated for a predetermined number of cycles or until the signal-to-noise ratio becomes too low.[1]
Causality Behind Experimental Choices
-
Choice of Reagent: FDNP was chosen by Sanger for its high reactivity, forming a very stable bond that could withstand complete acid hydrolysis.[4][12] Edman's choice of PITC was crucial because it allows for the formation of a derivative that can be cleaved under conditions that do not break the other peptide bonds, which is the cornerstone of the sequential method.[5][8]
-
pH Control: The switch between alkaline and acidic conditions is the engine of the Edman degradation. The alkaline pH in the coupling step ensures the N-terminal amino group is deprotonated and thus nucleophilic enough to attack the PITC.[5][6] The subsequent anhydrous acidic condition is harsh enough to cleave the modified N-terminal residue but not the other peptide bonds.[1][6]
-
Automation: The repetitive and precise nature of the Edman degradation cycle made it an ideal candidate for automation. Automation minimizes cumulative material loss and human error, allowing for the reliable sequencing of longer peptide chains than would be feasible manually.[6][9]
Conclusion: Choosing the Right Tool for the Job
While Sanger's method using FDNP was a foundational technique that proved proteins have defined sequences, its destructive nature and low throughput have rendered it largely obsolete for sequencing applications.[4] It remains a valuable tool in certain contexts for simply identifying the N-terminal residue.
Edman degradation, on the other hand, remains a gold standard for N-terminal sequencing.[7] Its ability to provide highly accurate, residue-by-residue sequence data for the first 30-50 amino acids is invaluable for:
-
Confirming the identity of recombinant proteins.
-
Verifying the N-terminus of newly discovered or purified proteins.[5]
-
Identifying sites of N-terminal post-translational modifications that would block the reaction.[5][6]
While modern techniques like mass spectrometry have become dominant for high-throughput and de novo sequencing of entire proteins, Edman degradation offers unparalleled confidence in determining the exact sequence of the N-terminus, a critical region for protein function and stability.[16] For researchers requiring definitive N-terminal sequence information, Edman degradation remains an essential and powerful technique in the protein scientist's toolkit.
References
-
MetwareBio. Edman Degradation: A Classic Protein Sequencing Technique. [Link]
-
Wikipedia. Edman degradation. [Link]
-
Creative Biolabs. Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. [Link]
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Chemistry LibreTexts. 26.7: The Edman Degradation. [Link]
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PubMed. Protein pico-sequencing with 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate. [Link]
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Creative Biolabs. Unlocking Protein Secrets: The Power of Edman Protein Sequencing. [Link]
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Beijing Baitai Paike Biotechnology Co., Ltd. Advantages and Disadvantages of Edman Degradation in Protein Sequencing. [Link]
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MRC Laboratory of Molecular Biology. 1958 Chemistry Prize – Fred Sanger. [Link]
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ACS Publications. Nobel Prize to Sanger for Protein Work. [Link]
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PubMed. Examination of automated polypeptide sequencing using standard phenyl isothiocyanate reagent and subpicomole high-performance liquid chromatographic analysis. [Link]
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CSIR NET LIFE SCIENCE COACHING. Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. [Link]
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G-Biosciences. DNFB-Sanger's reagent for detection of free amino acids. [Link]
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DNA from the Beginning. Frederick Sanger. [Link]
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The Living Science. The sequence of amino acids in a protein or peptide can be identified by Edman degradat. [Link]
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Shimadzu Scientific Instruments. Theory of Edman Sequencing. [Link]
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NIH. Protein Sequencing, One Molecule at a Time. [Link]
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Plasmidsaurus. A Short History of Sequencing Part 1: from the first proteins to the Human Genome. [Link]
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NHMRC. A revolution in protein sequencing: Case Study. [Link]
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Biology LibreTexts. 6.III: Protein sequencing. [Link]
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Mtoz Biolabs. 4 Steps of Edman Degradation. [Link]
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YouTube. N-terminal analysis of peptides using Sanger's reagent (FDNB) - structure of insulin. [Link]
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MtoZ Biolabs. What Distinguishes Sanger Sequencing from Edman Sequencing. [Link]
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YouTube. A Step-by-Step Guide || How to Sequence Proteins Using Edman Degradation. [Link]
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MetwareBio. What is Protein Sequencing: Significance, Methods, and Applications. [Link]
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CIB (CSIC). Edman Degradation Sample Preparation Protocols. [Link]
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YouTube. 13. Protein Sequencing (Step 3) | Sanger & Edman Sequencing | Determination of N terminal Amino acid. [Link]
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YouTube. Protein Sequencing | Sanger's Method | Edman's Method | Carboxypeptidase Method. [Link]
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Chegg.com. Solved Question: What is the difference between Sanger's. [Link]
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Protocols.io. Sanger Sequencing Preparation and Submission. [Link]
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CD Genomics Blog. Sanger Sequencing: Introduction, Principle, and Protocol. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of 4-Fluoro-3,5-dinitrophenol Analysis with Mass Spectrometry
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of chemical entities is paramount. For a compound like 4-Fluoro-3,5-dinitrophenol (FDNP), a reactive phenol used in various chemical syntheses, ensuring the accuracy of analytical results is not just a matter of good practice—it is a foundational requirement for safety and efficacy. This guide provides an in-depth comparison and procedural walkthrough for the cross-validation of a primary analytical method for FDNP with a mass spectrometry-based approach, ensuring the integrity and trustworthiness of your data.
The Imperative of Cross-Validation in Analytical Chemistry
Before delving into the specifics of FDNP analysis, it is crucial to understand the principle of cross-validation. Cross-validation of an analytical method is the process of verifying that a validated method produces consistent and reliable results when compared to a second, distinct analytical method.[1][2] This is particularly critical in regulated environments to ensure data integrity across different laboratories, instruments, or even slight variations in methodology.[1][3] It serves as a cornerstone of a self-validating system, providing an objective measure of a method's performance and reliability.[1]
This guide will explore the cross-validation of a hypothetical, yet common, primary analytical method for FDNP—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—against a more specific and sensitive method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Primary Analytical Method: HPLC-UV for FDNP Quantification
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a workhorse in many analytical laboratories. Its relative simplicity, robustness, and cost-effectiveness make it an attractive choice for routine analysis. For a chromophore-containing molecule like FDNP, UV detection is a logical and effective means of quantification.
Experimental Protocol: HPLC-UV Method for FDNP
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Standards:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade, with 0.1% formic acid.
-
4-Fluoro-3,5-dinitrophenol (FDNP) reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 30% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 260 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the FDNP reference standard in a 50:50 mixture of Mobile Phase A and B to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Cross-Validation with a Mass Spectrometry-Based Method
While HPLC-UV is a robust technique, its specificity can be limited. Co-eluting impurities with similar UV absorption profiles can lead to inaccurate quantification. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers a significant increase in specificity and sensitivity by measuring the mass-to-charge ratio of the analyte and its fragments.[4][5][6]
The Rationale for Choosing LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an ideal technique for cross-validating the HPLC-UV method for FDNP for several reasons:
-
High Specificity: By monitoring a specific precursor ion (the molecular ion of FDNP) and its characteristic product ions, interference from other compounds is minimized.
-
High Sensitivity: LC-MS/MS can detect and quantify analytes at much lower concentrations than HPLC-UV.
-
Structural Confirmation: The fragmentation pattern provides a high degree of confidence in the identity of the analyte.
Experimental Protocol: LC-MS/MS Method for FDNP
-
Instrumentation:
-
LC-MS/MS system consisting of a UHPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
-
Reagents and Standards:
-
Same as the HPLC-UV method, but with LC-MS grade solvents.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 20% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-). Phenolic compounds readily deprotonate to form negative ions.
-
Precursor Ion (m/z): 183.0 (for [M-H]⁻ of FDNP, C₆H₃FN₂O₅⁻).
-
Product Ions (m/z): Monitor for characteristic fragments. For a related compound, 2,4-dinitrophenol, fragments corresponding to the loss of NO and NO₂ are observed.[7][8] A plausible fragmentation for FDNP would involve similar losses. For this hypothetical method, we will monitor:
-
153.0 (loss of NO)
-
137.0 (loss of NO₂)
-
-
Collision Energy: Optimized for the production of the selected product ions.
-
Visualizing the Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Data Comparison and Acceptance Criteria
The core of the cross-validation process lies in the direct comparison of the results obtained from both methods.[2] The same set of samples, including calibration standards and QCs, should be analyzed using both the HPLC-UV and LC-MS/MS methods.
Data Presentation
The quantitative results should be summarized in a clear and concise table to facilitate comparison.
| Sample ID | HPLC-UV Result (µg/mL) | LC-MS/MS Result (µg/mL) | % Difference |
| LQC | 10.2 | 9.9 | 3.0% |
| MQC | 51.5 | 49.8 | 3.4% |
| HQC | 98.7 | 101.2 | -2.5% |
| Unknown 1 | 25.6 | 24.9 | 2.8% |
| Unknown 2 | 78.9 | 80.1 | -1.5% |
Statistical Analysis and Acceptance Criteria
A common approach for comparing the two methods is to calculate the percentage difference for each sample. The acceptance criterion is typically that the results from the two methods should not differ by more than a predefined percentage, often ±15% or ±20%, depending on the regulatory guidelines and the concentration level.
For a more rigorous comparison, a statistical test such as a paired t-test or Bland-Altman analysis can be employed to assess the agreement between the two methods.
The Role of Derivatization in GC-MS Analysis of Phenols
While this guide focuses on LC-based methods, it is worth noting that Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for the analysis of phenolic compounds.[9][10] However, due to the polar nature of the hydroxyl group, derivatization is often necessary to increase the volatility and thermal stability of phenols for GC analysis.[11][12]
Common derivatization techniques include silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[12] This process makes the molecule more amenable to GC separation and analysis.
Visualizing the Derivatization Process for GC-MS
Caption: General workflow for the GC-MS analysis of phenols involving derivatization.
Conclusion
The cross-validation of an analytical method for a compound like 4-Fluoro-3,5-dinitrophenol is a critical step in ensuring the quality and reliability of analytical data. By comparing a primary method, such as HPLC-UV, with a more specific and sensitive technique like LC-MS/MS, researchers and drug development professionals can have a high degree of confidence in their results. This guide provides a framework for designing and executing such a cross-validation study, emphasizing the importance of detailed protocols, clear data presentation, and robust statistical analysis. The principles outlined here are fundamental to maintaining the highest standards of scientific integrity in analytical chemistry.
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- LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. J Anal Toxicol.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru.
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- Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States. PubMed.
- Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Analysis of Eutectic Bis(2,2-dinitropropyl) Acetal/Formal Degradation Profile: Nontargeted Identification of Antioxidant Derivatives. PubMed Central.
- LITERATURE SEARCH FRAMEWORK FOR DINITROPHENOLS. NCBI.
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- Dinitrophenol (DNP) Fatality Associated with a Falsely Elevated Salicylate Level: a Case Report with Verification of Laboratory Cross Reactivity. PubMed Central.
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- Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube.
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A Comparative Analysis of Dinitrofluorobenzene Isomers for Peptide Labeling: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the precise labeling of peptides is a cornerstone of proteomics and analytical biochemistry. The choice of labeling reagent is critical, directly impacting reaction efficiency, specificity, and the reliability of downstream analysis. Among the array of available reagents, dinitrofluorobenzene (DNFB) isomers, particularly 1-fluoro-2,4-dinitrobenzene (FDNB or Sanger's Reagent), hold a significant place in the history and current practice of peptide chemistry. This guide provides an in-depth comparative analysis of DNFB isomers for peptide labeling, grounded in chemical principles and supported by experimental data, to empower researchers in making informed decisions for their applications.
The Chemistry of Peptide Labeling with Dinitrofluorobenzene Isomers
The utility of DNFB isomers in peptide labeling hinges on the principles of nucleophilic aromatic substitution (S NAr). The electron-withdrawing nature of the nitro (-NO₂) groups makes the aromatic ring electron-deficient and susceptible to attack by nucleophiles, such as the primary amine of a peptide's N-terminus or the side chain of certain amino acids. The fluorine atom, a highly electronegative and thus effective leaving group in S NAr reactions, is displaced by the amine, forming a stable dinitrophenyl (DNP) derivative.[1]
The position of the nitro groups on the benzene ring significantly influences the reactivity of the C-F bond. For a successful S NAr reaction, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.[1] Isomers with nitro groups meta to the fluorine atom are significantly less reactive and generally unsuitable for peptide labeling under standard conditions.
This guide will focus on the comparative analysis of the most relevant and reactive isomers:
-
1-Fluoro-2,4-dinitrobenzene (2,4-DNFB or Sanger's Reagent): The most well-known and widely used isomer.
-
1-Fluoro-2,6-dinitrobenzene (2,6-DNFB): A less common but viable alternative.
-
1-Fluoro-3,5-dinitrobenzene (3,5-DNFB): An isomer with distinct electronic properties.
Comparative Analysis of DNFB Isomers
Reactivity and Reaction Kinetics
The rate of reaction of DNFB isomers with the amino groups of peptides is a critical performance parameter. This is governed by the electronic and steric environment of the carbon atom bonded to the fluorine.
1-Fluoro-2,4-dinitrobenzene (2,4-DNFB): The presence of nitro groups at both the ortho and para positions provides strong activation for nucleophilic attack. This dual activation leads to a high reaction rate with primary amines at the N-terminus of peptides under mild alkaline conditions (pH 8-9).[2] Kinetic studies have been performed on the reaction of 2,4-DNFB with various amino acids. For instance, the reaction with glycine in water demonstrates a clear pH dependence, with the rate increasing as the amino group becomes deprotonated.[3]
1-Fluoro-2,6-dinitrobenzene (2,6-DNFB): With two nitro groups in the ortho positions, 2,6-DNFB is also highly activated towards nucleophilic substitution. However, the two bulky nitro groups flanking the reaction center introduce significant steric hindrance. This steric hindrance can decrease the reaction rate compared to 2,4-DNFB, particularly with bulkier amino acid side chains at the N-terminus.
1-Fluoro-3,5-dinitrobenzene (3,5-DNFB): In this isomer, both nitro groups are meta to the fluorine atom. As a result, they cannot effectively stabilize the Meisenheimer intermediate through resonance. This leads to a significantly lower reactivity towards nucleophilic attack compared to the 2,4- and 2,6-isomers. Consequently, 3,5-DNFB is not a practical choice for routine peptide labeling under standard conditions.
| Reagent | Nitro Group Positions | Electronic Activation | Steric Hindrance | Expected Reactivity |
| 1-Fluoro-2,4-dinitrobenzene | Ortho, Para | High | Moderate | High |
| 1-Fluoro-2,6-dinitrobenzene | Ortho, Ortho | High | High | Moderate to High |
| 1-Fluoro-3,5-dinitrobenzene | Meta, Meta | Low | Low | Very Low |
Specificity and Side Reactions
While the primary target for DNFB labeling is the N-terminal α-amino group of a peptide, side reactions can occur with nucleophilic amino acid side chains. Understanding the specificity of each isomer is crucial for accurate data interpretation.
1-Fluoro-2,4-dinitrobenzene (2,4-DNFB): Besides the N-terminus, 2,4-DNFB is known to react with the ε-amino group of lysine, the imidazole ring of histidine, the phenolic hydroxyl group of tyrosine, and the sulfhydryl group of cysteine.[4] The extent of these side reactions is pH-dependent. For instance, the labeling of the lysine side chain is more prominent at higher pH values.[5]
1-Fluoro-2,6-dinitrobenzene (2,6-DNFB): Due to the increased steric hindrance from the two ortho nitro groups, 2,6-DNFB is expected to exhibit greater selectivity for the less sterically hindered N-terminal α-amino group over the more crowded side chains of amino acids like lysine. This could be an advantage when specific N-terminal labeling is desired with minimal modification of internal residues.
Side Reaction Potential:
-
Lysine (ε-amino group): High with 2,4-DNFB, likely lower with 2,6-DNFB.
-
Histidine (imidazole ring): Possible with 2,4-DNFB.
-
Tyrosine (phenolic group): Possible with 2,4-DNFB.
-
Cysteine (sulfhydryl group): High with 2,4-DNFB.
Experimental Protocols and Methodologies
The following sections provide detailed protocols for peptide labeling using DNFB isomers and subsequent analysis.
General Peptide Labeling Protocol
This protocol is a starting point and may require optimization based on the specific peptide and downstream application.
Materials:
-
Peptide sample
-
1-Fluoro-2,4-dinitrobenzene (or other isomer) solution (e.g., 1% w/v in ethanol)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (6 M) for hydrolysis (optional)
Procedure:
-
Dissolution: Dissolve the peptide sample in the sodium bicarbonate buffer.
-
Labeling Reaction: Add an excess of the DNFB isomer solution to the peptide solution. The reaction is typically carried out at room temperature for 1-2 hours or at 40°C for 1 hour.[2]
-
Precipitation: Acidify the reaction mixture to precipitate the DNP-peptide.
-
Washing: Wash the precipitate with water, followed by ethanol and diethyl ether to remove unreacted reagent and byproducts.
-
Drying: Dry the labeled peptide under vacuum.
Caption: General workflow for peptide labeling with DNFB isomers.
N-Terminal Amino Acid Analysis (Sanger's Method)
This protocol is for the identification of the N-terminal amino acid.
Procedure:
-
Labeling: Perform the peptide labeling as described in section 3.1.
-
Hydrolysis: Completely hydrolyze the DNP-peptide using 6 M HCl at 110°C for 12-24 hours in a sealed, evacuated tube. This cleaves all peptide bonds but leaves the DNP-amino acid bond intact.[6]
-
Extraction: Extract the DNP-amino acid into an organic solvent (e.g., diethyl ether). The unlabeled amino acids will remain in the aqueous acidic phase.
-
Analysis: Identify the DNP-amino acid by chromatography (e.g., HPLC or TLC) by comparing its retention time or R f value to that of known DNP-amino acid standards.[7]
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A Comparative Guide to Amine-Reactive Reagents: Assessing the Specificity of 4-Fluoro-3,5-dinitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specific chemical modification of proteins and peptides is a cornerstone of modern biochemical research and drug development. Among the various functional groups targeted for labeling, the primary amino group, present at the N-terminus of polypeptides and on the side chain of lysine residues, is of paramount importance. The ability to selectively label these amino groups enables a wide range of applications, from protein sequencing and quantification to the development of antibody-drug conjugates.
This guide provides an in-depth technical assessment of 4-Fluoro-3,5-dinitrophenol (FDNP) as a reagent for labeling amino groups. While a plethora of amine-reactive reagents exist, a thorough understanding of their specificity is crucial for the generation of reliable and reproducible experimental data. Here, we will compare the predicted reactivity and specificity of FDNP with two widely used and well-characterized reagents: 1-Fluoro-2,4-dinitrobenzene (DNFB), famously known as Sanger's reagent, and Ninhydrin. This comparison will be grounded in the fundamental principles of organic chemistry and supported by available experimental data for analogous compounds, providing a framework for researchers to evaluate the potential utility of FDNP in their work.
The Chemistry of Amine Labeling by Fluoronitrobenzene Derivatives
The reactivity of fluoronitrobenzene compounds with amines is governed by a well-understood mechanism known as nucleophilic aromatic substitution (SNAr). In this reaction, the electron-rich amine acts as a nucleophile, attacking the electron-deficient aromatic ring at the carbon atom bearing the fluorine atom. The fluorine then departs as a fluoride ion, resulting in the formation of a stable carbon-nitrogen bond.
The key to this reaction is the "activation" of the benzene ring by strongly electron-withdrawing groups, such as nitro groups (-NO₂). These groups pull electron density away from the aromatic ring, making it more susceptible to nucleophilic attack. The position of these nitro groups relative to the fluorine atom significantly influences the reactivity of the compound.
In the case of 1-Fluoro-2,4-dinitrobenzene (DNFB) , the nitro groups are located at the ortho and para positions relative to the fluorine. This positioning allows for the effective delocalization of the negative charge of the intermediate Meisenheimer complex, thereby stabilizing the transition state and accelerating the reaction.[1]
For 4-Fluoro-3,5-dinitrophenol (FDNP) , the two nitro groups are situated meta to the fluorine atom. While still exerting a strong electron-withdrawing inductive effect, their ability to stabilize the intermediate through resonance is diminished compared to the ortho/para arrangement in DNFB. Consequently, it can be predicted that FDNP will be a less reactive aminolabeling reagent than DNFB under identical conditions. The presence of the hydroxyl group on FDNP can also influence its reactivity and solubility.
Reagent Profiles
4-Fluoro-3,5-dinitrophenol (FDNP)
-
Structure and Predicted Reactivity: FDNP possesses a fluorine atom activated by two meta-directing nitro groups and a hydroxyl group. Based on the principles of nucleophilic aromatic substitution, the meta-positioning of the nitro groups suggests a lower reactivity towards amines compared to DNFB.[2] The hydroxyl group may modulate the reagent's solubility and could potentially participate in side reactions under certain conditions.
-
Potential for Specificity: The reduced reactivity of FDNP could potentially be advantageous, offering a greater degree of control over the labeling reaction and possibly enhanced specificity for more nucleophilic amino groups. However, this remains to be experimentally validated.
1-Fluoro-2,4-dinitrobenzene (DNFB, Sanger's Reagent)
-
Established Reactivity and Applications: DNFB is a highly reactive reagent that has been instrumental in protein chemistry, most notably in Frederick Sanger's pioneering work on sequencing the insulin molecule.[3][4][5] It readily reacts with the N-terminal α-amino group of peptides and the ε-amino group of lysine residues under mildly alkaline conditions.[1]
-
Specificity and Side Reactions: While highly reactive with primary amines, DNFB is also known to react with other nucleophilic side chains, including the thiol group of cysteine, the imidazole ring of histidine, and the phenolic hydroxyl group of tyrosine, particularly at higher pH values.[6]
Ninhydrin
-
Reaction Mechanism: Ninhydrin reacts with primary and secondary amines through a different mechanism involving oxidative deamination.[7][8] This reaction produces a characteristic deep purple color, known as Ruhemann's purple, which is widely used for the quantitative colorimetric analysis of amino acids.[9]
-
Broad Reactivity: Ninhydrin is a less specific reagent compared to the fluoronitrobenzene derivatives, as it reacts with almost all primary amino acids to produce the same chromophore.[10][11] It is therefore not suitable for selective labeling of specific residues within a protein.
Comparative Analysis of Amine-Reactive Reagents
| Feature | 4-Fluoro-3,5-dinitrophenol (FDNP) (Predicted) | 1-Fluoro-2,4-dinitrobenzene (DNFB) | Ninhydrin |
| Reaction Mechanism | Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Aromatic Substitution (SNAr) | Oxidative Deamination |
| Primary Target | Primary amines (α- and ε-amino groups) | Primary amines (α- and ε-amino groups) | Primary and secondary amines |
| Relative Reactivity | Moderate (predicted to be lower than DNFB) | High | High (with heating) |
| Specificity for Amines | Potentially higher than DNFB due to lower reactivity | Good, but with known off-target reactivity | Low, reacts with most primary amines |
| Side Reactions | Possible reaction with other nucleophiles | Cysteine, Histidine, Tyrosine | Limited side reactions reported |
| Optimal pH | Mildly alkaline (predicted) | Mildly alkaline (pH 8-9)[1] | Neutral to slightly acidic (with heating)[7] |
| Detection Method | UV-Vis spectrophotometry (yellow product) | UV-Vis spectrophotometry (yellow product) | Colorimetry (purple/yellow product)[9] |
| Key Applications | Potential for controlled protein labeling | N-terminal sequencing, peptide mapping[5] | Quantitative amino acid analysis[8] |
Experimental Protocols
Assessing the Specificity of an Amine-Reactive Reagent (General Protocol)
This protocol is designed as a self-validating system to determine the specificity of a new amine-reactive reagent like FDNP.
1. Preparation of Reactants:
- Prepare a stock solution of the amine-reactive reagent (e.g., 10 mM FDNP or DNFB in a suitable organic solvent like ethanol or DMSO).
- Prepare a stock solution of a model peptide (e.g., a hexapeptide containing a variety of amino acid residues, including Lys, Cys, His, and Tyr) at a concentration of 1 mg/mL in a reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).
- Prepare a mixture of standard amino acids (e.g., 1 mM each of all 20 common amino acids) in the same reaction buffer.
2. Labeling Reaction:
- To 100 µL of the peptide solution, add a 10-fold molar excess of the amine-reactive reagent stock solution.
- In a separate tube, add the same amount of the reagent to 100 µL of the amino acid mixture.
- Incubate the reactions at room temperature for 1-2 hours with gentle mixing.
3. Quenching the Reaction:
- Add a small amount of a primary amine-containing buffer (e.g., Tris buffer) to quench any unreacted reagent.
4. Analysis of Labeled Products:
- Analyze the reaction mixtures by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV-Vis detection at a wavelength appropriate for the labeled product (e.g., ~360 nm for DNP derivatives).
- Compare the chromatograms of the labeled peptide and amino acid mixtures to a control (unlabeled) sample.
- Identify the modified amino acids by comparing their retention times to those of known standards or by collecting fractions for mass spectrometry analysis.
5. Interpretation of Results:
- The appearance of new peaks in the chromatogram of the labeled sample corresponding to modified amino acids indicates a reaction has occurred.
- The relative peak areas can be used to estimate the extent of labeling for each reactive amino acid, thus providing a measure of the reagent's specificity.
Standard Protocol for N-terminal Labeling with DNFB
This protocol is adapted from established methods for protein sequencing.[5]
1. Sample Preparation:
- Dissolve the peptide or protein sample (e.g., 1 mg) in 1 mL of 50 mM sodium bicarbonate buffer, pH 8.5.
2. Labeling Reaction:
- Add a 5-fold molar excess of a 1% (w/v) solution of DNFB in ethanol to the protein solution.
- Incubate the reaction for 1 hour at 40°C with constant stirring. The solution will turn yellow upon reaction.
3. Hydrolysis:
- After the reaction, remove the solvent by vacuum centrifugation.
- Add 1 mL of 6 M HCl to the dried sample.
- Hydrolyze the peptide bonds by heating at 110°C for 18-24 hours in a sealed, evacuated tube.
4. Identification of the DNP-amino acid:
- After hydrolysis, extract the yellow DNP-amino acid into an organic solvent (e.g., ether).
- Identify the DNP-amino acid by chromatography (e.g., TLC or HPLC) by comparing its migration or retention time to that of known DNP-amino acid standards.[4]
Ninhydrin Test for Amino Acids
This is a classic qualitative test for the presence of amino acids.[7]
1. Sample Preparation:
- Prepare a dilute solution of the sample to be tested (e.g., 1 mg/mL) in water or a suitable buffer.
2. Reaction:
- To 1 mL of the sample solution in a test tube, add 2-3 drops of a 0.2% solution of ninhydrin in ethanol.
- Heat the mixture in a boiling water bath for 2-5 minutes.
3. Observation:
- A positive test for a primary amino acid is indicated by the formation of a deep purple color (Ruhemann's purple).
- Proline and other secondary amines will produce a yellow-orange color.
Visualizing the Chemistry
Caption: General mechanism of nucleophilic aromatic substitution for fluoronitrobenzene reagents.
Caption: Experimental workflow for determining the specificity of an amine-reactive reagent.
Conclusion
The selective labeling of amino groups is a critical technique in protein science. While 1-Fluoro-2,4-dinitrobenzene (DNFB) and Ninhydrin are well-established reagents with defined applications, the exploration of new reagents with potentially different reactivity and specificity profiles is essential for advancing the field. Based on fundamental principles of organic chemistry, 4-Fluoro-3,5-dinitrophenol (FDNP) is predicted to be a less reactive, and therefore potentially more selective, amine-labeling reagent than the widely used DNFB.
This guide has provided a theoretical framework for understanding the potential of FDNP and has outlined a clear experimental path for its validation. It is imperative for researchers to recognize that theoretical predictions must be substantiated by rigorous experimental data. The protocols described herein offer a robust system for such validation. By systematically assessing the specificity of new reagents like FDNP, the scientific community can expand its toolkit for the precise chemical modification of biomolecules, paving the way for new discoveries and therapeutic innovations.
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M. J. Plater, K. Harrison, and T. Gelbrich, "2‐Fluoro‐1,3‐diamino‐4,6‐dinitrobenzene (ZXC‐7) and 2‐Fluoro‐1,3,5‐triamino‐4,6‐dinitrobenzene (ZXC‐8): Thermally Stable Explosives with Outstanding Properties," Propellants, Explosives, Pyrotechnics, vol. 45, no. 8, pp. 1246-1253, 2020. [Online]. Available: [Link]
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A Senior Application Scientist's Guide to the Quantitative Accuracy of Amine-Reactive Assays
For fellow researchers, scientists, and professionals in drug development, the precise quantification of proteins and peptides is a foundational requirement for robust and reproducible results. The choice of quantification assay can significantly impact experimental outcomes, influencing everything from enzymatic activity calculations to stoichiometric analyses of protein complexes.
This guide provides an in-depth comparison of classical and contemporary methods for quantifying amine-containing molecules. We will focus on assays based on derivatization reagents, with a primary examination of the venerable 1-Fluoro-2,4-dinitrobenzene (FDNB or Sanger's Reagent) . While the topic specified 4-Fluoro-3,5-dinitrophenol, literature and common laboratory practice overwhelmingly point to 1-Fluoro-2,4-dinitrobenzene as the standard reagent for this class of assay; we will therefore proceed with the assumption that this is the intended subject of our analysis.
We will objectively compare the FDNB-based methodology with two widely adopted alternatives: the o-Phthaldialdehyde (OPA) fluorescence assay and the Bicinchoninic Acid (BCA) colorimetric assay. Our analysis will be grounded in the principles of analytical method validation, providing the necessary framework to assess and ensure the trustworthiness of your quantitative data.
Chapter 1: The Principle of FDNB (Sanger's Reagent) in Quantitative Analysis
Developed by Frederick Sanger in his Nobel Prize-winning work on the structure of insulin, 1-Fluoro-2,4-dinitrobenzene (FDNB) was a pioneering tool for protein sequencing.[1][2][3] The core of this methodology lies in a nucleophilic aromatic substitution reaction.
Mechanism of Action: Under mildly alkaline conditions (pH ~8-9), the N-terminal α-amino group of a peptide, and the ε-amino group of lysine residues, are deprotonated and act as strong nucleophiles.[3] These primary amines attack the electron-deficient benzene ring of FDNB at the carbon-fluorine bond, displacing the fluoride ion. This reaction forms a highly stable 2,4-dinitrophenyl (DNP) derivative, which is characteristically yellow and exhibits strong absorbance, making it suitable for spectrophotometric quantification.[3]
Because the DNP-amino acid bond is stable to acid hydrolysis, the entire polypeptide can be broken down into its constituent amino acids, and the tagged N-terminal amino acid can be identified and quantified, typically by chromatography.[1][4]
Caption: FDNB reacts with the primary amine of a peptide's N-terminus.
Chapter 2: Experimental Protocols
To ensure scientific integrity, any protocol must be self-validating. This means incorporating controls and standards that verify the assay's performance within your specific experimental context.
FDNB-Based Quantification via HPLC (N-Terminal Quantification)
This protocol describes the quantification of a specific peptide in a purified sample by derivatizing its N-terminus, followed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Rationale: This method provides high specificity and accuracy for purified samples where the analyte has a known primary amine structure.
Step-by-Step Methodology:
-
Preparation of Standards: Prepare a standard curve using a highly pure, known concentration of the target peptide (or a closely related standard) from 0 µM to 100 µM in the same buffer as the unknown samples.
-
Reagent Preparation:
-
Derivatization Buffer: 100 mM Sodium Bicarbonate, pH 8.5.
-
FDNB Solution: 100 mM FDNB in acetonitrile. Prepare fresh and protect from light.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 50 µL of the standard or unknown sample with 100 µL of Derivatization Buffer.
-
Add 50 µL of FDNB Solution. The causality here is to ensure FDNB is in molar excess to drive the reaction to completion.
-
Incubate at 40°C for 60 minutes in the dark. The elevated temperature increases the reaction rate.
-
-
Reaction Quenching: Add 10 µL of 1 M HCl to quench the reaction by protonating any remaining free amines and stopping the reaction with FDNB.
-
Sample Analysis:
-
Inject 20 µL of the final solution into an HPLC system equipped with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Detection: Monitor the absorbance at 360 nm, the characteristic wavelength for DNP derivatives.
-
-
Quantification: Integrate the peak area corresponding to the DNP-peptide. Construct a standard curve by plotting peak area against the known concentrations of the standards. Determine the concentration of the unknown samples from this curve.
Alternative Protocol 1: o-Phthaldialdehyde (OPA) Assay
The OPA assay is a rapid and highly sensitive method for quantifying primary amines, resulting in a fluorescent product.[5]
Rationale: OPA is ideal for high-throughput applications and for samples where high sensitivity is required. It is often used to measure the extent of proteolysis or for quantifying amino acids.[5]
Step-by-Step Methodology:
-
Reagent Preparation:
-
OPA Reagent: Dissolve OPA in a borate buffer (pH 9.5) and add a thiol, such as 2-mercaptoethanol. Many commercial kits are available. The thiol is essential for the formation of the fluorescent isoindole derivative.
-
-
Assay Procedure (96-well plate format):
-
Pipette 10 µL of each standard (e.g., a standard amino acid like serine) and unknown sample into separate wells.
-
Add 200 µL of the OPA Reagent to each well.
-
Incubate for 2 minutes at room temperature, protected from light. The reaction is nearly instantaneous.[5]
-
Measure fluorescence using a microplate reader with an excitation wavelength of ~340 nm and an emission wavelength of ~455 nm.
-
-
Quantification: Subtract the blank reading and plot a standard curve of fluorescence versus concentration to determine the concentration of the unknown samples.
Alternative Protocol 2: Bicinchoninic Acid (BCA) Assay
The BCA assay is a robust colorimetric method for determining total protein concentration.[6][7]
Rationale: The BCA assay is highly popular due to its simplicity, sensitivity, and, most importantly, its compatibility with samples containing detergents and denaturants, which interfere with many other assays.[6][8]
Step-by-Step Methodology:
-
Principle: This is a two-step process. First, under alkaline conditions, peptide bonds reduce Cu²⁺ ions to Cu¹⁺. The amount of reduction is proportional to the amount of protein.[9] Second, two molecules of bicinchoninic acid chelate with each Cu¹⁺ ion, forming an intense purple complex that absorbs light at 562 nm.[7][9]
-
Reagent Preparation: Prepare a Working Reagent by mixing BCA Reagent A and Reagent B (a copper (II) sulfate solution) at a 50:1 ratio. This solution should be a clear green color and is best prepared fresh.
-
Assay Procedure (96-well plate format):
-
Pipette 25 µL of each standard (typically Bovine Serum Albumin, BSA) and unknown sample into separate wells.[9]
-
Add 200 µL of the BCA Working Reagent to each well and mix thoroughly.
-
Cover the plate and incubate at 37°C for 30 minutes.[8]
-
Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[9]
-
-
Quantification: Subtract the average absorbance of the blank from all other readings. Plot the standard curve and determine the protein concentration of the unknown samples.
Chapter 3: Quantitative Accuracy and Performance Comparison
The "accuracy" of an assay is a multifaceted characteristic defined by several performance parameters. A trustworthy method is not just accurate but also precise, sensitive, and robust. The following table summarizes these key metrics, which must be validated in your laboratory for your specific application.[10][11][12][13]
| Parameter | FDNB-Based HPLC Assay | o-Phthaldialdehyde (OPA) Assay | Bicinchoninic Acid (BCA) Assay |
| Principle | Covalent derivatization of primary amines (N-termini, Lys) followed by chromatographic separation and UV detection.[1][2] | Derivatization of primary amines with a thiol to form a fluorescent isoindole derivative.[5] | Two-step: Reduction of Cu²⁺ to Cu¹⁺ by peptide bonds, followed by colorimetric chelation of Cu¹⁺ by BCA.[7][9] |
| Specificity | High for primary amines. HPLC separation provides very high specificity for the target DNP-analyte. | Specific for primary amines. Does not react with secondary amines (e.g., proline) unless modified. | Reacts primarily with peptide backbones. Also reacts with Cys, Tyr, and Trp residues, leading to some protein-to-protein variability. |
| Accuracy | High, contingent on the purity of the standard. Recovery is typically >95% in validated HPLC methods. | High. Studies have shown accuracy between 87-100% for specific applications.[14][15] | Good. Less protein-to-protein variation than dye-binding assays but can be influenced by non-protein reducing agents. |
| Precision (%RSD) | Excellent. Typically <2% for intra-assay precision in validated HPLC methods.[16] | Very good. Typically <5% for intra-assay precision. | Good. Typically <10% for intra-assay precision. |
| Sensitivity (LOD) | Moderate. Dependent on the molar extinction coefficient of the DNP derivative and detector performance (low pmol range). | Excellent. Highly sensitive due to fluorescence detection (low pmol to high fmol range).[17] | High. Standard assay range is ~20-2000 µg/mL; micro-BCA versions can detect as low as 0.5 µg/mL.[7][8] |
| Interfering Substances | Nucleophilic compounds, primary amine-containing buffers (e.g., Tris). | Primary amine-containing buffers (Tris, glycine), ammonia. | Reducing agents (DTT, BME), chelating agents (EDTA), lipids, and compounds that reduce copper. |
| Throughput | Low. Limited by HPLC run times. | High. Rapid reaction allows for fast, 96-well plate-based analysis. | High. Easily adaptable to 96-well plate format. |
| Advantages | Robust, stable derivative. High specificity when coupled with HPLC. Historically significant.[3] | Very fast, extremely sensitive, good for high-throughput screening. | Tolerant of most detergents, easy to perform, stable endpoint color.[6][8] |
| Disadvantages | Low throughput, requires HPLC, involves hazardous reagents, less sensitive than fluorescence methods. | Signal can be unstable over time, reagent is light-sensitive, does not detect secondary amines. | Susceptible to reducing agents, some protein-to-protein variability, requires incubation step. |
Chapter 4: Trustworthiness Through Self-Validation
For your data to be trustworthy, the chosen assay must be validated for its intended purpose in your hands. Regulatory guidelines, such as those from the ICH, provide a framework for this process.[11][16] A self-validating system demonstrates that the protocol performs as expected under the actual conditions of use.
Core Validation Parameters:
-
Accuracy: Assessed by analyzing a sample with a known concentration (a certified reference material or spiked sample) and comparing the measured value to the true value.
-
Precision:
-
Repeatability (Intra-assay): The variation observed when the same sample is analyzed multiple times by the same analyst on the same day with the same equipment.
-
Intermediate Precision (Inter-assay): The variation observed when the assay is performed by different analysts on different days using different equipment.
-
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present (e.g., buffer components, impurities).
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Linearity & Range: The concentration range over which the assay response is directly proportional to the analyte concentration.
Caption: A logical workflow for analytical method validation.
Conclusion
Choosing the right quantitative assay requires a deep understanding of not only the protocol but also the underlying chemistry and performance characteristics.
-
The FDNB-based HPLC assay , while lower in throughput, offers excellent specificity and is a powerful tool for the precise quantification of a known, purified peptide or protein.
-
The OPA assay is the method of choice for high-throughput, sensitive applications involving primary amines, such as screening enzyme inhibitor libraries or assessing proteolytic activity.
-
The BCA assay remains the workhorse for general-purpose total protein quantification due to its robustness, detergent compatibility, and ease of use.
Ultimately, the quantitative accuracy of any of these methods is not inherent to the reagents but is established through rigorous, in-lab validation. By understanding the principles outlined in this guide and adopting a validation-focused mindset, researchers can ensure the integrity of their data and the success of their scientific endeavors.
References
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Retrieved from [Link]
-
G-Biosciences. (2019). DNFB-Sanger's reagent for detection of free amino acids. G-Biosciences. Retrieved from [Link]
-
ijarsct. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. ijarsct. Retrieved from [Link]
-
Wikipedia. (n.d.). Bicinchoninic acid assay. Wikipedia. Retrieved from [Link]
-
Church, F. C., Swaisgood, H. E., Porter, D. H., & Catignani, G. L. (1983). An o-phthalaldehyde spectrophotometric assay for proteinases. Journal of Dairy Science, 66(6), 1219–1227. Retrieved from [Link]
-
G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay. G-Biosciences. Retrieved from [Link]
-
Wu, Y., Wang, Y., & Li, S. (2012). Use of o-phthalaldehyde assay to determine protein contents of Alhydrogel-based vaccines. Journal of Immunological Methods, 375(1-2), 128–134. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Use of o-phthalaldehyde assay to determine protein contents of Alhydrogel-based vaccines. ResearchGate. Retrieved from [Link]
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-37. Retrieved from [Link]
-
Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene. Wikipedia. Retrieved from [Link]
-
Sdfine. (n.d.). 1-FLUORO-2,4-DINITROBENZENE AR (2,4-dinitro-1-flurobenzene AR) (Sanger's reagent)(0-8°c). Sdfine. Retrieved from [Link]
-
Al-Howsawy, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research, 2007(10), 578-580. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Creative Biolabs. Retrieved from [Link]
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PubChem. (n.d.). Dinitrofluorobenzene. PubChem. Retrieved from [Link]
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A Guide to the Inter-Laboratory Validation of Analytical Protocols Using 4-Fluoro-3,5-dinitrophenol (FDNP)
This guide provides a comprehensive framework for designing, executing, and interpreting an inter-laboratory validation study for an analytical method utilizing 4-Fluoro-3,5-dinitrophenol (FDNP). As no standardized, validated protocols for this specific reagent currently exist in the public domain, this document establishes a foundational methodology. We will use a hypothetical, yet scientifically robust, protocol for the quantification of a primary amine via High-Performance Liquid Chromatography (HPLC) as a case study. This guide is intended for researchers, analytical development scientists, and quality control professionals seeking to establish a new analytical procedure to the highest standards of robustness and reproducibility.
Introduction: The Role of FDNP and the Imperative of Inter-Laboratory Validation
4-Fluoro-3,5-dinitrophenol (FDNP) is a fluorinated nitroaromatic compound. Structurally, it is an analogue of 1-fluoro-2,4-dinitrobenzene (DNFB), famously known as Sanger's reagent.[1] Such reagents are invaluable in analytical chemistry for their ability to undergo a nucleophilic aromatic substitution reaction with primary and secondary amines, such as those found in amino acids and peptides.[2][3] This reaction covalently attaches the dinitrophenyl group to the analyte, forming a stable derivative. The key benefit is that this derivative possesses a strong chromophore, making it easily detectable by UV-Vis spectrophotometry, typically around 360-380 nm.[4][5] This process of chemical modification to enhance analytical detection is known as derivatization.[4]
While a single laboratory can develop and validate a method to ensure it is fit for its initial purpose, its true reliability and robustness are only confirmed when the method is transferred to other laboratories. An inter-laboratory validation study is the ultimate test of a method's transferability, providing objective evidence that the procedure is well-written, unambiguous, and consistently produces accurate and precise results regardless of the laboratory, equipment, or analyst.[6] Regulatory bodies such as the International Council for Harmonisation (ICH) consider reproducibility, assessed through inter-laboratory trials, a key validation characteristic for the standardization of analytical procedures.[7]
This guide will, therefore, not compare pre-existing data, but rather will establish a gold-standard template for conducting such a comparison.
A Representative Protocol: Quantification of Glycine using FDNP Derivatization and HPLC-UV
To illustrate the validation process, we propose the following analytical method. This protocol will serve as the official procedure to be followed by all participating laboratories in our hypothetical inter-laboratory study.
Objective
To quantify the concentration of glycine in an aqueous buffer solution by pre-column derivatization with FDNP, followed by separation and detection using reverse-phase HPLC with UV detection.
Materials and Reagents
-
Glycine reference standard (≥99% purity)
-
4-Fluoro-3,5-dinitrophenol (FDNP, ≥98% purity)
-
Sodium Bicarbonate (NaHCO₃), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Ultrapure Water (18.2 MΩ·cm)
Detailed Experimental Protocol
Step 1: Preparation of Solutions
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of ultrapure water. Mix thoroughly.
-
Mobile Phase B (0.1% TFA in ACN): Add 1.0 mL of TFA to 1000 mL of ACN. Mix thoroughly.
-
Reaction Buffer (100 mM Sodium Bicarbonate, pH ~8.5): Dissolve 0.84 g of NaHCO₃ in 100 mL of ultrapure water.
-
FDNP Derivatization Reagent (10 mg/mL): Dissolve 100 mg of FDNP in 10 mL of ACN. Prepare this solution fresh daily.
-
Glycine Stock Standard (1 mg/mL): Accurately weigh and dissolve 25 mg of glycine in 25.0 mL of ultrapure water.
-
Working Standards: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the Glycine Stock Standard with ultrapure water.
Step 2: Sample and Standard Derivatization
-
In separate 1.5 mL microcentrifuge tubes, add 100 µL of each working standard, quality control (QC) sample, or unknown sample.
-
Add 200 µL of the Reaction Buffer to each tube.
-
Add 400 µL of the FDNP Derivatization Reagent to each tube.
-
Vortex each tube for 10 seconds.
-
Incubate the tubes in a heating block at 60°C for 45 minutes.
-
After incubation, allow the tubes to cool to room temperature.
-
Add 300 µL of Mobile Phase A to each tube to quench the reaction and dilute the sample. Vortex to mix.
-
Transfer the final solution to an HPLC vial for analysis.
Step 3: HPLC-UV Chromatographic Conditions
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 80 20 15.0 40 60 16.0 80 20 | 20.0 | 80 | 20 |
Step 4: Quantification
-
Generate a calibration curve by plotting the peak area of the derivatized glycine standard against its concentration.
-
Perform a linear regression on the calibration curve. The correlation coefficient (r²) must be ≥ 0.995.
-
Determine the concentration of glycine in QC and unknown samples by interpolating their peak areas from the calibration curve.
Designing the Inter-Laboratory Validation Study
A successful inter-laboratory study hinges on a meticulously planned design. The objective is to assess the method's performance across a representative range of conditions it is likely to encounter in practice.[8]
Study Design Overview
The overall workflow for designing and executing the study is depicted below.
Caption: Workflow for the Inter-Laboratory Validation Study.
Key Components
-
Study Coordinator: A central body responsible for designing the protocol, preparing and distributing samples, and analyzing the final data.
-
Participating Laboratories: A minimum of eight qualified laboratories should be recruited. Each must have the required instrumentation (HPLC-UV), software, and experienced analysts.
-
Test Materials: The study coordinator will prepare and distribute a validation kit to each laboratory containing:
-
High-purity FDNP reagent from a single lot.
-
High-purity Glycine reference standard from a single lot.
-
Identical, homogenous, and stable test samples. This should include a blank matrix (buffer) and the matrix spiked with glycine at three different concentration levels (low, medium, high).
-
-
Data Reporting: A standardized template must be provided for data submission to ensure consistency. This should include raw peak areas, calculated concentrations, and chromatograms.
Performance Characteristics: Data Analysis and Comparison
Upon receiving the data from all participating laboratories, the study coordinator performs a statistical analysis to evaluate the method's performance characteristics as defined by the ICH Q2(R1) guideline.[9]
Summary of Validation Parameters and Hypothetical Results
The following table summarizes the key validation parameters, their purpose, and a set of plausible, hypothetical results from an 8-laboratory study.
| Parameter | Purpose | Acceptance Criterion | Hypothetical Result (Across 8 Labs) | Outcome |
| Specificity | To ensure the signal is from the analyte only. | No interfering peaks at the retention time of derivatized glycine in blank samples. | All labs reported no significant peaks in the blank matrix. | PASS |
| Linearity (r²) | To demonstrate a proportional response to concentration. | r² ≥ 0.995 | Average r² = 0.998 (Range: 0.996 - 0.999) | PASS |
| Accuracy (% Recovery) | To measure the closeness of results to the true value. | 98.0% - 102.0% recovery | Low: 99.5%; Mid: 100.2%; High: 99.1% (Mean values) | PASS |
| Repeatability (RSDr) | Intra-lab precision over a short time. | RSDr ≤ 2.0% | Low: 1.8%; Mid: 1.2%; High: 1.1% (Highest reported) | PASS |
| Reproducibility (RSDR) | Inter-lab precision, the key outcome of the study. | Evaluated by HorRat value. | Low: 8.5%; Mid: 6.2%; High: 5.5% | See Table 2 |
| LOQ | The lowest concentration quantifiable with accuracy/precision. | S/N ≥ 10; Accuracy & Precision criteria met. | 5.0 µg/mL (Lowest level validated) | PASS |
Table 1: Summary of Validation Parameters and Hypothetical Inter-Laboratory Study Results.
Deep Dive: Reproducibility and the Horwitz Ratio (HorRat)
Reproducibility (RSDR) is the most critical parameter in an inter-laboratory study. It measures the precision of the method across different laboratories, encompassing variations in analysts, equipment, and environment.[10] A simple %RSDR value can be difficult to interpret without context. The Horwitz Ratio (HorRat) is a powerful normalized performance parameter that compares the experimentally observed reproducibility (RSDR) to a predicted, acceptable level of reproducibility (PRSDR) for a method at a given analyte concentration.[11][12]
The Predicted RSDR is calculated using the Horwitz Equation: PRSDR (%) = 2 * C⁻⁰.¹⁵ where C is the concentration expressed as a mass fraction (e.g., 50 µg/mL = 50 x 10⁻⁶).
The HorRat value is then: HorRat = RSDR / PRSDR
The general acceptance range for the HorRat value is 0.5 to 2.0 .[13][14]
-
HorRat < 0.5: May indicate excellent precision, but can also suggest unreported averaging or a non-representative study.
-
0.5 ≤ HorRat ≤ 2.0: The method's reproducibility is acceptable for the given analyte level.
-
HorRat > 2.0: The method shows poor between-laboratory precision and may be unreliable. This could be due to an ambiguous protocol, sample instability, or other systematic issues.[12]
Caption: Decision Logic Based on the HorRat Value.
Applying HorRat to Our Hypothetical Data
Let's calculate and interpret the HorRat values for the three concentration levels in our study.
| Parameter | Low Conc. (10 µg/mL) | Mid Conc. (50 µg/mL) | High Conc. (100 µg/mL) |
| Concentration (C) | 10 x 10⁻⁶ | 50 x 10⁻⁶ | 100 x 10⁻⁶ |
| PRSDR (%) = 2 * C⁻⁰.¹⁵ | 11.3% | 8.5% | 7.5% |
| Observed RSDR (%) | 8.5% | 6.2% | 5.5% |
| HorRat = RSDR / PRSDR | 0.75 | 0.73 | 0.73 |
| Interpretation | ACCEPTABLE | ACCEPTABLE | ACCEPTABLE |
Table 2: Calculation and Interpretation of the Horwitz Ratio (HorRat) for the Hypothetical FDNP Protocol.
In this hypothetical comparison, the HorRat values for all three concentration levels fall comfortably within the 0.5 to 2.0 range. This result provides strong, objective evidence that the proposed FDNP derivatization and HPLC-UV method is robust, reliable, and reproducible across different laboratories.
Conclusion and Recommendations
This guide has outlined a comprehensive framework for the inter-laboratory validation of an analytical method using 4-Fluoro-3,5-dinitrophenol. By establishing a clear, unambiguous protocol and evaluating its performance across multiple laboratories against internationally recognized criteria, such as those in the ICH Q2(R1) guideline, confidence in the method's reliability is firmly established.
The successful outcome of our hypothetical study, particularly the acceptable HorRat values, demonstrates that the proposed method for quantifying glycine is fit for its intended purpose and can be reliably transferred between qualified laboratories. For any new analytical procedure, following such a structured, multi-laboratory validation approach is not merely a recommendation; it is a scientific necessity for ensuring data integrity and comparability in research, development, and quality control.
References
-
Horwitz, W., & Albert, R. (2006). The Horwitz Ratio (HorRat): A useful index of method performance with respect to precision. Journal of AOAC International, 89(4), 1095-1109. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Horwitz, W., & Albert, R. (2006). The Horwitz ratio (HorRat): A useful index of method performance with respect to precision. Semantic Scholar. [Link]
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Horwitz, W., & Albert, R. (2006). The Horwitz ratio (HorRat): A useful index of method performance with respect to precision. PubMed. [Link]
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Horwitz, W., & Albert, R. (2006). The Horwitz ratio (HorRat): A useful index of method performance with respect to precision. JAOAC International. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
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Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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Chirtel, S. J. (2003). A Simple Method for Evaluating Data from an Interlaboratory Study. ResearchGate. [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Christen, P., & Crivici, A. (1992). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). ResearchGate. [Link]
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Dolan, J. W. (2015). Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
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Christen, P., & Crivici, A. (1992). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Springer Nature Experiments. [Link]
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Unknown Author. (n.d.). Peptide and Protein Analysis. University of Wisconsin-Madison. [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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G-Biosciences. (2019). DNFB-Sanger's reagent for detection of free amino acids. [Link]
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Thompson, M. (2000). On the validation by inter-laboratory study of 'procedures' in chemical measurement. Analytical Methods. [Link]
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Christen, P., & Crivici, A. (1992). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey's Reagent). Springer Nature Experiments. [Link]
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European Medicines Agency. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. [Link]
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Keston, A. S., Udenfriend, S., & Cannan, R. K. (1963). AMINO ACID ANALYSIS WITH FLUORODINITROBENZENE. PubMed. [Link]
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Unknown Author. (n.d.). Reagents for Protein Sequence Determina4on. University of Wisconsin-Madison. [Link]
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The NELAC Institute. (2020). Lessons Learned from Interlaboratory Method Validation Studies. [Link]
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Scientific Laboratory Supplies. (n.d.). Nalpha-(2,4-Dinitro-5-fluorophenyl)-L-valinamide,;, for chiral derivatization, >=98.0%. [Link]
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Singh, S., et al. (2015). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. [Link]
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ResearchGate. (n.d.). Sanger's reagent for peptide sequencing. [Link]
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ResearchGate. (n.d.). Application of Hydrazino Dinitrophenyl-Amino Acids as Chiral Derivatizing Reagents for Liquid Chromatographic Enantioresolution of Carbonyl Compounds. [Link]
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Aroor, A. R., & Rao, A. (2007). Dinitrophenyl Derivatization of Imino Acids, Spectral Characteristics and HPLC Analysis: Application in Urinary Peptide-Derived Hydroxyproline and Proline Assay. PubMed. [Link]
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A Comparative Guide to the Reproducibility of 4-Fluoro-3,5-dinitrophenol Derivatization in Analytical Chemistry
For researchers, scientists, and professionals in drug development, the accurate quantification of analytes is the bedrock of reliable data. In chromatographic analysis, particularly High-Performance Liquid Chromatography (HPLC), derivatization is a critical step to enhance the detection of molecules lacking a suitable chromophore or to improve their chromatographic properties. 4-Fluoro-3,5-dinitrophenol (FDNP) and its analogs, like the well-known Sanger's reagent (1-Fluoro-2,4-dinitrobenzene), are powerful reagents for derivatizing primary and secondary amines, as well as phenols.[1] This guide provides an in-depth evaluation of the reproducibility of derivatization using nitroaromatic compounds, with a focus on FDNP, by synthesizing established protocols and comparing its performance with common alternatives.
The choice of a derivatization reagent is a pivotal decision in method development, directly impacting the sensitivity, accuracy, and, most critically, the reproducibility of the analytical method. A robust derivatization protocol must be a self-validating system, consistently yielding stable derivatives and minimizing variability between samples and across analytical runs. This guide will dissect the causality behind experimental choices, offering field-proven insights to ensure the development of trustworthy and reproducible analytical methods.
The Mechanism and Rationale of FDNP Derivatization
4-Fluoro-3,5-dinitrophenol belongs to a class of reagents that undergo a nucleophilic aromatic substitution reaction. The fluorine atom on the benzene ring is highly activated by the strong electron-withdrawing effects of the two nitro groups. This makes the carbon atom to which the fluorine is attached highly electrophilic and susceptible to attack by nucleophiles, such as the lone pair of electrons on the nitrogen of a primary or secondary amine, or the oxygen of a phenoxide ion.
The reaction with an amine, for instance, proceeds in a basic medium, which deprotonates the amino group, increasing its nucleophilicity. The resulting dinitrophenyl (DNP) derivative is a stable, yellow-colored compound with strong UV absorbance, making it readily detectable by HPLC with a UV-Vis detector.[2] This derivatization not only imparts detectability but also often improves the chromatographic behavior of the analyte by increasing its hydrophobicity, leading to better retention and separation on reversed-phase columns.
Key Factors Influencing Derivatization Reproducibility
The reproducibility of any derivatization reaction is not guaranteed; it is the result of meticulous control over several critical parameters. Understanding the "why" behind each parameter is fundamental to developing a robust method.
-
pH Control: The pH of the reaction medium is arguably the most critical factor. For the derivatization of amines, an alkaline pH is necessary to ensure the amine is in its deprotonated, nucleophilic state.[3] However, excessively high pH can lead to the degradation of the reagent or the derivative. A borate buffer is commonly employed to maintain a stable alkaline environment.[2][3] The optimal pH must be empirically determined for each analyte but typically falls within the range of 9-11.[3]
-
Reagent Concentration: A sufficient molar excess of the derivatization reagent is required to drive the reaction to completion. However, an overly large excess can lead to interfering peaks in the chromatogram and may complicate sample cleanup. The optimal reagent-to-analyte ratio should be determined during method development to ensure complete derivatization without introducing unnecessary analytical challenges.
-
Reaction Temperature and Time: Temperature influences the rate of the derivatization reaction.[3][4] Higher temperatures can shorten the required reaction time but may also promote the degradation of reactants or products. A balance must be struck to ensure a complete and clean reaction. The optimal temperature and time are interdependent and should be optimized together. For many nitroaromatic reagents, temperatures between 60°C and 80°C for 30 to 60 minutes are common.[5][6]
-
Solvent and Matrix Effects: The choice of solvent can affect the solubility of both the analyte and the reagent, influencing the reaction efficiency. The sample matrix itself can also interfere with the derivatization process.[4] It is crucial to evaluate and mitigate matrix effects, often through a sample cleanup step like solid-phase extraction (SPE), to ensure consistent derivatization efficiency across samples.[3]
Experimental Protocol for FDNP Derivatization
While specific, validated protocols for 4-Fluoro-3,5-dinitrophenol are not as prevalent in the literature as for its close analog, 1-Fluoro-2,4-dinitrobenzene (DNFB), a robust protocol can be established based on the well-understood chemistry of these reagents. The following is a comprehensive, step-by-step methodology for the derivatization of a primary or secondary amine with FDNP for HPLC analysis.
Materials:
-
4-Fluoro-3,5-dinitrophenol (FDNP)
-
Analyte standard or sample
-
Borate buffer (0.1 M, pH 9.5)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (1 M)
-
Reaction vials (e.g., 1.5 mL amber glass vials)
-
Heating block or water bath
-
Vortex mixer
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the analyte standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution.
-
Prepare working standard solutions by serial dilution of the stock solution.
-
For unknown samples, perform necessary extraction and cleanup steps to isolate the analyte and minimize matrix interference. The final sample should be dissolved in a compatible solvent.
-
-
Derivatization Reaction:
-
In a reaction vial, add 100 µL of the analyte standard or sample solution.
-
Add 200 µL of 0.1 M borate buffer (pH 9.5). Vortex briefly to mix.
-
Add 100 µL of a 10 mg/mL solution of FDNP in acetonitrile. The concentration of the FDNP solution may need to be optimized based on the expected analyte concentration.
-
Vortex the mixture thoroughly for 30 seconds.
-
Place the vial in a heating block or water bath set at 70°C for 45 minutes.
-
-
Reaction Termination and Sample Preparation for HPLC:
-
After incubation, cool the vial to room temperature.
-
To stop the reaction and neutralize the excess base, add 50 µL of 1 M hydrochloric acid.
-
Vortex the solution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the derivatized sample into the HPLC system.
-
The chromatographic conditions (column, mobile phase, flow rate, and detection wavelength) must be optimized for the specific DNP-analyte derivative. A C18 column is often suitable, and the detection wavelength is typically set around 360 nm.[7]
-
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key stages of the FDNP derivatization workflow.
Caption: A schematic of the FDNP derivatization workflow.
Performance Comparison with Alternative Derivatization Agents
To objectively evaluate the reproducibility of a derivatization method using an FDNP-like reagent, it is instructive to compare its performance metrics with those of other commonly used agents for amines and phenols. The following tables summarize reproducibility data, expressed as Relative Standard Deviation (RSD), for several alternative reagents. This data provides a benchmark for what can be expected from a well-optimized derivatization protocol.
Table 1: Reproducibility of 4-Nitrobenzoyl Chloride Derivatization of Phenols [8]
| Analyte | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Accuracy (Recovery, %) |
| Phenol | 1.2 - 2.5 | 2.1 - 3.8 | 95.2 - 103.5 |
| o-Cresol | 1.5 - 2.8 | 2.5 - 4.1 | 96.1 - 102.8 |
| m-Cresol | 1.3 - 2.6 | 2.3 - 3.9 | 95.8 - 103.1 |
| p-Cresol | 1.6 - 2.9 | 2.6 - 4.3 | 96.5 - 102.5 |
Table 2: Reproducibility of Dansyl Chloride Derivatization of Amines
| Analyte | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Accuracy (Recovery, %) |
| Methylamine | < 3.5 | < 5.0 | 92 - 105 |
| Ethylamine | < 3.2 | < 4.8 | 94 - 103 |
| Propylamine | < 3.8 | < 5.5 | 91 - 106 |
Table 3: Reproducibility of OPA Derivatization of Amino Acids
| Analyte | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Accuracy (Recovery, %) |
| Glycine | < 2.35 | < 3.0 | 70 - 109 |
| Alanine | < 2.35 | < 3.0 | 70 - 109 |
| Valine | < 2.35 | < 3.0 | 70 - 109 |
The data presented in these tables indicate that with proper optimization, derivatization methods for amines and phenols can achieve excellent reproducibility, with intra-day and inter-day precision RSDs typically below 5%. A well-developed method using FDNP should be expected to perform within a similar range.
Trustworthiness and Method Validation
To ensure the trustworthiness of an analytical method employing FDNP derivatization, a thorough validation should be performed in accordance with guidelines from the International Council for Harmonisation (ICH). The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This involves analyzing blank and spiked matrix samples to ensure no interfering peaks co-elute with the derivatized analyte.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of at least five concentration levels. A correlation coefficient (R²) of >0.99 is generally considered acceptable.
-
Accuracy: The closeness of the test results to the true value. It is often determined by spike-recovery experiments at multiple concentration levels. Recoveries in the range of 80-120% are typically acceptable.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at three levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Reproducibility: Expresses the precision between laboratories.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
By systematically evaluating these parameters, the reliability and robustness of the FDNP derivatization method can be definitively established.
Concluding Remarks
The derivatization of amines and phenols with 4-Fluoro-3,5-dinitrophenol is a powerful technique for enhancing their detectability and chromatographic performance. The reproducibility of this method is contingent upon the stringent control of key experimental parameters, including pH, reagent concentration, temperature, and reaction time. By understanding the underlying chemical principles and diligently optimizing the reaction conditions, researchers can develop highly reproducible and trustworthy analytical methods. The performance benchmarks provided by alternative derivatization agents such as 4-Nitrobenzoyl chloride, Dansyl chloride, and OPA demonstrate that with proper validation, methods employing nitroaromatic reagents can achieve the high degree of precision and accuracy required for demanding applications in pharmaceutical and scientific research.
References
- BenchChem. (2025).
- Kalousis, P., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
- David, V., & Iordache, A. (2022). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis.
- Gong, X., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central.
- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
- Molnár-Perl, I. (2011). Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent.
- Gong, X., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- Al-Lawati, H. A. J., et al. (2021). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science.
- BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of 4-Amino-2-nitrophenol for Enhanced Analytical Detection. Benchchem.
- Lazaro, C. A., & Conte-Junior, C. A. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
- Wikipedia. (2023). 1-Fluoro-2,4-dinitrobenzene. Wikipedia.
- Kochhar, S., & Christen, P. (2002). Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Methods in Molecular Biology.
- Lin, J., et al. (2015). Development of 4-Chloro-3,5-dinitrobenzotrifluoride Derivatization and Ultrahigh-performance Liquid Chromatography Method for Determination of 20 Free Amino Acids in Mature Vinegar.
- Wang, Q., et al. (2015). Application of 2,4-dinitrofluorobenzene pre-column derivatization to quantitative determination of taurine and its intermediate in beverages and milk samples.
- ResearchGate. (2016). Can I use 2,4-dinitrophenol instead of 2,4-dinitro-fluorbenzene to derivatize free amino groups?.
- Kochhar, S., & Christen, P. (2002). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey's Reagent).
- Darwish, I. A., et al. (2011). The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. Journal of Food and Drug Analysis.
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Safety Operating Guide
Proper Disposal of 4-Fluoro-3,5-dinitrophenol: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-Fluoro-3,5-dinitrophenol. As a valued professional in research and drug development, your safety and the integrity of our shared environment are paramount. This document is designed to be your trusted resource, offering clarity and actionable intelligence beyond standard product information. The protocols outlined herein are grounded in established safety principles and regulatory requirements to ensure a self-validating system of laboratory safety.
Immediate Safety Directive: Understanding the Hazard
-
Acutely Toxic: Can be harmful or fatal if inhaled, ingested, or absorbed through the skin.[1][2] Exposure can lead to symptoms such as nausea, dizziness, headache, and potentially severe damage to the central nervous and cardiovascular systems.[3][4]
-
Potentially Explosive: Dinitrophenol compounds can be explosive when dry, and are sensitive to heat, shock, or friction.[3][5]
-
Environmental Hazard: These substances are very toxic to aquatic life.[5]
Due to these intrinsic hazards, 4-Fluoro-3,5-dinitrophenol must be managed as an acutely hazardous waste. The U.S. Environmental Protection Agency (EPA) classifies 2,4-Dinitrophenol as a P-listed hazardous waste (P048), indicating it is an acute hazardous waste.[6][7] It is imperative to handle 4-Fluoro-3,5-dinitrophenol with the same stringent precautions.
Essential Protective Measures and Handling Protocols
Adherence to proper personal protective equipment (PPE) and handling procedures is the first line of defense against exposure and accidents.
Personal Protective Equipment (PPE)
A non-negotiable aspect of handling 4-Fluoro-3,5-dinitrophenol is the correct use of PPE. The following should be considered the minimum requirement:
| PPE Category | Specification | Rationale |
| Eye/Face | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. |
| Hand | Double-gloving with nitrile or Viton™ gloves. | Provides a robust barrier against skin absorption, a primary route of exposure. Change gloves immediately upon contamination.[3][4] |
| Body | A flame-retardant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental contact and provides a layer of protection in case of a flash fire. |
| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of dust formation or aerosol generation. | Prevents inhalation of this toxic compound. Always work in a well-ventilated area, preferably a chemical fume hood.[1][2] |
Handling and Storage
-
Work Area: All handling of 4-Fluoro-3,5-dinitrophenol should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Preventing Dust Formation: Avoid any actions that could generate dust. If the material is a solid, handle it with care to prevent aerosolization.[1]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][5] The container must be tightly sealed and clearly labeled as "Acutely Toxic" and "Potentially Explosive." It is advisable to store it in a secondary container.
-
Maintaining Hydration: If the compound is supplied wetted, it is crucial to ensure it does not dry out, as this significantly increases the risk of explosion.[5]
Step-by-Step Disposal Workflow
The disposal of 4-Fluoro-3,5-dinitrophenol is governed by the Resource Conservation and Recovery Act (RCRA). The following workflow provides a systematic approach to ensure compliance and safety.
Step 1: Waste Identification and Classification
Based on the toxicological profile of related compounds, 4-Fluoro-3,5-dinitrophenol should be classified as an acutely hazardous waste. While a specific EPA waste code has not been assigned, it is prudent to manage it with the same rigor as P-listed wastes.
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is critical.
-
Designate a Satellite Accumulation Area (SAA): Establish a specific, marked area in the laboratory for the collection of this hazardous waste.
-
Use Appropriate Waste Containers:
-
Primary Container: Use a clearly labeled, leak-proof container compatible with the chemical. The container must be kept closed at all times except when adding waste.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "4-Fluoro-3,5-dinitrophenol," and a clear indication of the associated hazards (e.g., "Toxic," "Explosive Hazard when Dry").
-
Container Size: For P-listed wastes, the EPA mandates that the waste container volume not exceed one quart (approximately one liter). It is best practice to follow this for 4-Fluoro-3,5-dinitrophenol.
-
Step 3: Managing Contaminated Materials
Any materials that come into contact with 4-Fluoro-3,5-dinitrophenol are also considered hazardous waste.
-
Disposable Items: Gloves, weigh boats, and other disposable items must be collected in a separate, clearly labeled hazardous waste container.
-
Non-Disposable Items: Glassware and other reusable equipment must be decontaminated. A triple-rinse procedure is recommended. The rinsate from this process must be collected as hazardous waste.
Step 4: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Isolate: Secure the area and prevent entry. Remove all sources of ignition.[5]
-
Decontaminate: If trained and equipped to do so, carefully clean up the spill.
-
For solid spills, gently cover with an inert absorbent material. Avoid raising dust.
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of 4-Fluoro-3,5-dinitrophenol and associated waste.
Caption: Disposal workflow for 4-Fluoro-3,5-dinitrophenol.
Final Disposal
The ultimate disposal of 4-Fluoro-3,5-dinitrophenol and its associated waste must be conducted by a licensed hazardous waste disposal company. The most common and effective method for the destruction of dinitrophenol compounds is high-temperature incineration in a facility permitted under RCRA.[8][9] Never attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Your commitment to these procedures is a testament to your dedication to scientific excellence and responsible laboratory practice. By adhering to these guidelines, you contribute to a safer research environment for yourself, your colleagues, and the broader community.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrophenols. U.S. Department of Health & Human Services. [Link]
-
Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. [Link]
-
New Jersey Department of Health. (1999). HAZARD SUMMARY: 2,4-DINITROPHENOL. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Nitrophenols. U.S. Department of Health & Human Services. [Link]
-
U.S. Environmental Protection Agency. (2025). RCRA P Waste - List Details. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. [Link]
-
U.S. Environmental Protection Agency. (n.d.). List of Hazardous Substances and Reportable Quantities. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. [Link]
-
Loba Chemie. (2024). p-NITROPHENOL EXTRA PURE - Safety Data Sheet. [Link]
-
PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Appendix B - Pesticides that are Hazardous Waste under 40 CFR 261, 33(e) and (f) when discarded. [Link]
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Mastering Safety: A Researcher's Guide to Handling 4-Fluoro-3,5-dinitrophenol
The foundational principle for handling nitrated phenolic compounds is acknowledging their dual-threat nature: they are often highly toxic and potentially explosive.[4][5] Dinitrophenols, as a class, are known to be toxic by ingestion, inhalation, and skin absorption.[6] Furthermore, many are sold wetted with water to mitigate their explosive potential when dry.[4][7] Therefore, every procedural step, from procurement to disposal, must be executed with deliberate caution.
I. Hazard Assessment: Understanding the Risks
A thorough understanding of the potential hazards is the first line of defense. Based on analogous compounds, 4-Fluoro-3,5-dinitrophenol should be treated as a substance with the following risks:
-
Acute Toxicity: Assumed to be toxic or fatal if swallowed, inhaled, or absorbed through the skin.[6][7] Dinitrophenols can interfere with cellular respiration, leading to rapid onset of symptoms like fever, sweating, and tachycardia, which can progress to collapse and coma.[1]
-
Explosive Hazard: Like many aromatic nitro compounds, it is potentially explosive, especially when dry.[4][8][7] It must be protected from shock, friction, and heat.[9] The compound may be supplied with water as a desensitizing agent, and it is critical to prevent it from drying out.[1][7]
-
Organ Toxicity: May cause damage to organs such as the liver, kidneys, and central nervous system through prolonged or repeated exposure.[5][6]
-
Irritation and Sensitization: Causes serious eye and skin irritation.[6][10][11] It may also cause an allergic skin reaction.[6][9][11]
-
Environmental Hazard: Very toxic to aquatic life.[4] Releases into the environment must be strictly avoided.
| Hazard Class | Anticipated GHS Classification | Precautionary Statement Codes (Examples) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 2 or 3 | P260, P264, P270, P280, P301+P310 |
| Explosives | Division 1.1 or Desensitized Explosive | P210, P230, P370+P380+P375 |
| Specific Target Organ Toxicity (Repeated) | Category 1 or 2 | P260, P314 |
| Skin Corrosion/Irritation | Category 2 | P264, P280, P302+P352 |
| Serious Eye Damage/Eye Irritation | Category 2 | P280, P305+P351+P338 |
| Hazardous to the Aquatic Environment | Acute Category 1 | P273, P391 |
This table is constructed based on data from similar dinitrophenol compounds. Always refer to the supplier-specific SDS upon receipt.
II. The Core of Protection: Personal Protective Equipment (PPE)
Given the high toxicity and potential for dermal absorption, a comprehensive PPE strategy is non-negotiable. The selection of PPE is not a passive checklist but an active risk mitigation strategy.
Before considering wearable PPE, engineering controls must be in place. All handling of 4-Fluoro-3,5-dinitrophenol solid or solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][7][11] The work area should be equipped with an eyewash station and a safety shower, both of which should be tested regularly.[1][10]
A multi-layered approach to PPE is essential.
-
Hand Protection: Double-gloving is mandatory. The inner glove provides a second barrier in case the outer glove is breached. For compounds like nitrophenols, nitrile gloves are often considered suitable only for splash protection and should be changed immediately upon contamination.[12] For more direct or prolonged handling, heavier-duty gloves are required.
| Glove Material | Recommended Use | Rationale |
| Nitrile (Inner Glove) | Baseline protection | Provides good dexterity and splash resistance. |
| Butyl Rubber or Viton® (Outer Glove) | Direct handling, spill cleanup | Offer superior resistance to breakthrough from aromatic and nitro compounds.[1][12] |
Always inspect gloves for any signs of degradation or puncture before use.[4][5] Use proper glove removal technique to avoid contaminating your skin.[5]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required at all times.[13] Due to the severe irritation potential, a full-face shield must be worn over the goggles whenever there is a risk of splash or dust generation.[14][15]
-
Body Protection: A flame-retardant lab coat is the minimum requirement.[1] For procedures with a higher risk of splashing or for handling larger quantities, a chemical-resistant apron or a full chemical suit is necessary.[12][14] Long pants and closed-toe shoes are mandatory; leather shoes should be avoided as they can absorb chemicals.[1][12]
-
Respiratory Protection: When handled properly within a fume hood, respiratory protection is typically not required. However, if there is a potential for dust generation outside of a containment system (e.g., during a spill), a NIOSH-approved respirator with a particulate filter (P100) and organic vapor cartridges is essential.[13][16] A full-face respirator offers a higher protection factor and integrates eye protection.[5][15]
The following diagram illustrates the logical flow for selecting the appropriate level of PPE.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
